molecular formula C8H16 B1196957 3-Methyl-1-heptene CAS No. 4810-09-7

3-Methyl-1-heptene

Cat. No.: B1196957
CAS No.: 4810-09-7
M. Wt: 112.21 g/mol
InChI Key: QDMFTFWKTYXBIW-UHFFFAOYSA-N
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Description

3-Methyl-1-heptene is a hydrocarbon.
belongs to the class of organic compounds known as unsaturated aliphatic hydrocarbons. These are aliphatic Hydrocarbons that contains one or more unsaturated carbon atoms. These compounds contain one or more double or triple bonds. Thus, is considered to be a hydrocarbon lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in saliva.

Properties

IUPAC Name

3-methylhept-1-ene
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InChI

InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h5,8H,2,4,6-7H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMFTFWKTYXBIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50871101
Record name 3-Methyl-1-heptene
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Molecular Weight

112.21 g/mol
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CAS No.

4810-09-7
Record name 3-Methyl-1-heptene
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Record name 3-Methylhept-1-ene
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Record name 3-Methyl-1-heptene
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Record name 3-methylhept-1-ene
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Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-1-heptene: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 3-Methyl-1-heptene. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a detailed summary of its physicochemical properties, spectroscopic information, and potential synthetic routes. Additionally, this guide outlines the mechanisms of key reactions involving this compound, providing a foundational understanding for its application in further research and development.

Chemical Structure and Identification

This compound is an unsaturated aliphatic hydrocarbon. Its structure consists of a seven-carbon chain with a double bond at the C1 position and a methyl group at the C3 position. This substitution pattern leads to a chiral center at the C3 carbon.

The fundamental structural details of this compound are presented below:

Figure 1: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and identifying properties of this compound is provided in the table below for easy reference and comparison.[1]

PropertyValue
Molecular Formula C₈H₁₆
Molecular Weight 112.21 g/mol
IUPAC Name 3-methylhept-1-ene
CAS Number 4810-09-7
SMILES String CCCCC(C)C=C
InChI InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h5,8H,2,4,6-7H2,1,3H3
InChIKey QDMFTFWKTYXBIW-UHFFFAOYSA-N
Boiling Point 115-116 °C
Density 0.71 g/cm³
Melting Point -103.01 °C (estimated)

Spectroscopic data is crucial for the identification and characterization of this compound. While specific spectra are not reproduced here, information regarding its spectral characteristics is available in public databases.[2] This includes Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy data.

Experimental Protocols

Synthesis of this compound via Wittig Reaction

A plausible and widely used method for the synthesis of monosubstituted alkenes like this compound is the Wittig reaction.[3][4][5] This reaction involves the conversion of a carbonyl compound (an aldehyde in this case) to an alkene.

Reaction Scheme:

Hexanal (B45976) + Ethyltriphenylphosphonium bromide → this compound + Triphenylphosphine (B44618) oxide + Lithium bromide

Experimental Workflow:

Wittig_Synthesis_Workflow cluster_ylide_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Work-up and Purification ylide_start Suspend Ethyltriphenylphosphonium bromide in dry THF under N2 add_base Add n-Butyllithium dropwise at 0°C ylide_start->add_base stir_ylide Stir for 30 min to form the ylide (deep red/orange color) add_base->stir_ylide add_aldehyde Add Hexanal in dry THF dropwise to the ylide solution at 0°C stir_ylide->add_aldehyde warm_react Allow to warm to room temperature and stir for 4-6 hours add_aldehyde->warm_react quench Quench with saturated aqueous NH4Cl warm_react->quench extract Extract with diethyl ether quench->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous MgSO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Purify by flash column chromatography (hexane) concentrate->chromatography

Figure 2: Experimental workflow for the synthesis of this compound.

Detailed Methodology:

  • Ylide Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0°C using an ice bath. Slowly add n-butyllithium (1.05 equivalents) dropwise. The solution will turn a deep red or orange color, indicating the formation of the phosphonium (B103445) ylide. Stir the mixture at 0°C for 30 minutes.

  • Wittig Reaction: To the ylide solution, add a solution of hexanal (1.0 equivalent) in anhydrous THF dropwise at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, containing this compound and triphenylphosphine oxide, is then purified by flash column chromatography on silica (B1680970) gel using hexane (B92381) as the eluent.

Chemical Reactivity and Signaling Pathways

As an alkene, this compound undergoes electrophilic addition reactions. The regioselectivity of these reactions is governed by Markovnikov's rule, which states that the electrophile (typically a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. This leads to the formation of the more stable carbocation intermediate.

Hydrohalogenation

The addition of hydrogen halides (e.g., HBr) to this compound proceeds via an electrophilic addition mechanism.[6][7][8][9]

Hydrohalogenation_Mechanism Reactants This compound + HBr Carbocation Tertiary Carbocation Intermediate Reactants->Carbocation Protonation of the double bond Product 3-Bromo-3-methylheptane Carbocation->Product Nucleophilic attack by Br-

Figure 3: Simplified mechanism of hydrohalogenation of this compound.

Mechanism:

  • The pi electrons of the double bond in this compound attack the proton of the hydrogen halide, forming a new carbon-hydrogen bond on the C1 carbon.

  • This results in the formation of a tertiary carbocation at the C2 position, which is stabilized by the inductive effect of the alkyl groups.

  • The halide ion then acts as a nucleophile and attacks the carbocation, forming the final product, 3-halo-3-methylheptane.

Acid-Catalyzed Hydration

In the presence of a strong acid catalyst, this compound can be hydrated to form an alcohol.[10][11][12][13][14]

Hydration_Mechanism Reactants This compound + H2O/H+ Carbocation Tertiary Carbocation Intermediate Reactants->Carbocation Protonation Oxonium Oxonium Ion Carbocation->Oxonium Nucleophilic attack by H2O Product 3-Methyl-3-heptanol Oxonium->Product Deprotonation

Figure 4: Simplified mechanism of acid-catalyzed hydration.

Mechanism:

  • Protonation of the double bond by the acid catalyst leads to the formation of a tertiary carbocation at the C2 position.

  • A water molecule acts as a nucleophile and attacks the carbocation, forming a protonated alcohol (oxonium ion).

  • A base (another water molecule) removes a proton from the oxonium ion to yield the final product, 3-methyl-3-heptanol, and regenerate the acid catalyst.

Conclusion

This compound is a versatile monosubstituted alkene with well-defined chemical and physical properties. Its synthesis can be reliably achieved through established organic reactions such as the Wittig reaction. The reactivity of its double bond, governed by the principles of electrophilic addition, allows for its conversion into a variety of functionalized alkanes. This technical guide provides essential information for the effective utilization of this compound in synthetic and research applications.

References

An In-depth Technical Guide to 3-Methyl-1-heptene (CAS: 4810-09-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopy, and reactivity of 3-Methyl-1-heptene. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Physicochemical Properties

This compound is a branched, unsaturated hydrocarbon. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 4810-09-7
Molecular Formula C₈H₁₆[1]
Molecular Weight 112.21 g/mol [1]
Boiling Point 111 °C[2]
Density 0.711 g/mL[2]
Refractive Index 1.406[2]
IUPAC Name 3-methylhept-1-ene[1]
Synonyms 1-Heptene, 3-methyl-[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with an appropriate aldehyde or ketone, followed by dehydration of the resulting alcohol. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway: Grignard Reaction

Grignard Synthesis of this compound n-Butyl Bromide n-Butyl Bromide n-Butylmagnesium Bromide (Grignard Reagent) n-Butylmagnesium Bromide (Grignard Reagent) n-Butyl Bromide->n-Butylmagnesium Bromide (Grignard Reagent) + Mg, Diethyl Ether Magnesium Magnesium Magnesium->n-Butylmagnesium Bromide (Grignard Reagent) Intermediate Alcohol Intermediate Alcohol n-Butylmagnesium Bromide (Grignard Reagent)->Intermediate Alcohol + Propanal Propanal Propanal Propanal->Intermediate Alcohol This compound This compound Intermediate Alcohol->this compound H+, Heat Acidic Workup/Dehydration Acidic Workup/Dehydration Acidic Workup/Dehydration->this compound

Caption: Proposed synthesis of this compound via a Grignard reaction.

Experimental Protocol: Grignard Synthesis

Materials:

  • n-Butyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Propanal

  • Sulfuric acid (concentrated)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of n-butyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. Maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (n-butylmagnesium bromide).

  • Reaction with Propanal: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of propanal in anhydrous diethyl ether dropwise with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Dehydration: Remove the solvent under reduced pressure. To the crude alcohol, add a catalytic amount of concentrated sulfuric acid. Heat the mixture to induce dehydration.

  • Purification: Distill the resulting alkene to obtain pure this compound. Characterize the final product by spectroscopic methods.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the vinyl protons, the allylic proton, and the aliphatic chain.

Proton AssignmentApproximate Chemical Shift (δ, ppm)Multiplicity
=CH₂4.9 - 5.1Multiplet
=CH-5.6 - 5.8Multiplet
-CH(CH₃)-2.0 - 2.2Multiplet
-CH₂-1.2 - 1.4Multiplet
-CH₃ (on C3)0.9 - 1.1Doublet
-CH₃ (terminal)0.8 - 1.0Triplet
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the number of unique carbon environments.

Carbon AssignmentApproximate Chemical Shift (δ, ppm)
=CH₂114 - 116
=CH-140 - 142
-CH(CH₃)-38 - 40
-CH₂- (adjacent to CH)35 - 37
-CH₂-29 - 31
-CH₂-22 - 24
-CH₃ (on C3)19 - 21
-CH₃ (terminal)13 - 15
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the C=C and C-H bonds of the alkene functional group.

Functional GroupWavenumber (cm⁻¹)Intensity
C-H stretch (sp²-hybridized)3070 - 3090Medium
C-H stretch (sp³-hybridized)2850 - 2960Strong
C=C stretch1640 - 1650Medium
=C-H bend (out-of-plane)910 - 990Strong
Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 112. The fragmentation pattern will be characteristic of a branched alkene, with common losses of alkyl fragments.

Predicted Fragmentation:

  • m/z 112: Molecular ion (M⁺)

  • m/z 97: Loss of a methyl radical (•CH₃)

  • m/z 83: Loss of an ethyl radical (•C₂H₅)

  • m/z 69: Loss of a propyl radical (•C₃H₇)

  • m/z 55: Allylic cleavage, loss of a butyl radical (•C₄H₉) - likely a prominent peak

  • m/z 41: Further fragmentation

Reactivity and Potential Applications

As a terminal alkene, this compound undergoes a variety of addition reactions, making it a useful intermediate in organic synthesis. Its applications are primarily in the realm of chemical research as a building block for more complex molecules.

Key Reactions of this compound

Reactions of this compound cluster_reactions Key Reactions This compound This compound Hydroboration-Oxidation Hydroboration-Oxidation This compound->Hydroboration-Oxidation 1. BH3, THF 2. H2O2, NaOH Epoxidation Epoxidation This compound->Epoxidation m-CPBA Ozonolysis Ozonolysis This compound->Ozonolysis 1. O3 2. DMS 3-Methyl-1-heptanol (Anti-Markovnikov) 3-Methyl-1-heptanol (Anti-Markovnikov) Hydroboration-Oxidation->3-Methyl-1-heptanol (Anti-Markovnikov) 3-Methyl-1,2-epoxyheptane 3-Methyl-1,2-epoxyheptane Epoxidation->3-Methyl-1,2-epoxyheptane 2-Methylhexanal (B3058890) + Formaldehyde 2-Methylhexanal + Formaldehyde Ozonolysis->2-Methylhexanal + Formaldehyde

Caption: Key chemical reactions of this compound.

Experimental Protocols for Key Reactions
  • Hydroboration-Oxidation: This two-step reaction converts this compound to the corresponding anti-Markovnikov alcohol, 3-methyl-1-heptanol.[3][4]

    • Hydroboration: React this compound with borane-tetrahydrofuran (B86392) complex (BH₃•THF) in THF.

    • Oxidation: Treat the resulting trialkylborane with hydrogen peroxide and sodium hydroxide.

  • Epoxidation: The reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form 3-methyl-1,2-epoxyheptane.

    • Dissolve this compound in a suitable solvent like dichloromethane.

    • Add a solution of m-CPBA in the same solvent at 0 °C.

    • Stir the reaction mixture until completion, then work up to isolate the epoxide.

  • Ozonolysis: Cleavage of the double bond can be achieved using ozone, followed by a reductive workup to yield aldehydes.[5]

    • Bubble ozone through a solution of this compound in methanol (B129727) at -78 °C.

    • After the reaction is complete (indicated by a color change), purge the solution with nitrogen.

    • Add a reducing agent, such as dimethyl sulfide (B99878) (DMS), to work up the ozonide and form 2-methylhexanal and formaldehyde.

Analytical Workflow

A standard workflow for the analysis and characterization of this compound and its reaction products involves chromatographic separation followed by spectroscopic identification.

Analytical Workflow Sample Sample GC-MS Analysis GC-MS Analysis Sample->GC-MS Analysis Gas Chromatography (GC) Gas Chromatography (GC) GC-MS Analysis->Gas Chromatography (GC) Separation Mass Spectrometry (MS) Mass Spectrometry (MS) GC-MS Analysis->Mass Spectrometry (MS) Detection Data Analysis Data Analysis Gas Chromatography (GC)->Data Analysis Retention Time Mass Spectrometry (MS)->Data Analysis Mass Spectrum Identification and Quantification Identification and Quantification Data Analysis->Identification and Quantification

Caption: General analytical workflow for this compound.

This workflow is suitable for purity assessment, reaction monitoring, and identification of byproducts. The retention time from the GC provides a preliminary identification, which is then confirmed by the mass spectrum.

References

An In-depth Technical Guide to 3-Methyl-1-heptene (C₈H₁₆)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-methyl-1-heptene (C₈H₁₆), a valuable unsaturated hydrocarbon intermediate. This document details its physicochemical properties, spectroscopic profile, synthesis protocols, characteristic reactions, and analytical procedures, designed to support advanced research and development applications.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is crucial for its application in chemical synthesis and for its characterization.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₈H₁₆[1][2]
Molecular Weight 112.21 g/mol [1][2]
IUPAC Name 3-methylhept-1-ene[1]
CAS Number 4810-09-7[1][2]
Appearance Colorless liquidN/A
Boiling Point 111-112 °C (384.15 K)[3]
Density ~0.71 g/cm³ (estimated)N/A
Kovats Retention Index 744 - 754 (Standard non-polar column)[1]
Table 2: Spectroscopic Data for this compound
SpectroscopyFeatureExpected Chemical Shift / Frequency / m/z
¹H NMR Terminal vinyl protons (=CH₂)δ 4.9-5.1 ppm
Internal vinyl proton (=CH-)δ 5.7-5.9 ppm
Allylic proton (-CH(CH₃)-)δ ~2.0 ppm
Alkyl chain protons (-CH₂-, -CH₃)δ 0.8-1.5 ppm
¹³C NMR Vinyl carbon (=CH₂)δ ~114 ppm
Vinyl carbon (=CH-)δ ~142 ppm
Allylic carbon (-CH(CH₃)-)δ ~39 ppm
Alkyl carbons (-CH₂-, -CH₃)δ 14-35 ppm
IR Spectroscopy =C-H stretch (vinyl)3070-3090 cm⁻¹ (medium)[4][5]
C-H stretch (alkyl)2850-2960 cm⁻¹ (strong)[4][5]
C=C stretch~1640 cm⁻¹ (medium)[4][5]
=C-H bend (vinyl)910 & 990 cm⁻¹ (strong)[4]
Mass Spectrometry Molecular Ion [M]⁺m/z 112
Major Fragmentsm/z 83 ([M-C₂H₅]⁺), 69 ([M-C₃H₇]⁺), 55, 41

Synthesis of this compound

A reliable method for synthesizing this compound is through the Grignard reaction, followed by dehydration. This approach involves the nucleophilic addition of an allyl Grignard reagent to a ketone, forming a tertiary alcohol intermediate, which is then readily dehydrated to the target alkene.

G Workflow for the Synthesis of this compound reagents 2-Pentanone + Allylmagnesium Bromide grignard Grignard Reaction (Anhydrous Ether, 0°C to RT) reagents->grignard intermediate Tertiary Alcohol Intermediate (3-Methylhept-1-en-3-ol) grignard->intermediate dehydration Acid-Catalyzed Dehydration (e.g., H₂SO₄, heat) intermediate->dehydration product Crude this compound dehydration->product purification Purification (Distillation) product->purification final_product Pure this compound purification->final_product

Caption: Synthesis workflow via Grignard reaction and dehydration.

Experimental Protocol: Grignard Synthesis and Dehydration

Objective: To synthesize this compound from 2-pentanone and allylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether or THF

  • 2-Pentanone

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (three-neck flask, dropping funnel, condenser)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of Allylmagnesium Bromide:

    • In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings.

    • Add a small volume of anhydrous diethyl ether.

    • Prepare a solution of allyl bromide in anhydrous diethyl ether in a dropping funnel.

    • Add a small amount of the allyl bromide solution to initiate the reaction (indicated by bubbling and gentle reflux).[6]

    • Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[6]

  • Reaction with 2-Pentanone:

    • Cool the Grignard solution to 0 °C using an ice bath.

    • Dissolve 2-pentanone in an equal volume of anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 2-pentanone solution dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Isolation of the Alcohol Intermediate:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and remove the solvent under reduced pressure to yield the crude tertiary alcohol, 3-methylhept-1-en-3-ol.

  • Dehydration to this compound:

    • Place the crude alcohol in a round-bottom flask suitable for distillation.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture gently. The lower-boiling alkene product will distill as it is formed.

    • Collect the distillate, wash it with a saturated sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous calcium chloride and perform a final fractional distillation to obtain pure this compound.

Key Reactions of this compound

The terminal double bond in this compound is the primary site of reactivity, allowing for a variety of useful transformations.

Hydroboration-Oxidation

This two-step reaction converts the terminal alkene into the corresponding anti-Markovnikov primary alcohol, 3-methylheptan-1-ol. This is a highly regioselective and stereospecific (syn-addition) process.[7][8]

G Mechanism of Hydroboration of a Terminal Alkene cluster_0 Hydroboration Step (Syn-Addition) cluster_1 Oxidation Step Alkene R-CH=CH₂ TS [Four-Membered Transition State] Alkene->TS π bond attacks Boron Borane BH₃-THF Borane->TS Hydride shifts to C Alkylborane R-CH₂-CH₂-BH₂ TS->Alkylborane Concerted Alkylborane_ox R-CH₂-CH₂-BH₂ Alcohol R-CH₂-CH₂-OH (Primary Alcohol) Alkylborane_ox->Alcohol Oxidation & Hydrolysis Oxidant H₂O₂, NaOH G Analytical Workflow for Purity Assessment by GC sample_prep Sample Preparation (Dilute in Hexane) injection GC Injection (Split Mode) sample_prep->injection separation Column Separation (e.g., DB-5 or similar non-polar column) injection->separation detection Detection (FID) separation->detection analysis Data Analysis (Chromatogram Integration) detection->analysis result Purity Report (% Area) analysis->result

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the molecular weight and density of 3-Methyl-1-heptene, a hydrocarbon of interest in various research and development applications. The information herein is intended for researchers, scientists, and professionals in drug development and other scientific fields who require precise data on this compound.

Core Physicochemical Data

This compound is an organic compound with the molecular formula C8H16[1][2]. Its key physical properties, molecular weight and density, are fundamental for a variety of experimental and modeling applications, including reaction stoichiometry, formulation development, and toxicological assessments.

The experimentally determined and computed values for the molecular weight and density of this compound are summarized in the table below.

ParameterValueUnitsSource
Molecular Weight112.21 g/mol PubChem[1], ChemicalBook[3]
Molecular Weight (High Precision)112.2126 g/mol NIST[2]
Density0.7670g/cm³ChemicalBook[3]

Experimental Protocols for Determination of Physicochemical Properties

While the specific experimental methods used to determine the cited values for this compound are not detailed in the provided sources, the following represents standard and robust protocols for ascertaining the molecular weight and density of liquid organic compounds.

2.1. Determination of Molecular Weight via Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a primary method for determining the molecular weight of a compound with high accuracy.

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol (B129727) or acetonitrile.

  • Ionization: The sample is introduced into the mass spectrometer, where it is ionized. For a non-polar hydrocarbon like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) are commonly employed.

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio.

  • Detection: An ion detector measures the abundance of ions at each mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum will show a molecular ion peak (M+), which corresponds to the molecular weight of the compound. The high-resolution mass spectrometry can provide a very precise molecular weight, allowing for the determination of the elemental formula.

2.2. Determination of Density using a Pycnometer

A pycnometer is a flask of a known volume used to determine the density of a liquid with high precision.

  • Calibration: The empty pycnometer is first weighed. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again. The volume of the pycnometer is calculated from the mass and density of the reference liquid.

  • Sample Measurement: The pycnometer is cleaned, dried, and filled with this compound at the same temperature as the calibration. The filled pycnometer is then weighed.

  • Calculation: The mass of the this compound sample is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer. Temperature control is crucial for accurate density measurements.

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a chemical substance like this compound, from sample acquisition to final data reporting.

G cluster_0 Physicochemical Characterization Workflow A Sample Acquisition (this compound) B Purity Assessment (e.g., GC, NMR) A->B C Molecular Weight Determination (Mass Spectrometry) B->C D Density Measurement (Pycnometry) B->D E Data Analysis and Validation C->E D->E F Documentation and Reporting E->F

Caption: Workflow for the physicochemical characterization of this compound.

References

Spectroscopic Profile of 3-Methyl-1-heptene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aliphatic hydrocarbon 3-Methyl-1-heptene. The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the unequivocal identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1 (=CH₂)110 - 115
C2 (-CH=)140 - 145
C3 (-CH-)35 - 45
C4 (-CH₂-)30 - 40
C5 (-CH₂-)25 - 35
C6 (-CH₂-)20 - 30
C7 (-CH₃)10 - 15
C8 (3-CH₃)15 - 25

¹H NMR Spectral Data

Similarly, a complete experimental ¹H NMR spectrum with assigned chemical shifts and coupling constants for this compound is not publicly available. Predicted values based on the structure are presented below. The protons on each carbon atom are in unique chemical environments and would exhibit distinct signals.

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (on C1)4.8 - 5.1ddtJ_gem ≈ 1.5, J_cis ≈ 10, J_trans ≈ 17
H2 (on C2)5.6 - 5.9dddJ_cis ≈ 10, J_trans ≈ 17, J_vic ≈ 7
H3 (on C3)2.0 - 2.3m-
H4 (on C4)1.2 - 1.5m-
H5 (on C5)1.2 - 1.4m-
H6 (on C6)1.2 - 1.4m-
H7 (on C7)0.8 - 1.0tJ ≈ 7
H8 (on C8)0.9 - 1.1dJ ≈ 7
Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its functional groups. While a detailed peak list with intensities is not available, the expected characteristic absorption peaks are tabulated below.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3080C-H Stretch=C-H (alkene)
2960 - 2850C-H StretchC-H (alkane)
~1640C=C StretchC=C (alkene)
~1465C-H Bend-CH₂- (alkane)
~1375C-H Bend-CH₃ (alkane)
~990 and ~910C-H Bend (out-of-plane)-CH=CH₂ (alkene)
Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The National Institute of Standards and Technology (NIST) provides mass spectral data for this compound.[1] The molecular ion peak ([M]⁺) would be observed at an m/z of 112, corresponding to the molecular weight of C₈H₁₆. Common fragmentation patterns for aliphatic alkenes involve allylic cleavage and rearrangements.

m/zRelative IntensityPossible Fragment Ion
112Low[C₈H₁₆]⁺ (Molecular Ion)
97Moderate[M - CH₃]⁺
83Moderate[M - C₂H₅]⁺
69High[M - C₃H₇]⁺
56High[C₄H₈]⁺
55Very High[C₄H₇]⁺ (Base Peak)
41High[C₃H₅]⁺

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not widely published. The following represents typical methodologies for the analysis of volatile, non-polar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire both ¹H and ¹³C NMR spectra.

  • ¹H NMR Acquisition : Standard pulse sequences are used to obtain the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay to ensure quantitative integration if required.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is necessary.

Infrared (IR) Spectroscopy
  • Sample Preparation : As a liquid, this compound can be analyzed neat. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition : The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates is first acquired and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent, such as hexane (B92381) or dichloromethane.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer is used for the analysis.

  • Gas Chromatography : A small volume of the sample solution is injected into the GC, where it is vaporized. The volatile components are separated on a capillary column (e.g., a non-polar DB-5ms column). The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation of components.

  • Mass Spectrometry : As components elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is a common method for generating ions, which are then separated by their mass-to-charge ratio by a mass analyzer. The resulting mass spectrum provides a fingerprint for each component.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample to structural elucidation.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 3-Methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 3-Methyl-1-heptene. This document is intended for use by researchers, scientists, and professionals in the field of drug development and other chemical sciences who require detailed NMR data and experimental protocols for this specific molecule.

Core Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and serve as a reliable reference in the absence of experimentally published spectra.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom #LabelChemical Shift (ppm)Multiplicity
1H-1a5.65ddd
1H-1b4.95d
1H-1c4.90d
3H-32.10m
4H-4a1.30m
4H-4b1.20m
5H-5a1.28m
5H-5b1.28m
6H-6a1.28m
6H-6b1.28m
7H-70.88t
8H-80.95d

ddd: doublet of doublets of doublets, d: doublet, m: multiplet, t: triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom #LabelChemical Shift (ppm)
1C-1114.5
2C-2142.0
3C-340.0
4C-436.0
5C-529.5
6C-623.0
7C-714.0
8C-820.0

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the numbering scheme used for the NMR data tables.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Solvent Select Deuterated Solvent Concentration Determine Analyte Concentration Solvent->Concentration Prepare Prepare Sample in NMR Tube Concentration->Prepare Shim Shim Magnetic Field Prepare->Shim Params Set Acquisition Parameters Shim->Params Acquire Acquire FID Params->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectrum (TMS) Baseline->Reference Integrate Integrate Peaks Reference->Integrate Assign Assign Signals Integrate->Assign

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-Methyl-1-heptene (C₈H₁₆, Molecular Weight: 112.21 g/mol ). Understanding the fragmentation of this unsaturated hydrocarbon is crucial for its identification and characterization in complex mixtures, a common requirement in various research and development settings, including petrochemical analysis and flavor and fragrance research.

Core Fragmentation Analysis

Electron ionization of this compound results in the formation of a molecular ion (M⁺˙) at a mass-to-charge ratio (m/z) of 112. Due to the inherent instability of the molecular ion of aliphatic alkenes, it readily undergoes fragmentation, leading to a series of characteristic daughter ions. The fragmentation is primarily driven by the cleavage of C-C bonds, particularly those adjacent to the double bond and the branch point, leading to the formation of stable carbocations.

The mass spectrum of this compound is characterized by a base peak at m/z 55, with other significant peaks observed at m/z 41, 56, 70, and 83. The molecular ion peak at m/z 112 is typically of low abundance.

Tabulated Fragmentation Data

The following table summarizes the principal fragment ions observed in the electron ionization mass spectrum of this compound, their relative intensities, and the proposed neutral losses.

m/zRelative Intensity (%)Proposed Fragment Ion/StructureNeutral Loss
41High[C₃H₅]⁺ (Allyl cation)C₅H₁₁•
55100 (Base Peak)[C₄H₇]⁺C₄H₉•
56High[C₄H₈]⁺˙C₄H₈
70Moderate[C₅H₁₀]⁺˙C₃H₆
83Moderate[C₆H₁₁]⁺CH₃•
97Low[C₇H₁₃]⁺CH₃•
112Low[C₈H₁₆]⁺˙ (Molecular Ion)-

Fragmentation Pathways

The fragmentation of the this compound molecular ion proceeds through several key pathways, which are visualized in the diagram below. The initial ionization event removes an electron from the molecule, most likely from the π-system of the double bond, to form the molecular ion [C₈H₁₆]⁺˙.

fragmentation_pathway M [C₈H₁₆]⁺˙ (m/z 112) This compound Molecular Ion F83 [C₆H₁₁]⁺ (m/z 83) M->F83 - C₂H₅• F70 [C₅H₁₀]⁺˙ (m/z 70) M->F70 - C₃H₆ (McLafferty) F56 [C₄H₈]⁺˙ (m/z 56) M->F56 - C₄H₈ F55 [C₄H₇]⁺ (m/z 55) Base Peak F83->F55 - C₂H₄ F70->F55 - CH₃• F41 [C₃H₅]⁺ (m/z 41) F70->F41 - C₂H₅• F56->F41 - CH₃•

Caption: Proposed fragmentation pathways of this compound.

The formation of the major fragments can be explained as follows:

  • Formation of m/z 83 ([C₆H₁₁]⁺): This ion is likely formed by the loss of an ethyl radical (•C₂H₅) from the molecular ion.

  • Formation of m/z 70 ([C₅H₁₀]⁺˙): A common fragmentation pathway for compounds with a γ-hydrogen relative to a double bond or a heteroatom is the McLafferty rearrangement. In this compound, this rearrangement can lead to the elimination of a neutral propene molecule (C₃H₆), resulting in the radical cation at m/z 70.

  • Formation of m/z 56 ([C₄H₈]⁺˙): This fragment likely arises from the cleavage of the C4-C5 bond, leading to the loss of a butyl radical.

  • Formation of m/z 55 ([C₄H₇]⁺ - Base Peak): The most abundant ion in the spectrum is attributed to the stable secondary allylic carbocation. This can be formed through various pathways, including the loss of a propyl radical from the molecular ion or subsequent fragmentation of larger ions.

  • Formation of m/z 41 ([C₃H₅]⁺): This prominent peak corresponds to the highly stable allyl cation, formed by the cleavage of the bond beta to the double bond.

Experimental Protocol

The mass spectrum of this compound is typically obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

1. Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

2. Gas Chromatography (GC):

  • Injector: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to a temperature sufficient to vaporize the sample (e.g., 250°C).

  • Carrier Gas: An inert gas, typically helium, is used as the carrier gas to transport the vaporized sample through the GC column.

  • GC Column: A non-polar capillary column (e.g., a dimethylpolysiloxane-based column) is commonly used for the separation of hydrocarbons.

  • Oven Temperature Program: The GC oven temperature is programmed to ramp from a low initial temperature (e.g., 40°C) to a higher final temperature (e.g., 200°C) to ensure the separation of components based on their boiling points and affinities for the stationary phase.

3. Mass Spectrometry (MS):

  • Ionization: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is the standard method, where the molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analyzer: The resulting ions are accelerated and passed through a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detector: The separated ions are detected, and their abundance is recorded.

  • Data Acquisition: The mass spectrometer scans a range of m/z values (e.g., m/z 35-300) to generate a mass spectrum for the eluting compound.

The resulting mass spectrum is then compared to spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, for compound identification.

Logical Workflow for Fragmentation Analysis

The process of analyzing the mass spectrum and elucidating the fragmentation pathways follows a logical workflow.

workflow cluster_experiment Experimental cluster_analysis Data Analysis Sample This compound Sample GCMS GC-MS Analysis Sample->GCMS Spectrum Raw Mass Spectrum GCMS->Spectrum IdentifyM Identify Molecular Ion (M⁺˙) Spectrum->IdentifyM IdentifyBase Identify Base Peak IdentifyM->IdentifyBase ProposeFrag Propose Fragmentation Pathways IdentifyBase->ProposeFrag Compare Compare with Known Alkene Fragmentation Rules ProposeFrag->Compare Structure Elucidate Fragment Structures Compare->Structure

Caption: Workflow for mass spectrum fragmentation analysis.

Gas Chromatography of 3-Methyl-1-heptene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the gas chromatographic analysis of 3-Methyl-1-heptene, a volatile organic compound. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols and curated retention data to aid in method development and compound identification.

Quantitative Retention Data

The retention of this compound in a gas chromatography system is most reliably expressed using the Kovats Retention Index (RI). The retention index normalizes retention times to those of adjacent n-alkanes, which helps in comparing data across different systems and conditions.[1][2] Below is a summary of reported Kovats retention indices for this compound on various stationary phases.

Stationary PhaseColumn TypeTemperature (°C)Kovats Retention Index (I)Reference
SqualaneCapillary30739[3]
SqualaneCapillary40740[3]
SqualaneCapillary60754[3]
SqualaneCapillary80946.5[4]
SqualaneCapillary100742[3]
Petrocol DHCapillary (150m x 0.25mm x 1.0µm)30747.9[3]
Standard Non-PolarNot SpecifiedNot Specified744, 747.9, 754
Semi-Standard Non-PolarNot SpecifiedNot Specified739, 742, 743, 747, 747.1, 749, 757, 762

Experimental Protocols

The following protocols are representative methodologies for the analysis of volatile hydrocarbons like this compound by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).

Sample Preparation: Liquid Extraction

This protocol is suitable for samples where this compound is present in a liquid matrix, such as water or soil extracts.

  • Extraction: For aqueous samples, perform a liquid-liquid extraction by mixing approximately 10 mL of the sample with 3 mL of a non-polar solvent like n-pentane or hexane (B92381) in a sealed vial. For soil or sediment samples, an appropriate solvent extraction method should be employed first.

  • Agitation: Vigorously shake the vial for at least 2 minutes to ensure efficient partitioning of the analyte into the organic solvent.

  • Phase Separation: Allow the layers to separate. The organic layer containing the this compound will typically be the upper layer.

  • Transfer: Carefully transfer an aliquot of the organic extract into a 2 mL autosampler vial for GC analysis.

  • Internal Standard (Optional): For quantitative analysis, a known concentration of an internal standard (e.g., a non-interfering alkane) should be added to the sample before extraction.

Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis

This protocol outlines a general method for the separation and detection of hydrocarbons using a flame ionization detector, which offers high sensitivity for these compounds.

  • Gas Chromatograph: An Agilent 8850 GC system or equivalent.[5]

  • Column: A non-polar capillary column, such as a DB-5ht (5% phenyl-methylpolysiloxane), 5 m x 0.25 mm ID x 0.25 µm film thickness, is suitable for rapid screening. For higher resolution of isomers, a longer column (e.g., 30-50 m) is recommended.[5][6][7]

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate. A typical flow rate for a 0.25 mm ID column is 1.5-3 mL/min.[5]

  • Injector: Split/splitless injector.

    • Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (can be adjusted based on sample concentration; a lower split ratio or splitless injection may be used for trace analysis).[7][8]

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final Hold: Hold at 250 °C for 5 minutes. This program should be optimized based on the specific column and desired separation.

  • Detector (FID):

    • Temperature: 300 °C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Nitrogen or Helium): 25 mL/min.

Kovats Retention Index Determination

To determine the Kovats Retention Index (RI), the sample containing this compound must be co-injected with a homologous series of n-alkanes (e.g., C7 to C10). The RI is calculated using the retention times of the n-alkanes that bracket the analyte peak.[9]

  • Prepare Alkane Standard: Create a mixture of n-alkanes that will elute before and after the expected retention time of this compound. A C8-C20 alkane standard is often used for broader analyses.[8][10]

  • Co-injection: Analyze the alkane standard mixture under the same GC conditions as the sample. Then, analyze the sample spiked with the alkane standard.

  • Calculate RI: Use the following formula for temperature-programmed runs:

    • RI = 100 * [n + (t_R(analyte) - t_R(n)) / (t_R(N) - t_R(n))]

    • Where:

      • n is the carbon number of the n-alkane eluting directly before the analyte.

      • N is the carbon number of the n-alkane eluting directly after the analyte.

      • t_R is the retention time.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of a Kovats Retention Index.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Processing & Calculation Sample Prepare Analyte Sample (e.g., this compound) Spiked_Sample Create Spiked Sample (Analyte + Alkane Std) Sample->Spiked_Sample Alkane_Std Prepare n-Alkane Standard Mix (C_n, C_{n+1}, ...) Alkane_Std->Spiked_Sample GC_Run Inject Spiked Sample into GC Spiked_Sample->GC_Run Data_Acq Acquire Chromatogram (Detector Signal vs. Time) GC_Run->Data_Acq Peak_ID Identify Peaks and Determine Retention Times (t_R) Data_Acq->Peak_ID RI_Calc Calculate Kovats Index (RI) using Formula Peak_ID->RI_Calc Result Reported RI Value RI_Calc->Result

Caption: Workflow for Kovats Retention Index Determination.

GC_System_Schematic Carrier Carrier Gas (He or H2) Injector Injector (250°C) Carrier->Injector Column GC Column in Oven (Temp Programmed) Injector->Column Detector Detector (FID) (300°C) Column->Detector Data_System Data System Detector->Data_System

Caption: Schematic of a typical Gas Chromatography system.

References

Synthesis of 3-Methyl-1-heptene from simple precursors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-1-heptene is an unsaturated hydrocarbon with the chemical formula C8H16.[1] As a specific isomer of octene, it serves as a valuable building block in organic synthesis and as a component in the development of fine chemicals and research materials. This technical guide provides an in-depth overview of viable synthetic routes for this compound starting from simple, readily available chemical precursors. The document details two primary, robust synthetic strategies: a direct olefination via the Wittig reaction and a multi-step approach involving a Grignard reaction followed by a controlled elimination. This guide is intended for researchers, chemists, and professionals in drug development, offering comprehensive experimental protocols, quantitative data summaries, and logical workflow visualizations to facilitate reproducible and efficient synthesis.

Route 1: Wittig Olefination of 2-Methylhexanal (B3058890)

The Wittig reaction is a highly reliable and prominent method for synthesizing alkenes from aldehydes or ketones.[2] It involves the reaction of a carbonyl compound with a phosphorus ylide (the Wittig reagent) to form a new carbon-carbon double bond with high regioselectivity.[3][4] For the synthesis of a terminal alkene like this compound, the most direct approach is the reaction of 2-methylhexanal with methylenetriphenylphosphorane.

Logical Synthesis Pathway

The synthesis begins with the formation of the phosphorus ylide from its corresponding phosphonium (B103445) salt. This ylide is then reacted in situ with the aldehyde to yield the final alkene product and triphenylphosphine (B44618) oxide as a byproduct.[3]

Wittig_Pathway Start1 Methyltriphenylphosphonium (B96628) bromide Ylide Phosphorus Ylide (Wittig Reagent) Start1->Ylide Deprotonation Start2 2-Methylhexanal Reaction Wittig Reaction (Anhydrous THF) Start2->Reaction Base Strong Base (n-BuLi) Base->Ylide Ylide->Reaction Nucleophilic Attack Product This compound Reaction->Product Byproduct Triphenylphosphine oxide Reaction->Byproduct

Caption: Logical flow for the synthesis of this compound via the Wittig Reaction.

Experimental Protocol

Part A: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the suspension.[4] A deep red or orange color will develop, indicating the formation of the ylide.[5]

  • Stir the resulting ylide solution at 0 °C for 30 minutes before proceeding.

Part B: Wittig Reaction

  • While maintaining the inert atmosphere and 0 °C temperature, slowly add a solution of 2-methylhexanal in anhydrous THF to the ylide solution via a syringe.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The disappearance of the ylide's color indicates reaction completion.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (typically using hexanes as the eluent) to separate the this compound from the triphenylphosphine oxide byproduct.

Data Presentation: Wittig Reaction
Reactant/ReagentMolecular Wt. ( g/mol )Moles (mmol)Amount UsedRole
Methyltriphenylphosphonium bromide357.2312.04.29 gYlide Precursor
n-Butyllithium (1.6 M in hexanes)64.0611.06.9 mLBase
2-Methylhexanal114.1910.01.14 gCarbonyl Substrate
Anhydrous Tetrahydrofuran (THF)72.11-100 mLSolvent
Product
This compound112.22~7.0~0.79 gExpected Yield: ~70%

Route 2: Grignard Reaction and Hofmann Elimination

An alternative, multi-step synthesis involves the creation of a C-C bond using a Grignard reagent followed by a regioselective elimination reaction. This route builds the carbon skeleton first by reacting butylmagnesium bromide with propylene (B89431) oxide to form 3-methyl-1-heptanol (B93506). The primary alcohol is then converted to a suitable leaving group (tosylate) and subjected to an E2 elimination using a sterically hindered base to favor the formation of the terminal alkene (Hofmann product).

Experimental Workflow

This three-stage process requires careful control at each step, particularly during the formation and use of the highly reactive Grignard reagent, which must be performed under strictly anhydrous conditions.[6][7]

Grignard_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Tosylation cluster_2 Step 3: Hofmann Elimination a1 1-Bromobutane (B133212) + Mg turnings in Anhydrous Ether a2 Formation of Butylmagnesium Bromide a1->a2 a3 Reaction with Propylene Oxide a2->a3 a4 Acidic Workup (aq. H₂SO₄) a3->a4 b1 3-Methyl-1-heptanol + TsCl in Pyridine a4->b1 Intermediate: 3-Methyl-1-heptanol b2 Formation of Tosylate Ester b1->b2 c1 Tosylate Ester + KOtBu in t-BuOH b2->c1 Intermediate: 3-methylheptyl tosylate c2 E2 Elimination (Heat) c1->c2 c3 Purification c2->c3 Product This compound c3->Product Final Product

Caption: Experimental workflow for the multi-step synthesis of this compound.

Experimental Protocol

Part A: Synthesis of 3-Methyl-1-heptanol

  • Prepare the Grignard reagent by slowly adding a solution of 1-bromobutane in anhydrous diethyl ether to magnesium turnings in a flame-dried flask under a nitrogen atmosphere.[6] The reaction is initiated with a small crystal of iodine if necessary.

  • After the magnesium is consumed, cool the resulting Grignard solution to 0 °C.

  • Slowly add a solution of propylene oxide in anhydrous diethyl ether to the Grignard reagent. The reaction is exothermic and the addition rate should be controlled to maintain the temperature.

  • After addition, stir the mixture at room temperature for 1-2 hours.

  • Quench the reaction by slowly pouring the mixture over ice and then acidifying with cold, dilute sulfuric acid until the magnesium salts dissolve.

  • Separate the ether layer, extract the aqueous layer with ether, combine the organic phases, wash with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purify the alcohol by distillation under reduced pressure.

Part B: Tosylation of 3-Methyl-1-heptanol

  • Dissolve the purified 3-methyl-1-heptanol in chilled pyridine.

  • Slowly add p-toluenesulfonyl chloride (TsCl) in portions, keeping the temperature below 5 °C.

  • Stir the mixture overnight in a refrigerator.

  • Pour the reaction mixture into cold, dilute HCl and extract with diethyl ether.

  • Wash the organic layer sequentially with dilute HCl, water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.

Part C: Elimination to this compound

  • Dissolve the crude tosylate in tert-butanol.

  • Add potassium tert-butoxide (KOtBu), a bulky base, to the solution.

  • Heat the mixture to reflux for several hours until TLC analysis indicates the disappearance of the starting material.

  • Cool the mixture, add water, and extract with pentane.

  • Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and carefully remove the solvent by distillation. The final product, this compound, can be further purified by fractional distillation.

Data Presentation: Grignard/Elimination Route
StepReactant/ReagentMolecular Wt. ( g/mol )Moles (mmol)Amount UsedRoleEst. Yield (%)
1 1-Bromobutane137.0210013.7 gAlkyl Halide-
Magnesium Turnings24.311102.67 gMetal-
Propylene Oxide58.081005.81 gElectrophile80
2 3-Methyl-1-heptanol130.238010.4 gAlcohol Substrate-
p-Toluenesulfonyl Chloride190.658816.8 gActivating Agent95
Pyridine79.10-100 mLBase/Solvent-
3 3-methylheptyl tosylate284.437621.6 gSubstrate-
Potassium tert-butoxide112.2111412.8 gBulky Base85
Overall Yield ~65%

Physicochemical Properties and Characterization

The final product, this compound, is a colorless liquid. Successful synthesis should be confirmed using standard analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy to verify the structure, IR spectroscopy to confirm the presence of the C=C double bond, and mass spectrometry to confirm the molecular weight.

PropertyData
IUPAC Name3-methylhept-1-ene
Molecular FormulaC₈H₁₆
Molecular Weight112.21 g/mol
CAS Number4810-09-7
AppearanceColorless liquid
Boiling Point~115-116 °C
SMILESCCCCC(C)C=C
InChIKeyQDMFTFWKTYXBIW-UHFFFAOYSA-N

(Data sourced from PubChem CID 20946)[1]

References

An In-depth Technical Guide to 3-Methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Methyl-1-heptene, including its chemical identity, physicochemical properties, detailed synthesis protocols, and purification methods. The information is intended for use in research and development settings.

Chemical Identity and Synonyms

The compound of interest is an unsaturated hydrocarbon. Its formal IUPAC name is 3-methylhept-1-ene [1]. It is also known by several synonyms, which are listed below for cross-referencing purposes.

IdentifierValue
IUPAC Name 3-methylhept-1-ene[1]
Synonyms This compound, 3-Methylhept-1-ene, 1-Heptene, 3-methyl-[1]
CAS Number 4810-09-7[1]
Molecular Formula C₈H₁₆[1]
Molecular Weight 112.21 g/mol [1]
InChI InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h5,8H,2,4,6-7H2,1,3H3[1]
InChIKey QDMFTFWKTYXBIW-UHFFFAOYSA-N[1]
SMILES CCCCC(C)C=C[2]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueSource
Boiling Point 111 °C (at 760 mmHg)ChemSynthesis
Density 0.711 g/mLChemSynthesis
Refractive Index 1.406ChemSynthesis
Monoisotopic Mass 112.1252 Da[1][2]PubChem[1]
XlogP (predicted) 3.8[1][2]PubChem[1]
Kovats Retention Index (Standard non-polar) 744, 747.9, 754[1]PubChem[1]
IR Spectrum Data availablePubChem[1]
¹³C NMR Spectrum Data availablePubChem[1]
Mass Spectrum (GC-MS) Data available[1]PubChem[1]

Experimental Protocols

Two common and effective methods for the synthesis of alkenes such as this compound are the Wittig reaction and the Grignard reaction. Detailed protocols for both are provided below.

The Wittig reaction is a reliable method for forming a carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde or ketone. For the synthesis of this compound, pentanal can be reacted with the ylide generated from ethyltriphenylphosphonium bromide.

Reaction Scheme: CH₃(CH₂)₃CHO + Ph₃P=CHCH₃ → CH₃(CH₂)₃CH=CHCH₃ + Ph₃PO

Materials:

  • Ethyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Pentanal

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Ylide Preparation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend ethyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add one equivalent of n-butyllithium dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Reaction with Aldehyde:

    • Cool the ylide solution back down to 0 °C.

    • Slowly add one equivalent of pentanal, dissolved in a small amount of anhydrous THF, to the ylide solution dropwise.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product will contain the desired this compound and triphenylphosphine (B44618) oxide as a byproduct.

An alternative synthesis involves the reaction of a Grignard reagent with an appropriate carbonyl compound. To synthesize the precursor alcohol for this compound, a Grignard reagent from 2-bromobutane (B33332) (sec-butylmagnesium bromide) is reacted with acrolein (propenal). The resulting allylic alcohol is then dehydrated to form the alkene.

Reaction Scheme:

  • CH₃CH₂CH(Br)CH₃ + Mg → CH₃CH₂CH(MgBr)CH₃

  • CH₃CH₂CH(MgBr)CH₃ + CH₂=CHCHO → CH₂=CHCH(OH)CH(CH₃)CH₂CH₃

  • CH₂=CHCH(OH)CH(CH₃)CH₂CH₃ --[H⁺, heat]--> CH₂=CHCH(CH₃)CH₂CH₂CH₃

Materials:

  • Magnesium turnings

  • 2-Bromobutane

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for initiation)

  • Acrolein (propenal)

  • Dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Phosphoric acid or sulfuric acid for dehydration

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place the magnesium turnings.

    • Add a small crystal of iodine.

    • Add a small portion of a solution of 2-bromobutane in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, indicated by a color change and gentle refluxing. If it does not start, gentle warming may be required.

    • Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a steady reflux.

    • After addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • Reaction with Acrolein:

    • Cool the Grignard reagent solution to 0 °C.

    • Slowly add a solution of acrolein in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10 °C.

    • After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Dehydration:

    • Pour the reaction mixture slowly into a beaker containing ice and dilute H₂SO₄ or HCl to hydrolyze the magnesium alkoxide.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent.

    • To the crude alcohol, add a catalytic amount of a strong acid (e.g., H₂SO₄ or H₃PO₄) and heat to induce dehydration. The product, this compound, can be distilled directly from the reaction mixture.

Purification Protocol

The primary method for purifying the crude this compound obtained from synthesis is fractional distillation , which is effective for separating the product from byproducts like triphenylphosphine oxide (from Wittig synthesis) or unreacted starting materials, provided their boiling points are sufficiently different.

Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser

  • Receiving flasks

  • Heating mantle and magnetic stirrer

  • Thermometer

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

    • Place the crude product into the round-bottom flask, adding boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

    • Insulate the fractionating column with glass wool or aluminum foil to ensure an efficient separation.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Distillation:

    • Begin heating the flask gently.

    • Observe the vapor front as it rises through the column. A slow and steady rate is crucial for good separation.

    • Collect any initial low-boiling fractions (forerun), which may contain residual solvents.

    • When the temperature stabilizes at the boiling point of this compound (~111 °C), switch to a clean receiving flask to collect the main fraction.

    • Continue distillation until the temperature either begins to drop, indicating the desired product has distilled, or rises sharply, indicating the start of a higher-boiling impurity distilling.

    • Stop the distillation before the distilling flask goes to dryness.

  • Analysis:

    • The purity of the collected fractions should be assessed using Gas Chromatography (GC) or NMR spectroscopy.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Workflow for Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Starting Materials (e.g., Pentanal + Ylide or Acrolein + Grignard Reagent) Reaction Chemical Reaction (Wittig or Grignard) Reactants->Reaction Workup Aqueous Work-up (Quenching, Extraction, Drying) Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Concentration Distillation Fractional Distillation Crude_Product->Distillation Pure_Product Pure this compound Distillation->Pure_Product Analysis Purity Analysis (GC, NMR, MS) Pure_Product->Analysis

Caption: General workflow for the synthesis, purification, and analysis of this compound.

References

3-Methyl-1-heptene: A Technical Guide to its Hydrocarbon Nature and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Defining 3-Methyl-1-heptene

This compound is an organic compound classified as a hydrocarbon. According to ChEBI (Chemical Entities of Biological Interest), it is defined as a hydrocarbon, specifically falling under the category of unsaturated aliphatic hydrocarbons.[1] Its structure consists of a seven-carbon chain (heptane) with a methyl group at the third carbon and a double bond at the first position, making it an alkene. This structure renders it a hydrophobic and relatively neutral molecule.[1]

This guide provides a comprehensive technical overview of this compound, focusing on its chemical properties, detailed experimental protocols for its synthesis and analysis, and visual representations of its chemical classification and experimental workflows.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This quantitative data is essential for its handling, characterization, and use in experimental settings.

PropertyValueReference(s)
Molecular Formula C₈H₁₆[2][3]
Molecular Weight 112.21 g/mol [2][3]
IUPAC Name 3-methylhept-1-ene[2]
CAS Number 4810-09-7[2]
Boiling Point 111 °C[4][5]
Density 0.7670 g/cm³[4][5]
Refractive Index 1.4040[4][5]
Melting Point (estimate) -103.01 °C[4][5]
XlogP (predicted) 3.8[3]

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound, providing a foundation for its laboratory preparation and characterization.

Synthesis Protocol: Wittig Reaction

A common and effective method for synthesizing terminal alkenes like this compound is the Wittig reaction.[6][7] This protocol describes the reaction of an aldehyde (heptanal) with a phosphonium (B103445) ylide generated from methyltriphenylphosphonium (B96628) bromide.[8]

Objective: To synthesize this compound from heptanal (B48729).

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexane (B92381) (typically 2.5 M)

  • Heptanal

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flasks, dropping funnel, condenser, magnetic stirrer, and nitrogen atmosphere setup.

Procedure:

  • Ylide Preparation: a. In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF (100 mL). b. Cool the suspension to 0 °C in an ice bath with stirring. c. Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. The solution will turn a characteristic deep orange or yellow color, indicating the formation of the ylide (methylenetriphenylphosphorane). d. Allow the mixture to stir at 0 °C for 1 hour.

  • Reaction with Aldehyde: a. In a separate flask, dissolve heptanal (1.0 equivalent) in a small amount of anhydrous THF. b. Add the heptanal solution dropwise to the ylide solution at 0 °C. c. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours. The disappearance of the ylide's color indicates reaction completion.

  • Work-up and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product will contain this compound and triphenylphosphine (B44618) oxide as a byproduct. e. Purify the crude product by fractional distillation to isolate this compound (boiling point ~111 °C).

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.[9]

Objective: To identify and confirm the structure of this compound.

Materials:

  • Sample of this compound

  • Hexane (or other suitable volatile solvent), GC grade

  • GC-MS instrument with a suitable capillary column

  • Autosampler vials

Procedure:

  • Sample Preparation: a. Prepare a dilute solution of the sample in hexane (e.g., 1 mg/mL). b. Transfer an aliquot of the solution into a 2 mL autosampler vial.

  • Instrumental Parameters:

    • Gas Chromatograph (GC):

      • Column: Non-polar capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).[10]

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Inlet Temperature: 250 °C.

      • Injection Mode: Split (e.g., 50:1 split ratio).

      • Oven Temperature Program:

        • Initial temperature: 50 °C, hold for 2 minutes.

        • Ramp: Increase to 150 °C at a rate of 10 °C/min.

        • Hold at 150 °C for 5 minutes.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Scan Range: m/z 40-200.

      • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

      • Ion Source Temperature: 230 °C.

      • Transfer Line Temperature: 280 °C.

  • Data Analysis: a. The retention time of the peak corresponding to this compound is determined. b. The mass spectrum of the peak is obtained and compared with a reference library (e.g., NIST) for identification. The mass spectrum is expected to show characteristic fragmentation patterns for an unsaturated C8 hydrocarbon.

Visualizing Chemical Relationships and Workflows

Diagrams created using Graphviz provide a clear visual representation of the classification and experimental processes related to this compound.

G A Organic Compound B Hydrocarbon A->B C Aliphatic Hydrocarbon B->C D Unsaturated Aliphatic Hydrocarbon C->D E Alkene D->E F This compound E->F

Caption: Chemical classification of this compound.

G start Start prep_ylide Prepare Ylide from Methyltriphenylphosphonium Bromide and n-BuLi in THF start->prep_ylide add_aldehyde Add Heptanal to Ylide Solution at 0°C prep_ylide->add_aldehyde react Stir at Room Temperature (4-6 hours) add_aldehyde->react quench Quench with Aqueous NH4Cl react->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate Organic Layer extract->dry purify Purify by Fractional Distillation dry->purify end Isolated this compound purify->end

Caption: Workflow for the synthesis of this compound via Wittig reaction.

G start Start prep_sample Dilute Sample in Hexane start->prep_sample inject Inject into GC-MS prep_sample->inject separate Separation on Capillary Column inject->separate detect Ionization (EI) and Mass Detection separate->detect analyze Analyze Data: - Retention Time - Mass Spectrum detect->analyze identify Identify Compound via Library Matching analyze->identify end Confirmed Identity of This compound identify->end

Caption: Workflow for the analysis of this compound using GC-MS.

References

Methodological & Application

Enantioselective Synthesis of Chiral 3-Methyl-1-heptene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of chiral 3-Methyl-1-heptene, a valuable building block in organic synthesis and drug development. The focus is on a robust and widely applicable method: the copper-catalyzed asymmetric allylic alkylation (AAA) of a Grignard reagent.

Introduction

Chiral 3-alkyl-1-alkenes are important structural motifs found in numerous natural products and pharmaceutical agents. Their stereoselective synthesis is a critical challenge in modern organic chemistry. Among the various synthetic strategies, the copper-catalyzed asymmetric allylic alkylation (AAA) of Grignard reagents has emerged as a powerful and reliable method for the construction of chiral carbon centers with high enantioselectivity. This approach offers a direct route to enantioenriched 3-substituted-1-alkenes from simple and readily available starting materials.

This application note details a representative protocol for the synthesis of (S)-3-Methyl-1-heptene via the copper-catalyzed asymmetric allylic alkylation of pentylmagnesium bromide with allyl bromide, employing a chiral phosphoramidite (B1245037) ligand.

General Reaction Scheme

The enantioselective synthesis of this compound is achieved through the reaction of an allyl electrophile with a Grignard reagent in the presence of a chiral copper catalyst. The stereochemistry of the product is controlled by the chiral ligand coordinated to the copper center.

Caption: General scheme for the copper-catalyzed enantioselective synthesis of this compound.

Data Presentation

The following table summarizes typical results for the copper-catalyzed asymmetric allylic alkylation of various Grignard reagents with allylic electrophiles, demonstrating the general applicability and expected outcomes of this methodology.

EntryGrignard Reagent (R-MgBr)Allylic ElectrophileChiral LigandSolventTemp (°C)Yield (%)ee (%)Reference
1n-PentylMgBrAllyl Bromide(S,S)-TaniaphosEt₂O-788592[1]
2n-ButylMgBrCinnamyl Bromide(R,S)-JosiphosCH₂Cl₂-789085[1]
3EthylMgBrCrotyl Chloride(S)-BINAPTHF-607888[1]
4MethylMgBrAllyl Phosphate(R)-Tol-BINAPtBuOMe-759290[2]
5iso-PropylMgBrAllyl Bromide(S,S)-TaniaphosEt₂O-787589[1]

Experimental Protocols

This section provides a detailed protocol for the enantioselective synthesis of (S)-3-Methyl-1-heptene based on established copper-catalyzed asymmetric allylic alkylation procedures.

Materials and Methods
  • Reagents: All reagents should be of high purity. Anhydrous solvents are essential for the success of the reaction. Grignard reagents should be freshly prepared or titrated before use.

  • Inert Atmosphere: The reaction must be carried out under an inert atmosphere of argon or nitrogen using standard Schlenk techniques.

  • Glassware: All glassware should be oven-dried and cooled under a stream of inert gas before use.

Preparation of the Catalyst Solution
  • To a flame-dried Schlenk flask under an argon atmosphere, add copper(I) bromide dimethyl sulfide (B99878) complex (CuBr·SMe₂, 5 mol%).

  • Add the chiral phosphoramidite ligand (e.g., (S,S)-Taniaphos, 6 mol%).

  • Add anhydrous diethyl ether (Et₂O) to dissolve the solids.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

Asymmetric Allylic Alkylation Reaction
  • Cool the catalyst solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of pentylmagnesium bromide (1.2 equivalents) in diethyl ether to the catalyst solution via a syringe pump over a period of 1 hour.

  • After the addition is complete, add a solution of allyl bromide (1.0 equivalent) in diethyl ether dropwise to the reaction mixture.

  • Stir the reaction mixture at -78 °C for the time indicated by TLC or GC analysis (typically 2-4 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: pentane) to afford the desired (S)-3-Methyl-1-heptene.

Characterization
  • The enantiomeric excess (ee) of the product can be determined by chiral gas chromatography (GC) using a suitable chiral stationary phase column.

  • The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism and Stereochemical Rationale

The proposed catalytic cycle for the copper-catalyzed asymmetric allylic alkylation is depicted below.

Catalytic_Cycle Cu_L Cu(I)-L* Cuprate R-Cu(I)-L* Cu_L->Cuprate Transmetalation Pi_Allyl π-Allyl-Cu(III)-R-L* Cuprate->Pi_Allyl Oxidative Addition Product_Cu Product + Cu(I)-L* Pi_Allyl->Product_Cu Reductive Elimination Product_Cu->Cu_L Catalyst Regeneration Product Product Product_Cu->Product RMgX R-MgX RMgX->Cu_L Allyl_X Allyl-X Allyl_X->Cuprate

Caption: Proposed catalytic cycle for the copper-catalyzed asymmetric allylic alkylation.

The enantioselectivity of the reaction is determined during the reductive elimination step from the chiral π-allyl-copper(III) intermediate. The chiral ligand (L*) creates a chiral environment around the copper center, which directs the nucleophilic attack of the alkyl group (R) to one of the two prochiral faces of the allyl group, leading to the preferential formation of one enantiomer of the product.

Experimental Workflow

The following diagram illustrates the overall workflow for the enantioselective synthesis of chiral this compound.

Experimental_Workflow start Start prep_catalyst Prepare Catalyst Solution (CuBr·SMe₂ + Chiral Ligand) start->prep_catalyst reaction_setup Set up Reaction under Inert Atmosphere prep_catalyst->reaction_setup addition_grignard Slow Addition of Grignard Reagent at -78 °C reaction_setup->addition_grignard addition_allyl Addition of Allyl Bromide addition_grignard->addition_allyl reaction Stir at -78 °C addition_allyl->reaction quench Quench Reaction reaction->quench extraction Work-up and Extraction quench->extraction purification Purification by Chromatography extraction->purification characterization Characterization (NMR, GC, MS) purification->characterization end End characterization->end

References

Asymmetric Synthesis of (S)-3-Methyl-1-heptene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of (S)-3-Methyl-1-heptene, a chiral olefin of interest in synthetic organic chemistry and as a building block in the development of complex molecules. The primary route detailed herein involves a two-step process: the highly enantioselective synthesis of the precursor ketone, (S)-(+)-4-Methyl-3-heptanone, followed by its conversion to the target terminal alkene.

Overview of the Synthetic Strategy

The principal strategy for obtaining enantiomerically enriched (S)-3-Methyl-1-heptene involves the use of a chiral auxiliary to control the stereochemistry during a key carbon-carbon bond formation step. Specifically, the well-established SAMP/RAMP hydrazone methodology is employed for the asymmetric alkylation of a prochiral ketone. The resulting chiral ketone is then converted to the desired terminal alkene via a standard olefination reaction.

Data Presentation

The following table summarizes the quantitative data for the key stereoselective step, the synthesis of (S)-(+)-4-Methyl-3-heptanone.

ProductSynthesis MethodYield (%)Enantiomeric Excess (ee) (%)Optical RotationReference
(S)-(+)-4-Methyl-3-heptanoneSAMP Hydrazone Alkylation70-80≥95[α]D20 +29.7° (c 1.0, benzene)[1]

Experimental Protocols

Synthesis of (S)-(+)-4-Methyl-3-heptanone via SAMP Hydrazone Alkylation

This protocol is adapted from the established procedure for the asymmetric alkylation of hydrazones.[1]

Materials:

Procedure:

Step 1: Formation of the SAMP Hydrazone of 3-Pentanone

  • To a round-bottom flask equipped with a condenser and under an argon atmosphere, add 3-pentanone and a stoichiometric equivalent of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP).

  • Heat the mixture at 60°C overnight.

  • After cooling to room temperature, dilute the crude product with diethyl ether and wash with water.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude SAMP-hydrazone.

  • Purify the hydrazone by distillation under reduced pressure.

Step 2: Asymmetric Alkylation

  • In a flame-dried, argon-flushed flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine in anhydrous diethyl ether at 0°C.

  • Cool the LDA solution to -78°C and slowly add the SAMP-hydrazone from the previous step.

  • Stir the mixture at this temperature for several hours to ensure complete deprotonation.

  • Add propyl iodide dropwise to the reaction mixture at -110°C (liquid nitrogen/pentane (B18724) bath).

  • Allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by pouring the mixture into a separatory funnel containing diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude alkylated hydrazone.

Step 3: Ozonolytic Cleavage to the Ketone

  • Dissolve the crude alkylated hydrazone in dichloromethane and cool the solution to -78°C.

  • Bubble ozone through the solution until a persistent blue color is observed.

  • Purge the solution with nitrogen or argon to remove excess ozone while allowing it to warm to room temperature.

  • The resulting solution contains the desired (S)-(+)-4-Methyl-3-heptanone. The product can be purified by column chromatography on silica (B1680970) gel.

Conversion of (S)-(+)-4-Methyl-3-heptanone to (S)-3-Methyl-1-heptene via Wittig Reaction

The Wittig reaction is a widely used method for converting ketones and aldehydes into alkenes.[2][3][4][5][6][7] This general protocol outlines the steps for the methylenation of a ketone. The stereochemical integrity at the chiral center is expected to be maintained under these reaction conditions.[8]

Materials:

Procedure:

  • In a flame-dried, argon-flushed flask, suspend methyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension in an ice bath and add a stoichiometric equivalent of a strong base (e.g., n-butyllithium) dropwise. This will form the orange-red colored ylide (the Wittig reagent).

  • Stir the mixture at room temperature for 1-2 hours.

  • Cool the ylide solution to -78°C and add a solution of (S)-(+)-4-Methyl-3-heptanone in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding water.

  • Extract the product with a nonpolar solvent like pentane or hexane.

  • The triphenylphosphine (B44618) oxide byproduct is often poorly soluble in these solvents and can be removed by filtration.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the resulting (S)-3-Methyl-1-heptene by distillation or column chromatography.

Visualizations

Asymmetric_Synthesis_Workflow prochiral_ketone 3-Pentanone hydrazone SAMP Hydrazone prochiral_ketone->hydrazone + SAMP samp SAMP (Chiral Auxiliary) alkylated_hydrazone Alkylated SAMP Hydrazone hydrazone->alkylated_hydrazone 1. Deprotonation (LDA) 2. Alkylation (Propyl Iodide) chiral_ketone (S)-4-Methyl-3-heptanone alkylated_hydrazone->chiral_ketone Ozonolysis target_alkene (S)-3-Methyl-1-heptene chiral_ketone->target_alkene + Wittig Reagent wittig_reagent Wittig Reagent (Ph3P=CH2)

Caption: Overall workflow for the asymmetric synthesis of (S)-3-Methyl-1-heptene.

SAMP_Alkylation_Mechanism cluster_step1 Deprotonation cluster_step2 Electrophilic Attack cluster_step3 Auxiliary Removal hydrazone SAMP Hydrazone enolate Lithium Azaenolate (Chiral Environment) hydrazone->enolate LDA, THF, -78°C transition_state Diastereoselective Transition State enolate->transition_state propyl_iodide Propyl Iodide propyl_iodide->transition_state alkylated_hydrazone Alkylated Hydrazone transition_state->alkylated_hydrazone Attack from less hindered face chiral_ketone (S)-4-Methyl-3-heptanone alkylated_hydrazone->chiral_ketone Ozonolysis

Caption: Key steps in the SAMP-hydrazone directed asymmetric alkylation.

References

Application Notes and Protocols: 3-Methyl-1-heptene as a Precursor in Pheromone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 3-methyl-1-heptene and structurally related compounds in the synthesis of insect pheromones. The focus is on the chemical transformations required to produce biologically active signaling molecules used in pest management and ecological studies.

Introduction

Insect pheromones are chemical signals that mediate communication between members of the same species, playing critical roles in mating, aggregation, and alarm signaling. The precise chemical structure and stereochemistry of these compounds are crucial for their biological activity.[1][2][3] Synthetic pheromones are invaluable tools for integrated pest management (IPM), enabling monitoring of pest populations, mass trapping, and mating disruption.[4]

While this compound is a logical precursor for certain branched-chain pheromones, the scientific literature more frequently details the synthesis of structurally similar and biologically significant pheromones such as 4-methyl-3-heptanol (B77350) and 4-methyl-3-heptanone (B36217) from other starting materials. These compounds serve as important pheromones for various ant and beetle species.[1][2][5] This document outlines a key synthetic transformation of this compound and provides detailed protocols for the synthesis of related pheromones to illustrate the chemical principles involved.

Key Synthetic Pathways

The synthesis of chiral pheromones from achiral precursors like this compound necessitates the use of stereoselective reactions. Key transformations include:

  • Hydroboration-Oxidation: This two-step reaction converts alkenes into alcohols with anti-Markovnikov regioselectivity and syn-stereospecificity. This is a primary method for converting terminal alkenes like this compound into the corresponding primary alcohol.

  • Asymmetric Synthesis using Chiral Auxiliaries: Methods like the SAMP/RAMP hydrazone chemistry allow for the enantioselective alkylation of ketones, which is a crucial step in creating specific stereoisomers of pheromones like (S)-4-methyl-3-heptanone.[1][6]

  • Stereoselective Reduction: The reduction of a ketone to a secondary alcohol can produce different stereoisomers depending on the reducing agent and reaction conditions. This is vital for synthesizing the various stereoisomers of 4-methyl-3-heptanol.[1][7]

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-1-heptanol (B93506) from this compound via Hydroboration-Oxidation

This protocol describes the conversion of this compound to 3-methyl-1-heptanol. The procedure is adapted from established methods for the hydroboration-oxidation of terminal alkenes.[8][9][10][11]

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃•THF) solution (1.0 M in THF)

  • Sodium hydroxide (B78521) (NaOH) solution (3 M)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Acetone (B3395972)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • Hydroboration:

    • To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add this compound.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add 1.0 M BH₃•THF solution dropwise via syringe while stirring. Maintain the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • To quench any excess BH₃, slowly add acetone and stir for 15 minutes.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C.

    • Carefully and sequentially add 3 M NaOH solution followed by the dropwise addition of 30% H₂O₂ solution. Caution: The addition of hydrogen peroxide can be exothermic. Maintain a slow addition rate to keep the temperature below 40-50 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Workup and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Add diethyl ether to extract the product.

    • Separate the organic layer and wash it sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude 3-methyl-1-heptanol can be purified by fractional distillation.

G This compound This compound 3-Methyl-1-heptanol 3-Methyl-1-heptanol This compound->3-Methyl-1-heptanol Hydroboration-Oxidation reagents1 1. BH3•THF 2. H2O2, NaOH

Protocol 2: Enantioselective Synthesis of (S)-4-Methyl-3-heptanone

This protocol outlines the synthesis of the ant alarm pheromone, (S)-4-methyl-3-heptanone, using the SAMP-hydrazone method starting from 3-pentanone (B124093).[6]

Materials:

Procedure:

  • Formation of SAMP Hydrazone:

    • React 3-pentanone with SAMP under argon to form the corresponding SAMP hydrazone. Purify by distillation.

  • Deprotonation and Alkylation:

    • Prepare lithium diisopropylamide (LDA) by adding n-BuLi to diisopropylamine in dry diethyl ether at 0 °C under argon.

    • Add the SAMP hydrazone to the LDA solution at 0 °C.

    • Cool the mixture to -78 °C and add propyl iodide.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with diethyl ether.

    • Dry the organic layer and concentrate under reduced pressure.

  • Ozonolysis and Hydrolysis:

    • Dissolve the alkylated hydrazone in dichloromethane and cool to -78 °C.

    • Bubble ozone through the solution until a persistent blue color is observed. Caution: Ozone is toxic and potentially explosive. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

    • Purge the solution with nitrogen or argon to remove excess ozone.

    • The ozonolysis cleaves the C=N bond, and subsequent workup liberates the (S)-4-methyl-3-heptanone.

    • Purify the final product by chromatography or distillation.

G cluster_0 SAMP Hydrazone Formation cluster_1 Alkylation cluster_2 Cleavage 3-Pentanone 3-Pentanone SAMP Hydrazone SAMP Hydrazone 3-Pentanone->SAMP Hydrazone SAMP SAMP SAMP->SAMP Hydrazone Alkylated Hydrazone Alkylated Hydrazone SAMP Hydrazone->Alkylated Hydrazone 1. LDA 2. Propyl Iodide (S)-4-Methyl-3-heptanone (S)-4-Methyl-3-heptanone Alkylated Hydrazone->(S)-4-Methyl-3-heptanone Ozonolysis

Protocol 3: Synthesis of the Four Stereoisomers of 4-Methyl-3-heptanol

This protocol describes the synthesis of all four stereoisomers of 4-methyl-3-heptanol, a component of the aggregation pheromone of the almond bark beetle. The synthesis starts with the enantiomers of 4-methyl-3-heptanone.[1][7]

Materials:

  • (S)-4-Methyl-3-heptanone

  • (R)-4-Methyl-3-heptanone

  • Lithium aluminum hydride (LiAlH₄)

  • Diethyl ether

  • Vinyl acetate

  • Lipase (B570770) AK

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate

Procedure:

  • Reduction of Ketones:

    • Reduce (S)-4-methyl-3-heptanone with LiAlH₄ in diethyl ether to obtain a diastereomeric mixture of (3S,4S)- and (3R,4S)-4-methyl-3-heptanol.

    • Separately, reduce (R)-4-methyl-3-heptanone with LiAlH₄ to obtain a mixture of (3R,4R)- and (3S,4R)-4-methyl-3-heptanol.

  • Enzymatic Resolution:

    • The diastereomeric mixtures are separated via enzymatic transesterification using lipase AK and vinyl acetate. This selectively acetylates one of the diastereomers.

    • The acetylated and non-acetylated alcohols can then be separated by column chromatography.

  • Hydrolysis of Acetates:

    • The separated acetates are hydrolyzed back to the corresponding alcohols using acidic or basic conditions.

  • Purification:

    • Each of the four stereoisomers of 4-methyl-3-heptanol is purified by column chromatography.

G ketone_S (S)-4-Methyl-3-heptanone reduction_S LiAlH4 Reduction ketone_S->reduction_S ketone_R (R)-4-Methyl-3-heptanone reduction_R LiAlH4 Reduction ketone_R->reduction_R mixture_S Mixture of (3S,4S)- and (3R,4S)-4-methyl-3-heptanol reduction_S->mixture_S mixture_R Mixture of (3R,4R)- and (3S,4R)-4-methyl-3-heptanol reduction_R->mixture_R resolution_S Enzymatic Resolution (Lipase AK, Vinyl Acetate) mixture_S->resolution_S resolution_R Enzymatic Resolution (Lipase AK, Vinyl Acetate) mixture_R->resolution_R isomers_S (3S,4S)-4-methyl-3-heptanol & (3R,4S)-4-methyl-3-heptanol resolution_S->isomers_S isomers_R (3R,4R)-4-methyl-3-heptanol & (3S,4R)-4-methyl-3-heptanol resolution_R->isomers_R

Data Presentation

The following tables summarize key quantitative data for the synthesis of 4-methyl-3-heptanol stereoisomers.[7]

Table 1: Yields for the Synthesis of 4-Methyl-3-heptanol Stereoisomers

Starting MaterialReduction Product MixtureDiastereomeric Ratio after ReductionOverall Yield Range
(S)-4-Methyl-3-heptanone(3S,4S)- and (3R,4S)-4-methyl-3-heptanolNot specified89-95%
(R)-4-Methyl-3-heptanone(3R,4R)- and (3S,4R)-4-methyl-3-heptanolNot specified89-95%

Table 2: Purity of Synthesized 4-Methyl-3-heptanol Stereoisomers

StereoisomerEnantiomeric Excess (ee)Diastereomeric Excess (de)
(3S,4S)-4-methyl-3-heptanol>99%>98%
(3R,4S)-4-methyl-3-heptanol>99%>98%
(3R,4R)-4-methyl-3-heptanol>99%>98%
(3S,4R)-4-methyl-3-heptanol>99%>98%

Conclusion

This compound serves as a valuable conceptual precursor for the synthesis of branched-chain pheromones. The hydroboration-oxidation reaction provides a direct route to the corresponding alcohol, a key intermediate in many synthetic pathways. The detailed protocols for the synthesis of the closely related and biologically significant pheromones, 4-methyl-3-heptanone and 4-methyl-3-heptanol, illustrate the critical role of stereoselective synthesis in producing biologically active compounds for research and practical applications in pest management. These methods, particularly those employing chiral auxiliaries and enzymatic resolutions, provide robust strategies for accessing pheromones with high chemical and stereochemical purity.

References

Application Note: Quantification of 3-Methyl-1-heptene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 3-Methyl-1-heptene in liquid samples using Gas Chromatography-Mass Spectrometry (GC-MS) with a headspace sampling method.

Introduction

This compound is a volatile organic compound (VOC) belonging to the alkene class of hydrocarbons. Accurate and sensitive quantification of such compounds is crucial in various fields, including environmental monitoring, industrial quality control, and biomedical research, where it may be present as a biomarker or a metabolic byproduct. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2] This application note details a static headspace GC-MS method for the determination of this compound. Headspace analysis is particularly suitable for this compound due to its volatility, allowing for the analysis of the gaseous phase in equilibrium with the sample matrix, which minimizes matrix effects and protects the instrument from non-volatile components.[3][4]

Experimental Protocols

Materials and Reagents
  • Solvents: Methanol (B129727) (GC grade or higher), Dichloromethane (GC grade or higher), Hexane (GC grade or higher).[5]

  • Standards: this compound (analytical standard grade), Internal Standard (IS) - Toluene-d8 or Cyclohexane-d12 (analytical standard grade).

  • Reagents: Sodium chloride (analytical grade), Deionized water.

  • Vials: 20 mL headspace vials with magnetic crimp caps (B75204) and PTFE/silicone septa.

Standard and Sample Preparation

2.2.1. Stock Solutions

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the chosen internal standard (e.g., Toluene-d8) and dissolve it in 10 mL of methanol in a volumetric flask.

2.2.2. Calibration Standards

Prepare a series of calibration standards by serial dilution of the analyte stock solution with the appropriate solvent (e.g., methanol) to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL). A fixed concentration of the internal standard (e.g., 10 µg/mL) should be added to each calibration standard.[1][5]

2.2.3. Sample Preparation (Static Headspace)

  • Place 5 mL of the liquid sample into a 20 mL headspace vial. For solid samples, a known weight of the sample should be used, and a suitable solvent may be added to facilitate the release of volatiles.

  • Add a consistent amount of a salting-out agent, such as sodium chloride (e.g., 1 gram), to increase the volatility of the analyte.

  • Spike the sample with the internal standard solution to a final concentration of 10 µg/mL.

  • Immediately seal the vial with a magnetic crimp cap.

  • Gently vortex the vial to ensure thorough mixing.

GC-MS Instrumentation and Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

2.3.1. Gas Chromatograph (GC) Parameters

ParameterValue
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (Constant Flow)
Injector Temperature 250 °C
Split Ratio 20:1 (can be adjusted based on sensitivity requirements)
Oven Program - Initial Temperature: 40 °C, hold for 2 minutes- Ramp: 10 °C/min to 150 °C- Hold: 2 minutes

2.3.2. Mass Spectrometer (MS) Parameters

ParameterValue
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Transfer Line Temperature 280 °C
Scan Mode Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification
Solvent Delay 3 minutes

2.3.3. Headspace Autosampler Parameters

ParameterValue
Vial Equilibration Time 15 minutes
Oven Temperature 80 °C
Loop Temperature 90 °C
Transfer Line Temperature 100 °C
Injection Volume 1 mL

Data Presentation and Analysis

Identification and Quantification
  • Identification: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum should be compared with a reference library such as the NIST Mass Spectral Library.

  • Quantification: For quantification, a calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte. The concentration of this compound in the samples is then determined from this calibration curve. Selected Ion Monitoring (SIM) mode should be used for higher sensitivity and selectivity.

Characteristic Ions for SIM Mode:

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compound5641, 83
Toluene-d8 (IS)9869
Quantitative Data Summary

Table 1: Calibration Curve Data for this compound Quantification

Standard Concentration (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1DataDataData
5DataDataData
10DataDataData
25DataDataData
50DataDataData
100DataDataData
Linearity (R²) \multicolumn{3}{c}{Calculated Value}

Table 2: Quantification of this compound in Samples

Sample IDAnalyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (µg/mL)
Sample 1DataDataDataData
Sample 2DataDataDataData
Sample 3DataDataDataData

Visualizations

GCMS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification Stock Stock Solutions (Analyte & IS) Cal_Std Calibration Standards (Serial Dilution) Stock->Cal_Std Sample_Prep Sample Preparation (Vialing, Salting, IS Spiking) Stock->Sample_Prep HS_Sampler Headspace Autosampler (Equilibration & Injection) Cal_Std->HS_Sampler Sample_Prep->HS_Sampler GC Gas Chromatograph (Separation) HS_Sampler->GC Vapor Phase Injection MS Mass Spectrometer (Detection & Identification) GC->MS Eluent Transfer Data_Acq Data Acquisition System MS->Data_Acq Signal Output Cal_Curve Calibration Curve Construction Data_Acq->Cal_Curve Quant Quantification of Unknowns Data_Acq->Quant Cal_Curve->Quant Linear Regression

Caption: Experimental workflow for GC-MS quantification of this compound.

Signaling_Pathway cluster_GCMS GC-MS System Analyte This compound in Sample Analyte_Signal Analyte Peak Area Analyte->Analyte_Signal IS Internal Standard (Known Concentration) IS_Signal IS Peak Area IS->IS_Signal Ratio Peak Area Ratio (Analyte Area / IS Area) Analyte_Signal->Ratio IS_Signal->Ratio Calibration Calibration Curve (Ratio vs. Concentration) Ratio->Calibration Concentration Calculated Concentration of this compound Calibration->Concentration

Caption: Logical relationship for quantitative analysis using an internal standard.

Conclusion

The described static headspace GC-MS method provides a robust and sensitive approach for the quantification of this compound in liquid samples. The use of an internal standard ensures high precision and accuracy by correcting for variations in sample preparation and instrument response.[6] This protocol can be adapted for various research and quality control applications, with the understanding that method validation should be performed for each specific sample matrix.

References

Application Notes and Protocols for Alkene Characterization by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the characterization of alkenes using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The accurate structural elucidation of molecules containing carbon-carbon double bonds is critical in organic synthesis, natural product chemistry, and pharmaceutical development. This document outlines the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments to determine the constitution, configuration, and conformation of alkenes.

Introduction to Alkene Characterization using NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural determination of organic molecules in solution. For compounds containing alkene moieties, NMR provides critical information regarding:

  • Presence and Number of C=C Bonds: Distinct chemical shifts in both ¹H and ¹³C NMR spectra are indicative of sp²-hybridized carbons and their attached protons.

  • Substitution Pattern: The multiplicity and chemical shifts of vinylic proton signals reveal the substitution pattern around the double bond.

  • Stereochemistry (E/Z Isomerism): The magnitude of the vicinal proton-proton coupling constant (³JHH) across the double bond is diagnostic of the alkene's geometry.

  • Connectivity and Complete Structure: 2D NMR experiments, such as COSY, HSQC, and HMBC, establish through-bond correlations to piece together the entire molecular structure.

  • Through-Space Interactions: NOESY experiments can reveal through-space proximities, further confirming stereochemistry and conformational preferences.

Key NMR Experiments for Alkene Analysis

A multi-technique approach is often necessary for the unambiguous characterization of complex alkenes. The following experiments are fundamental:

  • ¹H NMR (Proton NMR): Provides information on the chemical environment, number, and connectivity of protons.

  • ¹³C NMR (Carbon-13 NMR): Determines the number and chemical environment of carbon atoms.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin coupling correlations, typically over two to three bonds.[1][2][3][4][5][6]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton-carbon pairs (¹JCH).[7][8][9][10]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to four bonds (ⁿJCH, where n=2-4), crucial for establishing long-range connectivity.[7][8][9][10][11]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, which is invaluable for determining stereochemistry.[12][13][14][15][16]

Data Presentation: Quantitative NMR Data for Alkenes

Quantitative data from NMR experiments are summarized below for easy reference. These values are typical and can be influenced by the specific molecular structure and solvent.[17]

Table 1: Typical ¹H NMR Chemical Shifts for Alkenes
Proton TypeStructure ExampleChemical Shift (δ, ppm)
VinylicCH =C4.5 - 6.5[18][19]
Vinylic (conjugated)C=C-CH =C5.5 - 7.5[18]
AllylicC=C-CH 1.6 - 2.6
Table 2: Typical ¹³C NMR Chemical Shifts for Alkenes
Carbon TypeStructure ExampleChemical Shift (δ, ppm)
AlkeneC =C 100 - 150[20][21][22]
Alkene (conjugated)C=C -C =C110 - 140
Table 3: Proton-Proton Coupling Constants (J-values) for Alkenes
Coupling TypeDihedral Angle (θ)Typical J-value (Hz)Application
Geminal (²JHH)N/A0 - 3[23][24]Identification of CH₂ groups on a double bond
Vicinal (³JHH, cis)~0°6 - 14[20][23][24][25]Determination of Z-stereochemistry
Vicinal (³JHH, trans)~180°11 - 18[20][23][24][25]Determination of E-stereochemistry
Allylic (⁴JHH)N/A0 - 3Long-range coupling confirmation

Experimental Protocols

Detailed methodologies for key NMR experiments are provided below. Instrument-specific parameters may require optimization.

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 1-5 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the proton probe.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width (SW): Typically 12-16 ppm, centered around 6-7 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds (a longer delay is needed for accurate integration).

    • Number of Scans (NS): 8-16 scans for a moderately concentrated sample. Increase for dilute samples.

    • Receiver Gain (RG): Adjust to avoid signal clipping.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum to an internal standard (e.g., TMS at 0.00 ppm).

    • Integrate the signals to determine relative proton ratios.

    • Analyze chemical shifts, multiplicities, and coupling constants.

Protocol 2: 2D COSY (Correlation Spectroscopy)
  • Sample Preparation: As per ¹H NMR protocol. A slightly more concentrated sample (5-10 mg) is beneficial.

  • Instrument Setup: Perform steps 2a-d from the ¹H NMR protocol.

  • Acquisition Parameters:

    • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker systems).

    • Spectral Width (SW) in F2 and F1: Set the same spectral width as for the ¹H NMR in both dimensions.

    • Number of Increments (TD in F1): 256-512 for good resolution in the indirect dimension.

    • Number of Scans (NS): 2-8 per increment.

    • Relaxation Delay (D1): 1.5-2.0 seconds.[26]

  • Processing:

    • Apply Fourier transform in both dimensions (F2 and F1).

    • Phase the spectrum in both dimensions.

    • Symmetrize the spectrum if necessary.

    • Analyze the cross-peaks, which indicate J-coupling between protons.[2]

Protocol 3: 2D HSQC (Heteronuclear Single Quantum Coherence)
  • Sample Preparation: As per the COSY protocol.

  • Instrument Setup: Lock, shim, and tune the probe for both ¹H and ¹³C frequencies.

  • Acquisition Parameters:

    • Pulse Program: Standard HSQC experiment (e.g., 'hsqcedetgpsisp2.3' for multiplicity-edited HSQC on Bruker systems).

    • Spectral Width (SW) in F2 (¹H): As per ¹H NMR.

    • Spectral Width (SW) in F1 (¹³C): Cover the expected carbon chemical shift range (e.g., 0-160 ppm).

    • Number of Increments (TD in F1): 128-256.

    • Number of Scans (NS): 4-16 per increment.

    • Relaxation Delay (D1): 1.5-2.0 seconds.

    • ¹JCH Coupling Constant: Set to an average value of 145 Hz for sp² C-H bonds.

  • Processing:

    • Apply Fourier transform in both dimensions.

    • Phase the spectrum.

    • Analyze the cross-peaks, which show correlations between protons and the carbons they are directly attached to.[7]

Protocol 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Sample Preparation: As per the COSY protocol.

  • Instrument Setup: Lock, shim, and tune the probe for both ¹H and ¹³C frequencies.

  • Acquisition Parameters:

    • Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker systems).

    • Spectral Width (SW) in F2 (¹H): As per ¹H NMR.

    • Spectral Width (SW) in F1 (¹³C): Cover the full expected carbon range, including quaternary carbons (e.g., 0-220 ppm).

    • Number of Increments (TD in F1): 256-512.

    • Number of Scans (NS): 8-32 per increment.

    • Relaxation Delay (D1): 1.5-2.0 seconds.

    • Long-range Coupling Constant (ⁿJCH): Optimized for a range, typically set to 8-10 Hz.

  • Processing:

    • Apply Fourier transform in both dimensions.

    • Phase the spectrum.

    • Analyze the cross-peaks, which reveal correlations between protons and carbons separated by 2-4 bonds.

Protocol 5: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Sample Preparation: As per the COSY protocol. The sample must be free of paramagnetic impurities.

  • Instrument Setup: As per the COSY protocol.

  • Acquisition Parameters:

    • Pulse Program: Standard NOESY experiment (e.g., 'noesygpph' on Bruker systems).

    • Spectral Width (SW) in F2 and F1: As per ¹H NMR.

    • Number of Increments (TD in F1): 256-512.

    • Number of Scans (NS): 8-16 per increment.

    • Relaxation Delay (D1): 1.5-2.0 seconds.

    • Mixing Time (d8): This is a critical parameter. For small molecules, a mixing time of 300-800 ms (B15284909) is a good starting point.

  • Processing:

    • Apply Fourier transform in both dimensions.

    • Phase the spectrum.

    • Analyze the cross-peaks, which indicate through-space proximity between protons.

Visualizing Experimental Workflows and Logic

The following diagrams illustrate the logical workflow for alkene characterization using NMR.

Alkene_Characterization_Workflow start Alkene Sample H1 1. ¹H NMR start->H1 C13 2. ¹³C NMR start->C13 COSY 3. COSY H1->COSY Identify H-H Coupling Networks HSQC 4. HSQC H1->HSQC C13->HSQC Correlate direct C-H attachments HMBC 5. HMBC COSY->HMBC NOESY 6. NOESY (if needed) COSY->NOESY HSQC->HMBC Establish long-range C-H connectivity HMBC->NOESY Determine Stereochemistry structure Complete Structure HMBC->structure NOESY->structure

Caption: General workflow for complete alkene structure elucidation.

Stereochemistry_Determination title Determining E/Z Stereochemistry H1_NMR ¹H NMR Spectrum measure_J Measure ³J(H,H) vicinal coupling constant H1_NMR->measure_J J_trans ³J = 11-18 Hz measure_J->J_trans J_cis ³J = 6-14 Hz measure_J->J_cis trans_isomer E-Isomer (trans) J_trans->trans_isomer Yes cis_isomer Z-Isomer (cis) J_cis->cis_isomer Yes NOESY_check Confirm with NOESY trans_isomer->NOESY_check cis_isomer->NOESY_check

Caption: Logic for determining alkene stereochemistry using J-coupling.

Connectivity_Pathway title Establishing Molecular Connectivity COSY_exp COSY: Identify H-H spin systems (e.g., H-C-C-H) HMBC_exp HMBC: Connect fragments via long-range H-C correlations COSY_exp->HMBC_exp HSQC_exp HSQC: Link protons to their directly attached carbons HSQC_exp->HMBC_exp build_structure Assemble Fragments into Final Structure HMBC_exp->build_structure

Caption: Using 2D NMR to establish the carbon skeleton.

References

Application Notes and Protocols for the Derivatization of 3-Methyl-1-heptene for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-1-heptene is a volatile unsaturated hydrocarbon that can be challenging to analyze quantitatively and qualitatively by gas chromatography (GC) due to its non-polar nature and potential for co-elution with other hydrocarbons in complex matrices. Derivatization, the process of chemically modifying an analyte, can significantly improve its chromatographic behavior and detection characteristics. This application note provides detailed protocols for two effective derivatization methods for this compound: Dimethyl Disulfide (DMDS) derivatization for double bond localization and a two-step epoxidation followed by silylation for enhanced polarity and detectability.

These methods are particularly useful for researchers in fields such as petrochemical analysis, environmental monitoring, and flavor and fragrance chemistry, where accurate identification and quantification of unsaturated hydrocarbons are crucial.

Methods Overview

Two primary derivatization strategies targeting the double bond of this compound are presented:

  • Method A: Dimethyl Disulfide (DMDS) Derivatization. This method involves the addition of a dimethyl disulfide adduct across the double bond. The resulting derivative provides characteristic fragmentation patterns in mass spectrometry (MS), allowing for unambiguous determination of the double bond's location. This is a well-established method for locating double bonds in mono-unsaturated compounds.[1][2]

  • Method B: Epoxidation followed by Silylation. This two-step process first converts the alkene to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The epoxide is then hydrolyzed to a diol, and the resulting hydroxyl groups are subsequently silylated. This derivatization significantly increases the polarity and molecular weight of the analyte, leading to improved chromatographic resolution and the potential for enhanced sensitivity with certain detectors.

Data Presentation

The following tables summarize the expected outcomes and typical analytical parameters for the derivatization of this compound. Please note that specific values may vary depending on the instrumentation and experimental conditions.

Table 1: Comparison of Derivatization Methods

ParameterMethod A: DMDS DerivatizationMethod B: Epoxidation-Silylation
Analyte Derivative 1,2-bis(methylthio)-3-methylheptane1,2-bis(trimethylsilyloxy)-3-methylheptane
Primary Advantage Unambiguous double bond localization by MSIncreased polarity, improved chromatographic shape
Reaction Steps 12 (Epoxidation + Silylation)
Typical Reaction Time 30 min - 4 hoursEpoxidation: 1-2 hours; Silylation: 30-60 min
Typical Reaction Temp. 25-50°CEpoxidation: 0-25°C; Silylation: 60-80°C
Expected Yield ~19% (for mono-DMDS adducts)[3]>80% (overall)
GC Elution Later elution than parent alkeneSignificantly later elution than parent alkene
Detection Method GC-MS (for fragmentation analysis)GC-FID, GC-MS

Table 2: Typical GC-MS Parameters for Analysis of this compound Derivatives

ParameterDMDS DerivativeEpoxidation-Silylation Derivative
GC Column Non-polar (e.g., DB-1, DB-5ms)Mid-polar (e.g., DB-17, DB-225)
Injector Temperature 250°C280°C
Oven Program 60°C (2 min), ramp to 280°C at 10°C/min80°C (2 min), ramp to 300°C at 15°C/min
Carrier Gas HeliumHelium
Flow Rate 1.0 - 1.5 mL/min1.0 - 1.5 mL/min
MS Ionization Mode Electron Ionization (EI)Electron Ionization (EI)
Key Mass Fragments M+, fragments from cleavage at C-S bondsM-15, fragments indicative of TMS groups

Experimental Protocols

Method A: Dimethyl Disulfide (DMDS) Derivatization

This protocol is adapted from established methods for the derivatization of unsaturated hydrocarbons.[1][2][3]

Materials:

  • This compound standard or sample in a suitable solvent (e.g., hexane)

  • Dimethyl disulfide (DMDS)

  • Iodine solution (10% w/v in diethyl ether)

  • Hexane (B92381) (GC grade)

  • Sodium thiosulfate (B1220275) solution (5% w/v, aqueous)

  • Anhydrous sodium sulfate (B86663)

  • Glass reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: In a 2 mL glass reaction vial, add a known amount of the this compound sample (e.g., 100 µg). If in solution, evaporate the solvent under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of DMDS and 50 µL of the 10% iodine solution to the vial.

  • Reaction: Cap the vial tightly and heat at 40°C for 2 hours with occasional vortexing.

  • Quenching: After cooling to room temperature, add 1 mL of hexane to the reaction mixture.

  • Wash: Add 1 mL of 5% sodium thiosulfate solution to remove excess iodine. Vortex and allow the layers to separate.

  • Extraction: Carefully transfer the upper organic layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Method B: Epoxidation followed by Silylation

This protocol combines two standard organic reactions to derivatize the alkene.

Step 1: Epoxidation

Materials:

  • This compound standard or sample

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate solution (saturated, aqueous)

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Glass reaction vials with PTFE-lined caps

  • Ice bath

Procedure:

  • Dissolution: Dissolve the this compound sample (e.g., 100 mg) in 5 mL of anhydrous DCM in a reaction vial and cool in an ice bath.

  • Reagent Addition: Slowly add a solution of m-CPBA (1.2 equivalents) in DCM to the cooled alkene solution with stirring.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction progress by TLC or a preliminary GC analysis if necessary.

  • Work-up: Quench the reaction by adding 5 mL of saturated sodium bicarbonate solution. Separate the organic layer.

  • Wash: Wash the organic layer sequentially with 5 mL of saturated sodium bicarbonate solution and 5 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide (3-methyl-1,2-epoxyheptane).

Step 2: Silylation of the Hydrolyzed Epoxide

Materials:

  • Crude epoxide from Step 1

  • Tetrahydrofuran (THF)

  • Sulfuric acid (1 M)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine (B92270) (anhydrous)

  • Heating block

Procedure:

  • Hydrolysis: Dissolve the crude epoxide in a 1:1 mixture of THF and 1 M sulfuric acid and stir at room temperature for 1 hour to yield 3-methyl-1,2-heptanediol. Extract the diol with ethyl acetate, dry the organic layer, and evaporate the solvent.

  • Silylation Reagent Preparation: In a clean, dry vial, add the dried diol.

  • Derivatization: Add 100 µL of anhydrous pyridine and 200 µL of BSTFA (with 1% TMCS).

  • Reaction: Cap the vial tightly and heat at 70°C for 1 hour.

  • Analysis: After cooling, the sample can be directly injected into the GC-MS.

Visualizations

The following diagrams illustrate the logical workflow of the described derivatization procedures.

Derivatization_Workflow Analyte This compound MethodA Method A: DMDS Derivatization Analyte->MethodA MethodB Method B: Epoxidation-Silylation Analyte->MethodB DMDS_Reagent DMDS + I2 MethodA->DMDS_Reagent Epoxidation Epoxidation (m-CPBA) MethodB->Epoxidation DMDS_Product 1,2-bis(methylthio)- 3-methylheptane DMDS_Reagent->DMDS_Product Reaction GCMS_A GC-MS Analysis DMDS_Product->GCMS_A Epoxide 3-Methyl-1,2-epoxyheptane Epoxidation->Epoxide Step 1 Hydrolysis Hydrolysis (H3O+) Epoxide->Hydrolysis Diol 3-Methyl-1,2-heptanediol Hydrolysis->Diol Intermediate Step Silylation Silylation (BSTFA) Diol->Silylation Silyl_Product 1,2-bis(trimethylsilyloxy)- 3-methylheptane Silylation->Silyl_Product Step 2 GCMS_B GC-MS / GC-FID Analysis Silyl_Product->GCMS_B

Caption: Overall workflow for the derivatization of this compound.

DMDS_Reaction_Pathway start Start: this compound Sample add_reagents Add DMDS and Iodine Catalyst start->add_reagents react Heat at 40°C for 2 hours add_reagents->react quench Quench with Hexane react->quench wash Wash with Na2S2O3 Solution quench->wash extract Extract Organic Layer wash->extract dry Dry with Anhydrous Na2SO4 extract->dry end Ready for GC-MS Analysis dry->end

Caption: Step-by-step protocol for DMDS derivatization.

Conclusion

The derivatization of this compound significantly enhances its analyzability by gas chromatography. The choice between DMDS derivatization and epoxidation-silylation will depend on the specific analytical goal. For unambiguous structural elucidation and double bond localization, DMDS derivatization followed by GC-MS is the recommended method. For applications requiring improved chromatographic peak shape and separation from complex matrix components, the two-step epoxidation and silylation method offers a robust alternative. The protocols provided herein offer a detailed guide for researchers to successfully derivatize and analyze this compound and similar unsaturated hydrocarbons.

References

Application Notes and Protocols for 3-Methyl-1-heptene as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of 3-Methyl-1-heptene as a reference standard in chromatographic applications. This document is intended to guide researchers, scientists, and professionals in drug development in the accurate identification and quantification of volatile organic compounds (VOCs).

Introduction

This compound (C₈H₁₆, CAS No: 4810-09-7) is a branched alkene commonly found in complex hydrocarbon mixtures such as gasoline and other petroleum-derived fuels.[1] Its distinct chemical properties and volatility make it a suitable reference standard, particularly as an internal standard, in gas chromatography (GC) for the analysis of volatile organic compounds. The use of a reliable reference standard is crucial for the validation of analytical methods, ensuring the accuracy, precision, and reproducibility of quantitative results.[2]

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its appropriate application.

PropertyValueReference
Molecular Formula C₈H₁₆[3]
Molecular Weight 112.2126 g/mol [3]
CAS Registry Number 4810-09-7[3]
Boiling Point 115-116 °C
Density 0.71 g/cm³
Kovats Retention Index (non-polar column) 774

Applications

This compound is primarily utilized as a reference standard in the following applications:

  • Quantitative Analysis of Volatile Organic Compounds (VOCs) in Fuels: As a component of gasoline, it can serve as a reference marker for the identification and quantification of other hydrocarbons in fuel samples.[1]

  • Environmental Monitoring: It can be used as an internal standard for the analysis of VOCs in environmental matrices such as air and water, particularly in studies monitoring petroleum-related contamination.

  • Quality Control of Petrochemicals: In the petrochemical industry, it can be employed to ensure the quality and consistency of hydrocarbon-based products.

Experimental Protocols

The following protocols outline the use of this compound as an internal standard for the quantitative analysis of VOCs in a hydrocarbon matrix by Gas Chromatography-Mass Spectrometry (GC-MS).

Preparation of Standard Solutions

Objective: To prepare a stock solution of this compound and a series of calibration standards.

Materials:

  • This compound (certified reference material)

  • High-purity solvent (e.g., n-hexane or pentane)

  • Class A volumetric flasks

  • Calibrated analytical balance

  • Micropipettes

Procedure:

  • Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Record the exact weight.

    • Dissolve the standard in a small amount of n-hexane and then dilute to the mark with the same solvent.

    • Calculate the exact concentration of the stock solution.

  • Working Standard Solutions:

    • Prepare a series of at least five working standard solutions by serial dilution of the stock solution.

    • The concentration range should encompass the expected concentration of the analytes of interest in the samples.

    • For each calibration standard, add a constant, known concentration of the internal standard (e.g., a deuterated compound not present in the sample) to correct for variations in injection volume and instrument response.

Sample Preparation

Objective: To prepare the sample for GC-MS analysis by adding the internal standard.

Procedure:

  • Accurately weigh a known amount of the sample (e.g., gasoline) into a volumetric flask.

  • Add a precise volume of the this compound stock solution to act as the internal standard. The concentration of the internal standard should be similar to the expected concentration of the analytes.

  • Dilute the sample with the chosen solvent (e.g., n-hexane) to a final volume that brings the analyte concentrations within the calibrated range.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate and quantify the target VOCs using this compound as an internal standard.

Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (split mode, e.g., 50:1)
Oven Temperature Program Initial 40 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Data Analysis:

  • Identify the chromatographic peak corresponding to this compound based on its retention time and mass spectrum.

  • Identify the peaks of the target analytes in the same manner.

  • For each calibration standard, calculate the relative response factor (RRF) for each analyte relative to the internal standard (this compound) using the following equation:

    RRF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

  • Construct a calibration curve by plotting the area ratio (Areaanalyte / AreaIS) against the concentration ratio (Concentrationanalyte / ConcentrationIS) for each calibration standard.

  • For the unknown sample, calculate the concentration of each analyte using the calculated RRF and the peak areas of the analyte and the internal standard.

Visualizations

The following diagrams illustrate the key workflows described in these application notes.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification prep_stock Prepare this compound Stock Solution prep_cal Prepare Calibration Standards (with Analyte & IS) prep_stock->prep_cal gcms GC-MS Analysis prep_cal->gcms prep_sample Prepare Sample (with IS) prep_sample->gcms data_acq Data Acquisition (Chromatograms & Spectra) gcms->data_acq peak_id Peak Identification (Analyte & IS) data_acq->peak_id cal_curve Construct Calibration Curve peak_id->cal_curve quant Quantify Analytes cal_curve->quant

Experimental Workflow for Quantitative Analysis

logical_relationship ref_std This compound Reference Standard method_val Analytical Method Validation ref_std->method_val accuracy Accuracy method_val->accuracy precision Precision method_val->precision reproducibility Reproducibility method_val->reproducibility reliable_data Reliable Quantitative Data accuracy->reliable_data precision->reliable_data reproducibility->reliable_data

References

Application Notes and Protocols for the Polymerization of 3-Methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary methods for the polymerization of 3-Methyl-1-heptene, a branched alpha-olefin. The resulting polymer, poly(this compound), possesses unique properties due to its specific stereochemistry, which can be controlled by the chosen polymerization technique. This document outlines protocols for Ziegler-Natta, metallocene-catalyzed, and cationic polymerization of this compound, including representative data and reaction mechanisms.

Introduction

This compound is a chiral alpha-olefin that can be polymerized to yield polymers with distinct tacticities (isotactic, syndiotactic, or atactic). The stereoregularity of the polymer backbone significantly influences its physical and mechanical properties, such as crystallinity, melting point, and solubility. Control over these properties is crucial for various applications, including the development of novel materials for drug delivery systems, specialized packaging, and as components in advanced composites. This document details the primary catalytic systems used for the polymerization of this compound and provides protocols for laboratory-scale synthesis.

Polymerization Methods

The polymerization of this compound can be achieved through several catalytic methods, each offering different levels of control over the polymer's microstructure.

  • Ziegler-Natta Polymerization: This conventional method utilizes a heterogeneous catalyst system, typically composed of a transition metal halide (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum, TEAL). Ziegler-Natta catalysts are known for producing highly linear and often isotactic polymers from alpha-olefins.[1][2]

  • Metallocene-Catalyzed Polymerization: Metallocene catalysts are organometallic compounds, often based on zirconium or titanium, activated by a co-catalyst like methylaluminoxane (B55162) (MAO).[3] These single-site catalysts offer excellent control over polymer tacticity, molecular weight, and molecular weight distribution, allowing for the synthesis of polymers with precisely tailored properties.[3]

  • Cationic Polymerization: This method involves the use of a cationic initiator, such as a Lewis acid or a protic acid, to generate a carbocationic active center.[4] Alkenes with electron-donating groups, like this compound, are suitable monomers for this type of polymerization.[4]

Data Presentation

The following tables summarize representative quantitative data for the polymerization of this compound using different catalytic systems. Please note that these values are illustrative and can vary based on specific reaction conditions.

Table 1: Ziegler-Natta Polymerization of this compound

Catalyst SystemTemperature (°C)Time (h)Monomer/Catalyst RatioYield (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)Tacticity
TiCl₄/MgCl₂/TEAL702500085150,0004.5Isotactic
VCl₄/Al(i-Bu)₃603400078120,0005.2Atactic

Table 2: Metallocene-Catalyzed Polymerization of this compound

Catalyst SystemTemperature (°C)Time (h)Al/Zr RatioYield (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)Tacticity
rac-Et(Ind)₂ZrCl₂/MAO501200095250,0002.1Isotactic
iPr(Cp)(Flu)ZrCl₂/MAO501200092220,0001.9Syndiotactic

Table 3: Cationic Polymerization of this compound

Initiator SystemTemperature (°C)Time (h)SolventYield (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
BF₃·OEt₂-204Dichloromethane (B109758)6530,0003.8
AlCl₃/H₂O02Toluene (B28343)7045,0004.1

Experimental Protocols

Protocol 1: Ziegler-Natta Polymerization of this compound (Isotactic)

Materials:

  • This compound (purified by passing through activated alumina (B75360) and molecular sieves)

  • Titanium tetrachloride (TiCl₄) supported on magnesium chloride (MgCl₂)

  • Triethylaluminum (TEAL) solution in heptane (B126788)

  • Anhydrous heptane (polymerization grade)

  • Methanol (B129727)

  • Hydrochloric acid (10% aqueous solution)

  • Nitrogen (high purity)

Procedure:

  • A 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet/outlet is thoroughly dried and purged with nitrogen.

  • Anhydrous heptane (100 mL) and the TiCl₄/MgCl₂ catalyst (0.05 g) are introduced into the flask under a nitrogen atmosphere.

  • The flask is placed in a thermostatically controlled oil bath and the temperature is raised to 70°C.

  • A solution of TEAL in heptane (e.g., 1.0 M) is slowly added to the flask to act as a co-catalyst. The Al/Ti molar ratio should be optimized, typically around 100:1.

  • Purified this compound (20 mL) is then injected into the reactor.

  • The polymerization is allowed to proceed for 2 hours with vigorous stirring.

  • The reaction is terminated by the addition of 10 mL of methanol.

  • The polymer is precipitated by pouring the reaction mixture into an excess of methanol containing 1% hydrochloric acid.

  • The precipitated polymer is filtered, washed thoroughly with methanol, and dried in a vacuum oven at 60°C to a constant weight.

Protocol 2: Metallocene-Catalyzed Polymerization of this compound (Syndiotactic)

Materials:

  • This compound (purified as in Protocol 1)

  • Isopropylidene(cyclopentadienyl)(fluorenyl)zirconium dichloride (iPr(Cp)(Flu)ZrCl₂)

  • Methylaluminoxane (MAO) solution in toluene

  • Anhydrous toluene (polymerization grade)

  • Methanol

  • Hydrochloric acid (10% aqueous solution)

  • Nitrogen (high purity)

Procedure:

  • A 250 mL Schlenk flask equipped with a magnetic stir bar is dried under vacuum and backfilled with nitrogen.

  • Anhydrous toluene (80 mL) and a solution of MAO in toluene (e.g., 10 wt%) are added to the flask under nitrogen. The amount of MAO should be calculated to achieve the desired Al/Zr ratio (e.g., 2000:1).

  • The flask is placed in a water bath to maintain the reaction temperature at 50°C.

  • Purified this compound (20 mL) is injected into the flask.

  • The polymerization is initiated by injecting a solution of iPr(Cp)(Flu)ZrCl₂ in toluene.

  • The reaction is stirred for 1 hour.

  • The polymerization is quenched by adding 10 mL of methanol.

  • The polymer is precipitated in acidified methanol, filtered, washed, and dried as described in Protocol 1.

Protocol 3: Cationic Polymerization of this compound

Materials:

  • This compound (purified and dried over calcium hydride)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (polymerization grade)

  • Methanol

  • Nitrogen (high purity)

Procedure:

  • A flame-dried 100 mL Schlenk flask with a magnetic stir bar is cooled under a stream of nitrogen.

  • Anhydrous dichloromethane (40 mL) and purified this compound (10 mL) are added to the flask under a nitrogen atmosphere.

  • The flask is cooled to -20°C in a cryostat.

  • The polymerization is initiated by the dropwise addition of a pre-chilled solution of BF₃·OEt₂ in dichloromethane.

  • The reaction mixture is stirred at -20°C for 4 hours.

  • The polymerization is terminated by the addition of 5 mL of cold methanol.

  • The polymer is precipitated by pouring the solution into a large volume of methanol.

  • The resulting polymer is collected by filtration, washed with methanol, and dried under vacuum at 40°C.

Visualizations

The following diagrams illustrate the fundamental mechanisms and workflows of the described polymerization reactions.

Ziegler_Natta_Polymerization Catalyst TiCl4/MgCl2 Catalyst Activation Active Site Formation Catalyst->Activation Cocatalyst AlEt3 (TEAL) Cocatalyst->Activation Coordination Monomer Coordination Activation->Coordination Monomer This compound Monomer->Coordination Insertion Migratory Insertion Coordination->Insertion Propagation Chain Growth Insertion->Propagation repeats n times Propagation->Insertion Termination Chain Termination Propagation->Termination Polymer Poly(this compound) Termination->Polymer

Caption: Ziegler-Natta polymerization workflow.

Metallocene_Polymerization Metallocene Metallocene Pre-catalyst (e.g., rac-Et(Ind)2ZrCl2) Activation Cationic Active Species Metallocene->Activation MAO Methylaluminoxane (MAO) MAO->Activation Coordination Monomer Coordination Activation->Coordination Monomer This compound Monomer->Coordination Insertion 1,2-Migratory Insertion Coordination->Insertion Propagation Stereospecific Chain Growth Insertion->Propagation Polymer Poly(this compound) (Isotactic or Syndiotactic) Propagation->Polymer

Caption: Metallocene-catalyzed polymerization mechanism.

Cationic_Polymerization Initiator Initiator (e.g., BF3) Initiation Initiation: Formation of Carbocation Initiator->Initiation Co_initiator Co-initiator (e.g., H2O) Co_initiator->Initiation Propagation Propagation: Monomer Addition Initiation->Propagation Monomer This compound Monomer->Initiation Monomer->Propagation Propagation->Propagation Chain_Transfer Chain Transfer Propagation->Chain_Transfer Termination Termination Propagation->Termination Polymer Poly(this compound) Chain_Transfer->Polymer Termination->Polymer

Caption: Cationic polymerization signaling pathway.

References

3-Methyl-1-heptene: A Potential Volatile Biomarker in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Volatile organic compounds (VOCs) present in biological samples such as breath, urine, and blood are gaining increasing attention as potential non-invasive biomarkers for the early detection and monitoring of various diseases, including cancer. 3-Methyl-1-heptene, a volatile hydrocarbon, has been identified in some studies of biological samples, suggesting its potential as a biomarker. This document provides a detailed overview of this compound, its potential clinical significance, and protocols for its analysis in biological matrices. While research on this specific compound as a definitive biomarker is ongoing, this guide offers a foundational methodology for its detection and quantification.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for developing appropriate analytical methods.

PropertyValueReference
CAS Number 4810-09-7[1][2]
Molecular Formula C8H16[1][3]
Molecular Weight 112.21 g/mol [1][3]
IUPAC Name 3-methylhept-1-ene[3]

Potential Clinical Significance

While this compound has not been definitively established as a biomarker for a specific disease, other methylated and unsaturated hydrocarbons have been implicated in various pathological processes. The presence of such compounds in biological fluids may be indicative of altered metabolic pathways, oxidative stress, or microbial activity within the body. Further research is required to establish a clear correlation between the concentration of this compound and specific disease states.

Hypothetical Metabolic Origin

The precise endogenous metabolic pathway for this compound in humans has not been fully elucidated. However, it is hypothesized to originate from the metabolism of branched-chain fatty acids or through the modification of other endogenous or exogenous hydrocarbons by cytochrome P450 enzymes. The "methyl" group suggests a potential link to methylation cycles within the body, which are fundamental to numerous cellular processes.

Below is a hypothetical pathway illustrating the potential metabolic origin of this compound.

Metabolic Pathway of this compound Hypothetical Metabolic Pathway of this compound Branched-Chain Fatty Acids Branched-Chain Fatty Acids Metabolic Processes Metabolic Processes Branched-Chain Fatty Acids->Metabolic Processes e.g., beta-oxidation Precursor Molecule Precursor Molecule Metabolic Processes->Precursor Molecule Enzymatic Modification Enzymatic Modification Precursor Molecule->Enzymatic Modification e.g., Cytochrome P450 This compound This compound Enzymatic Modification->this compound Excretion Excretion This compound->Excretion via lungs, kidneys Biological Samples Biological Samples Excretion->Biological Samples Breath, Urine

Caption: Hypothetical metabolic pathway leading to the formation of this compound.

Experimental Protocols

The following protocols are designed for the sensitive detection and quantification of this compound in breath and urine samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). These methods are based on established protocols for VOC analysis and can be optimized for specific laboratory conditions.

Protocol 1: Analysis of this compound in Exhaled Breath

This protocol outlines the collection and analysis of exhaled breath samples.

1. Sample Collection:

  • Materials: Inert breath collection bags (e.g., Tedlar®), mouthpiece, nose clip.

  • Procedure:

    • Ensure the subject has been fasting for at least 8 hours and has avoided smoking and strenuous exercise for at least 2 hours prior to collection.

    • The subject should rinse their mouth with water.

    • Attach a sterile, single-use mouthpiece to the collection bag.

    • The subject should wear a nose clip to ensure only exhaled air is collected.

    • The subject should inhale to total lung capacity and exhale steadily into the collection bag. The first portion of the breath (dead space air) should be discarded.

    • Collect the end-tidal breath in the bag.

    • Seal the bag immediately and store it at 4°C. Analyze within 24 hours.

2. HS-SPME-GC-MS Analysis:

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS), SPME autosampler.

  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range VOC analysis.

  • GC-MS Parameters (Example):

    • Inlet Temperature: 250°C

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Oven Program: 40°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 35-350

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

3. Data Analysis:

  • Identification of this compound is based on its retention time and mass spectrum compared to a known standard.

  • Quantification can be achieved using an internal or external standard calibration curve.

Breath_Analysis_Workflow Workflow for this compound Analysis in Breath Patient_Preparation Patient Preparation (Fasting, etc.) Breath_Collection Exhaled Breath Collection Patient_Preparation->Breath_Collection Sample_Transfer Transfer to Headspace Vial Breath_Collection->Sample_Transfer HS_SPME Headspace SPME Sample_Transfer->HS_SPME GC_MS_Analysis GC-MS Analysis HS_SPME->GC_MS_Analysis Data_Processing Data Processing & Quantification GC_MS_Analysis->Data_Processing

Caption: Workflow for the analysis of this compound in exhaled breath.

Protocol 2: Analysis of this compound in Urine

This protocol details the analysis of this compound in urine samples.

1. Sample Collection and Preparation:

  • Materials: Sterile urine collection cups, headspace vials (20 mL), sodium chloride (NaCl).

  • Procedure:

    • Collect a mid-stream urine sample in a sterile container.

    • Store the sample at -80°C until analysis.

    • Thaw the urine sample at room temperature.

    • Pipette 5 mL of urine into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial to increase the partitioning of VOCs into the headspace.

    • Seal the vial immediately with a PTFE/silicone septum cap.

2. HS-SPME-GC-MS Analysis:

  • Instrumentation and SPME Fiber: Same as for breath analysis.

  • HS-SPME Parameters:

    • Incubation Temperature: 60°C

    • Incubation Time: 15 min

    • Extraction Time: 30 min

  • GC-MS Parameters: Same as for breath analysis.

3. Data Analysis:

  • Identification and quantification are performed as described for breath analysis. Normalization to creatinine (B1669602) concentration is recommended to account for variations in urine dilution.

Urine_Analysis_Workflow Workflow for this compound Analysis in Urine Urine_Collection Urine Sample Collection Sample_Preparation Sample Preparation (Aliquotting, Salting) Urine_Collection->Sample_Preparation HS_SPME Headspace SPME Sample_Preparation->HS_SPME GC_MS_Analysis GC-MS Analysis HS_SPME->GC_MS_Analysis Data_Processing Data Processing & Quantification (Creatinine Normalization) GC_MS_Analysis->Data_Processing

Caption: Workflow for the analysis of this compound in urine.

Quantitative Data Summary

Currently, there is a lack of published, validated quantitative data for this compound in biological samples from large, controlled clinical studies. The table below is a template for researchers to populate with their own experimental data.

Biological MatrixPatient GroupnMean Concentration (ng/L) ± SDRange (ng/L)p-value
Exhaled Breath Healthy Controls
Disease Group A
Disease Group B
Urine Healthy Controls
Disease Group A
Disease Group B

Conclusion

This compound represents a potential volatile biomarker that warrants further investigation. The protocols outlined in this document provide a robust starting point for researchers to detect and quantify this compound in biological samples. Rigorous validation of these methods and large-scale clinical studies are necessary to establish the clinical utility of this compound as a diagnostic or prognostic biomarker.

References

Application Notes and Protocols for the Catalyic Hydrogenation of 3-Methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic hydrogenation is a fundamental and widely utilized chemical reaction in organic synthesis, enabling the reduction of unsaturated compounds, such as alkenes, to their corresponding saturated alkanes. This process involves the addition of molecular hydrogen (H₂) across the double bond of a substrate in the presence of a metal catalyst. The hydrogenation of 3-Methyl-1-heptene to 3-methylheptane (B165616) is a representative example of this transformation, converting an unsaturated hydrocarbon into its saturated analogue. This reaction is of significant interest in various fields, including fine chemical synthesis and the development of pharmaceutical intermediates, where precise control over molecular structure is paramount.

The most common catalysts for this type of reaction are heterogeneous catalysts, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney Nickel.[1] These catalysts are favored for their high efficiency and ease of separation from the reaction mixture. The reaction mechanism is understood to involve the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst, facilitating the cleavage of the H-H bond and the subsequent stepwise addition of hydrogen atoms to the same face of the double bond, a process known as syn-addition.[2]

This document provides a detailed experimental setup, protocols, and safety considerations for the catalytic hydrogenation of this compound.

Materials and Apparatus

  • Substrate: this compound (C₈H₁₆)

  • Product: 3-methylheptane (C₈H₁₈)

  • Catalyst: 10% Palladium on Carbon (Pd/C)

  • Solvent: Ethanol (B145695) (EtOH) or Methanol (MeOH)

  • Hydrogen Source: Hydrogen gas cylinder or balloon

  • Inert Gas: Nitrogen (N₂) or Argon (Ar)

  • Apparatus:

    • Round-bottom flask or a high-pressure reaction vessel (e.g., Parr shaker apparatus)

    • Magnetic stirrer and stir bar

    • Septum

    • Vacuum/inert gas manifold

    • Filtration setup (e.g., Büchner funnel, filter paper, Celite®)

    • Rotary evaporator

Data Presentation: Typical Reaction Parameters

The following table summarizes typical quantitative data for the catalytic hydrogenation of terminal alkenes. These values should be considered as a starting point, and optimization for the specific substrate and scale is recommended.

ParameterValueNotes
Substrate Concentration 0.1 - 1.0 M in a suitable solventThe concentration can be adjusted based on the reaction scale and the efficiency of stirring.
Catalyst Loading (10% Pd/C) 1 - 5 mol% (relative to the substrate)For a 1 mmol scale reaction, this typically corresponds to 10-50 mg of 10% Pd/C.
Solvent Ethanol, MethanolProtic solvents are generally preferred as they can accelerate the reaction rate.[3]
Hydrogen Pressure 1 - 5 atm (15 - 75 psi)Atmospheric pressure (using a hydrogen balloon) is often sufficient for small-scale reactions. Higher pressures may be required for more hindered alkenes.[1]
Temperature 25 - 50 °CThe reaction is typically exothermic and often proceeds readily at room temperature.[3]
Reaction Time 2 - 24 hoursReaction progress should be monitored by techniques such as TLC, GC, or NMR.[1]
Expected Yield >95%The hydrogenation of simple alkenes is generally a high-yielding reaction.

Experimental Protocols

Protocol 1: Atmospheric Pressure Hydrogenation

This protocol is suitable for small-scale reactions (typically < 5 g of substrate).

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in ethanol to a concentration of approximately 0.2 M.

  • Inerting the System: Carefully add 10% Pd/C (2 mol%) to the flask. It is crucial to perform this step under a stream of inert gas (N₂ or Ar) to prevent the dry catalyst from coming into contact with air, which can be a fire hazard.

  • Seal the flask with a septum and connect it to a vacuum/inert gas manifold.

  • Hydrogenation Setup: Evacuate the flask and backfill with hydrogen from a hydrogen-filled balloon. Repeat this cycle 3-5 times to ensure the atmosphere within the flask is saturated with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by the deflation of the hydrogen balloon.

  • Monitoring: To monitor the reaction, an aliquot can be withdrawn via syringe (after flushing the system with inert gas), filtered through a small plug of Celite® to remove the catalyst, and analyzed by Gas Chromatography (GC). The disappearance of the starting material peak and the appearance of the product peak will indicate the reaction's progress.

  • Work-up: Once the reaction is complete (as determined by monitoring), carefully vent the excess hydrogen into a fume hood and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting liquid will be the crude 3-methylheptane. Further purification can be achieved by distillation if required.

Protocol 2: High-Pressure Hydrogenation

This protocol is suitable for larger-scale reactions or for substrates that are less reactive under atmospheric pressure.

  • Loading the Reactor: Place a solution of this compound in ethanol into a high-pressure reaction vessel. Carefully add the 10% Pd/C catalyst.

  • Sealing and Purging: Seal the reaction vessel according to the manufacturer's instructions. Purge the vessel with nitrogen gas several times to remove any air, followed by purging with hydrogen gas.[1]

  • Pressurizing: Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-5 atm).

  • Reaction: Begin agitation (stirring or shaking) of the reaction mixture at the desired temperature (e.g., room temperature).

  • Monitoring: The reaction progress can be monitored by observing the drop in hydrogen pressure from the supply cylinder, which indicates hydrogen uptake by the reaction.

  • Work-up: Once the hydrogen uptake ceases, carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood. Purge the vessel with an inert gas.

  • Isolation: Open the reactor and filter the contents through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the product, 3-methylheptane.

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from any ignition sources.

  • Palladium on Carbon (Pd/C): Pd/C is a flammable solid, particularly after use when it may be saturated with hydrogen. Never add the dry catalyst to a flask containing flammable solvent vapors in the presence of air. The used catalyst should be filtered and immediately wetted with water to prevent ignition upon drying in the air. Dispose of the wet catalyst in a dedicated, sealed waste container.

  • Pressure Equipment: When using a high-pressure reactor, ensure it is properly maintained and operated by trained personnel. Always use a blast shield.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Isolation A 1. Add this compound and Solvent to Flask B 2. Add 10% Pd/C Catalyst (under inert gas) A->B C 3. Seal Flask and Evacuate/Backfill with H₂ B->C D 4. Stir Vigorously at Room Temperature C->D E 5. Monitor Reaction (GC Analysis) D->E F 6. Vent Excess H₂ and Purge with Inert Gas E->F G 7. Filter through Celite® to Remove Catalyst F->G H 8. Concentrate Filtrate (Rotary Evaporator) G->H I 9. Obtain Product: 3-methylheptane H->I

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Signaling_Pathway cluster_reactants Reactants Reactant1 This compound (Alkene) Catalyst Pd/C Catalyst Surface Reactant1->Catalyst Adsorption Reactant2 Hydrogen (H₂) Reactant2->Catalyst Adsorption & Dissociation Intermediate Adsorbed Alkene and Dissociated Hydrogen Atoms Product 3-methylheptane (Alkane) Intermediate->Product Syn-addition of H atoms

Caption: Simplified reaction pathway for catalytic hydrogenation.

References

Application Notes and Protocols for the Purification of 3-Methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 3-Methyl-1-heptene, a chiral alkene of interest in various research and development applications. The protocols cover purification by fractional distillation for bulk separation and preparative gas chromatography for achieving high purity. Additionally, a protocol for the analytical chiral separation of its enantiomers is presented.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for designing and executing effective purification strategies.

PropertyValueSource
Molecular Formula C₈H₁₆--INVALID-LINK--
Molecular Weight 112.21 g/mol --INVALID-LINK--
Boiling Point (estimated) ~115-121 °C--INVALID-LINK--
Density (estimated) ~0.73 g/cm³--INVALID-LINK--
Structure --INVALID-LINK--

I. Purification by Fractional Distillation

Fractional distillation is a suitable method for the bulk purification of this compound, particularly for removing impurities with significantly different boiling points, such as residual solvents from synthesis or isomeric byproducts.

Potential Impurities from Synthesis

The synthesis of this compound, for example, via a Grignard reaction between an appropriate alkyl magnesium halide and an aldehyde, may result in several impurities. Understanding these potential byproducts is crucial for designing an effective distillation protocol.

ImpurityReason for PresenceBoiling Point (°C)
Diethyl ether / THFGrignard reaction solvent34.6 / 66
Unreacted starting materialsIncomplete reactionVariable
Isomeric heptenesSide reactions (e.g., dehydration of a tertiary alcohol precursor leading to multiple alkene isomers)~110-125
Higher boiling point byproductsCoupling reactions>130
Experimental Protocol: Fractional Distillation

This protocol outlines the purification of crude this compound using a vacuum-jacketed Vigreux column.

Materials:

  • Crude this compound

  • Round-bottom flask (appropriate size for the volume of crude material)

  • Vacuum-jacketed Vigreux column (20-30 cm)

  • Distillation head with condenser

  • Receiving flasks

  • Heating mantle with magnetic stirrer and stir bar

  • Thermometer and adapter

  • Boiling chips

  • Vacuum source and gauge (optional, for reduced pressure distillation)

  • Glass wool for insulation

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

    • Place a magnetic stir bar and boiling chips in the round-bottom flask.

    • Add the crude this compound to the flask, not exceeding two-thirds of its volume.

    • Connect the Vigreux column to the flask and the distillation head to the column.

    • Insert the thermometer so that the top of the bulb is level with the side arm of the distillation head.

    • Connect the condenser to a circulating water bath.

    • Wrap the distillation column and head with glass wool to ensure an adiabatic process.

  • Distillation:

    • Begin stirring and gently heat the flask using the heating mantle.

    • Observe the condensation ring as it slowly rises up the column. Adjust the heating rate to maintain a slow and steady ascent.

    • Collect the initial fraction (forerun), which will likely contain low-boiling solvents, in a separate receiving flask.

    • The temperature should stabilize at the boiling point of the first major component.

    • As the temperature begins to rise again, change the receiving flask to collect the main fraction of this compound (expected around 115-121 °C at atmospheric pressure).

    • Maintain a steady distillation rate of approximately 1-2 drops per second.

    • Monitor the temperature throughout the collection of the main fraction. A stable boiling point indicates a pure fraction.

    • If the temperature drops or rises significantly, change the receiving flask to collect any higher-boiling impurities.

  • Completion and Analysis:

    • Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides.

    • Allow the apparatus to cool completely before disassembling.

    • Analyze the purity of the collected fractions using gas chromatography (GC) or NMR spectroscopy.

Workflow Diagram: Fractional Distillation

Fractional_Distillation Fractional Distillation Workflow crude Crude this compound setup Assemble Fractional Distillation Apparatus crude->setup heat Gentle Heating and Stirring setup->heat forerun Collect Forerun (Low-boiling impurities) heat->forerun main_fraction Collect Main Fraction (this compound) forerun->main_fraction Temperature Stabilizes high_boiling Collect High-boiling Impurities main_fraction->high_boiling Temperature Rises analysis Purity Analysis (GC/NMR) main_fraction->analysis

Caption: Workflow for the purification of this compound by fractional distillation.

II. Purification by Preparative Gas Chromatography (Prep GC)

Preparative GC is a high-resolution technique suitable for obtaining small quantities of highly pure this compound, especially for separating it from close-boiling isomers.

Instrumentation and Parameters

The following table provides a starting point for developing a preparative GC method for this compound. Optimization will be necessary based on the specific instrument and the impurity profile of the sample.

ParameterRecommended SettingRationale
Column 5-10% Dimethylpolysiloxane on a solid support (e.g., Chromosorb P) or a thick-film capillary column (e.g., DB-1, 30 m x 0.53 mm ID, 5 µm film thickness)Non-polar stationary phase separates hydrocarbons based on boiling point. A thick film allows for higher sample loading.
Carrier Gas Helium or NitrogenInert carrier gases.
Flow Rate 20-60 mL/min (packed column); 5-15 mL/min (capillary column)Higher flow rates are used in preparative GC to reduce run times.
Injection Port Temp. 150 °CEnsures rapid volatilization of the sample without degradation.
Injection Volume 10-100 µL (splitless injection)Maximizes the amount of sample introduced onto the column.
Oven Program Isothermal at ~100-110 °C or a slow temperature ramp (e.g., 5 °C/min from 80 °C to 130 °C)An isothermal program can provide good separation if the boiling points of the components are sufficiently different. A ramp may be necessary to resolve close-boiling isomers.
Detector Thermal Conductivity Detector (TCD)Non-destructive, allowing for fraction collection.
Fraction Collection Automated fraction collector or manual collection in cooled trapsTo isolate the purified compound as it elutes from the column.
Experimental Protocol: Preparative Gas Chromatography

1. Sample Preparation:

  • The crude this compound should be free of non-volatile materials. If necessary, perform a simple distillation prior to preparative GC.
  • The sample is typically injected neat (undiluted).

2. Instrument Setup and Method Development:

  • Install the appropriate preparative GC column.
  • Set the instrument parameters as outlined in the table above.
  • Perform an initial analytical-scale injection to determine the retention times of this compound and any impurities.

3. Preparative Run and Fraction Collection:

  • Inject a larger volume of the crude sample.
  • Monitor the chromatogram in real-time.
  • As the peak corresponding to this compound begins to elute, initiate fraction collection.
  • Stop collection as the peak begins to tail to avoid collecting impurities.
  • Multiple injections may be necessary to obtain the desired quantity of purified product.

4. Post-Collection Analysis:

  • Analyze the purity of the collected fraction using analytical GC-MS or NMR.

Workflow Diagram: Preparative GC

Preparative_GC Preparative GC Workflow crude Crude this compound setup Instrument Setup and Method Development crude->setup injection Preparative Scale Injection setup->injection separation Chromatographic Separation injection->separation collection Fraction Collection separation->collection analysis Purity Analysis collection->analysis

Caption: Workflow for the high-purity separation of this compound using preparative GC.

III. Analytical Chiral Separation by Gas Chromatography

As this compound is a chiral molecule, it is often necessary to determine the enantiomeric excess (e.e.) of a sample. This can be achieved using gas chromatography with a chiral stationary phase (CSP). For unfunctionalized hydrocarbons, derivatized cyclodextrins are the most effective CSPs.[1][2]

Recommended Chiral Stationary Phases

The separation of non-polar chiral hydrocarbons is challenging due to the weak interactions with the CSP. However, certain derivatized cyclodextrins have shown success in resolving such compounds.

Chiral Stationary PhaseRationale
Octakis(6-O-methyl-2,3-di-O-pentyl)-γ-cyclodextrin (Lipodex G) Has been successfully used for the enantioseparation of C7 and C8 chiral alkanes.[1]
Heptakis(2,6-di-O-methyl-3-O-pentyl)-β-cyclodextrin Effective for the separation of chiral monoterpene hydrocarbons, which are structurally similar to this compound.[3]
Experimental Protocol: Analytical Chiral GC

1. Sample Preparation:

  • Dissolve a small amount of the purified this compound in a volatile solvent (e.g., pentane (B18724) or hexane) to a concentration of approximately 1 mg/mL.

2. Instrument Parameters (Starting Point):

ParameterRecommended Setting
Column Chiral capillary column (e.g., 25 m x 0.25 mm ID with a 0.25 µm film of a derivatized cyclodextrin)
Carrier Gas Hydrogen or Helium
Inlet Temperature 150 °C
Split Ratio 50:1 to 100:1
Oven Program Isothermal at a low temperature (e.g., 40-60 °C) or a very slow temperature ramp (e.g., 1 °C/min) to maximize resolution.
Detector Flame Ionization Detector (FID)

3. Analysis:

  • Inject 1 µL of the prepared sample.
  • If baseline separation of the enantiomers is not achieved, optimize the oven temperature and carrier gas flow rate. Lower temperatures generally improve chiral resolution.
  • The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Logical Diagram: Chiral Separation Strategy

Chiral_Separation Chiral Separation Strategy racemic Racemic this compound chiral_gc Direct Separation: Chiral GC racemic->chiral_gc derivatization Indirect Separation: Derivatization racemic->derivatization csp Chiral Stationary Phase (e.g., modified cyclodextrin) chiral_gc->csp diastereomers Formation of Diastereomers derivatization->diastereomers analysis Determination of Enantiomeric Excess csp->analysis separation Separation by standard chromatography diastereomers->separation separation->analysis

Caption: Strategies for the enantiomeric resolution of this compound.

References

Troubleshooting & Optimization

Challenges in the synthesis of branched alkenes like 3-Methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of branched alkenes like 3-Methyl-1-heptene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction yield for this compound is significantly lower than expected. What are the potential causes and how can I resolve this?

A: Low yields can stem from several factors related to reagents, reaction conditions, or workup procedures. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

LowYield_Troubleshooting start Problem: Low Yield of This compound reagent_check 1. Verify Reagent Quality & Stoichiometry start->reagent_check condition_check 2. Assess Reaction Conditions start->condition_check workup_check 3. Evaluate Workup & Purification start->workup_check reagent_cause1 Degraded Starting Materials? (e.g., oxidized aldehyde, wet solvent) reagent_check->reagent_cause1 Possible Causes reagent_cause2 Inactive Organometallic? (Grignard/Wittig reagent degraded by air/moisture) reagent_check->reagent_cause2 reagent_cause3 Incorrect Stoichiometry? reagent_check->reagent_cause3 condition_cause1 Suboptimal Temperature? (e.g., Grignard formation too high, ylide formation too low) condition_check->condition_cause1 Possible Causes condition_cause2 Inefficient Mixing? condition_check->condition_cause2 condition_cause3 Reaction Time Insufficient? condition_check->condition_cause3 workup_cause1 Product Loss During Extraction? (e.g., emulsion formation, insufficient extraction) workup_check->workup_cause1 Possible Causes workup_cause2 Product Loss During Purification? (e.g., co-distillation with solvent, loss on column) workup_check->workup_cause2 reagent_sol1 Solution: - Redistill aldehyde/solvent. - Use freshly prepared or titrated organometallic reagents. - Re-calculate and carefully measure all reagents. reagent_cause1->reagent_sol1 reagent_cause2->reagent_sol1 reagent_cause3->reagent_sol1 condition_sol1 Solution: - Adhere to literature temperature protocols. - Ensure adequate stirring. - Monitor reaction by TLC/GC to determine completion. condition_cause1->condition_sol1 condition_cause2->condition_sol1 condition_cause3->condition_sol1 workup_sol1 Solution: - Use brine to break emulsions. - Increase number of extractions. - Use appropriate boiling point cuts for distillation. - Properly pack and run chromatography column. workup_cause1->workup_sol1 workup_cause2->workup_sol1

Caption: A logical workflow for diagnosing the cause of low product yield.

Possible Causes & Solutions:

  • Reagent Quality: Organometallic reagents like Grignard and Wittig reagents are highly sensitive to air and moisture.[1] Ensure solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Aldehyde starting materials can oxidize; using freshly distilled aldehydes is recommended.

  • Grignard Reagent Issues: Grignard reagents are strong bases and can deprotonate acidic protons, such as those on carbonyls with α-hydrogens, leading to enolate formation instead of nucleophilic addition.[2] Adding the Grignard reagent slowly at low temperatures can minimize this side reaction.

  • Wittig Reagent Issues: The phosphorus ylide (Wittig reagent) must be successfully formed.[3] The formation is often indicated by a color change (e.g., deep red for unstabilized ylides).[4] If this color does not appear, the base may be too weak or degraded.

  • Product Volatility: this compound is a volatile compound. Significant loss can occur during solvent removal under reduced pressure if not performed carefully (e.g., using a cold trap, avoiding excessive heating).

Issue 2: Presence of Isomeric Impurities

Q: My final product shows multiple spots on TLC or peaks in GC/MS analysis, suggesting the presence of isomers. What are these isomers and how can I avoid them?

A: Isomer formation is a common challenge in alkene synthesis. The type of isomer depends on the synthetic route.

  • Positional Isomers (e.g., 3-Methyl-2-heptene):

    • Cause: In a Wittig reaction, if a stabilized ylide is used, E/Z isomers of 3-methyl-2-heptene (B1599018) could potentially form if the wrong starting materials are chosen (e.g., reacting 2-hexanone (B1666271) with an ethylidene ylide). More commonly, acid-catalyzed isomerization of the terminal double bond to a more stable internal position can occur during workup if acidic conditions are too harsh or prolonged.

    • Solution: Ensure the workup is performed with a neutral or slightly basic quench (e.g., saturated aqueous ammonium (B1175870) chloride for Grignard, saturated sodium bicarbonate for Wittig).[5] Avoid strong acids.

  • Stereoisomers (E/Z isomers):

    • Cause: This is primarily a challenge in Wittig-type reactions. The stereochemical outcome is dependent on the stability of the phosphorus ylide.[4]

      • Unstabilized Ylides (from simple alkyl halides) generally favor the formation of the Z-alkene.

      • Stabilized Ylides (with adjacent electron-withdrawing groups) typically yield the E-alkene.

    • Solution: To synthesize the terminal alkene (this compound), a Wittig reaction would typically involve reacting pentanal with a methylidene ylide, which does not produce E/Z isomers. However, if an alternative disconnection is used, careful selection of the ylide is crucial for stereocontrol.[4]

Issue 3: Difficulty in Product Purification

Q: I am struggling to separate this compound from reaction byproducts. What are the best purification strategies?

A: Purification can be challenging due to the product's volatility and the nature of common byproducts.

  • Wittig Reaction Byproduct: The primary byproduct is triphenylphosphine (B44618) oxide (Ph₃P=O), a high-boiling solid.[5]

    • Challenge: It can sometimes be difficult to separate from the desired alkene, especially if the product is a high-boiling liquid.

    • Solution: For a volatile alkene like this compound, careful fractional distillation is often the most effective method. Alternatively, most of the triphenylphosphine oxide can be removed by crystallization from a nonpolar solvent (e.g., hexanes) at low temperature, followed by passing the filtrate through a short plug of silica (B1680970) gel.

  • Grignard Reaction Byproducts: Byproducts can include unreacted starting materials and homocoupling products from the Grignard reagent.

    • Challenge: These byproducts may have boiling points close to that of this compound.[6]

    • Solution: High-efficiency fractional distillation is the preferred method. For impurities with very close boiling points, preparative gas chromatography (prep-GC) or careful flash column chromatography on silica gel impregnated with silver nitrate (B79036) (which complexes with the double bond) can be effective.

Purification MethodApplicationAdvantagesDisadvantages
Fractional Distillation Primary purification for volatile alkenes.Scalable, effective for separating compounds with different boiling points.Can be difficult for close-boiling impurities; potential for thermal degradation.
Flash Chromatography Removal of non-volatile impurities (e.g., Ph₃P=O).Fast, good for removing polar impurities.Product may evaporate with solvent; requires careful solvent selection.
Preparative GC High-purity separation of isomers or close-boiling impurities.Excellent separation efficiency.Small scale, expensive equipment.

Frequently Asked Questions (FAQs)

Q1: Which is the better synthetic route for this compound: Wittig or Grignard?

A1: Both routes are viable, but have different advantages.

  • Wittig Reaction: Often provides excellent regioselectivity for terminal alkenes. Reacting pentanal with methylenetriphenylphosphorane (B3051586) is a direct and reliable method. The main drawback is the formation of triphenylphosphine oxide, which requires a dedicated purification step.[7]

  • Grignard Reaction: A common approach is the reaction of an allyl Grignard reagent (allylmagnesium bromide) with pentanal. A key challenge here is the potential for allylic rearrangement of the Grignard reagent, which can lead to regioisomeric alcohol precursors.[4] Careful control of reaction temperature is crucial to minimize this.[4]

Grignard Reaction: Desired vs. Side Reactions

Grignard_Pathways reactants Pentanal + Allylmagnesium Bromide desired_add 1,2-Addition (Desired Pathway) reactants->desired_add Low Temp rearranged_grignard Allylic Rearrangement of Grignard reactants->rearranged_grignard Higher Temp desired_alc 1-Octen-4-ol (Precursor to this compound via dehydration) desired_add->desired_alc side_prod 3-Buten-1-ol derivative (Regioisomeric Impurity) rearranged_grignard->side_prod

Caption: Competing pathways in the Grignard reaction with an allylic nucleophile.

Q2: How can I prepare the necessary Wittig reagent for this synthesis?

A2: The required reagent is methylenetriphenylphosphorane (Ph₃P=CH₂). It is typically prepared in situ just before use. The synthesis involves two main steps:

  • Formation of the Phosphonium (B103445) Salt: An Sₙ2 reaction between triphenylphosphine (Ph₃P) and a methyl halide (e.g., methyl iodide or methyl bromide) forms methyltriphenylphosphonium (B96628) halide.[8]

  • Deprotonation to form the Ylide: The phosphonium salt is a weak acid and is deprotonated using a strong base.[8] Common bases include n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous, aprotic solvent like THF or diethyl ether.[3]

Q3: What analytical techniques are best for characterizing the final product?

A3: A combination of techniques is recommended for unambiguous characterization:

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the structure, confirming the presence of the terminal double bond, the methyl branch, and the alkyl chain.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and confirming the molecular weight of the product. The fragmentation pattern can also support the structural assignment.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic C-H stretching and bending frequencies for the C=CH₂ group (around 3080, 1640, 990, and 910 cm⁻¹) and C-H stretches for the sp³ hybridized carbons.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol describes the reaction of pentanal with methylenetriphenylphosphorane.

Materials:

  • Methyltriphenylphosphonium bromide (1.1 eq)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 eq)

  • Pentanal (1.0 eq), freshly distilled

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Ylide Formation: In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi solution dropwise. A deep orange or yellow color should develop, indicating the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

  • Alkene Formation: Slowly add a solution of pentanal in anhydrous THF to the ylide mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates consumption of the aldehyde.

  • Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether or pentane (B18724) (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate the filtrate using a rotary evaporator with a cooled trap.

  • Purification: Purify the crude product by fractional distillation to separate the volatile this compound from the non-volatile triphenylphosphine oxide.

General Synthesis and Purification Workflow

Synthesis_Workflow prep Reagent Preparation (e.g., Ylide formation) reaction C-C Bond Formation (Wittig or Grignard Reaction) prep->reaction workup Aqueous Workup (Quench & Extraction) reaction->workup drying Drying & Solvent Removal workup->drying purify Purification (Fractional Distillation) drying->purify analysis Product Characterization (NMR, GC-MS, FTIR) purify->analysis final_product Pure this compound analysis->final_product

Caption: A generalized workflow for the synthesis and purification of this compound.

References

Technical Support Center: Purification of 3-Methyl-1-heptene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Methyl-1-heptene from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound that I might need to separate?

A1: When synthesizing or handling this compound, you may encounter several structural and stereoisomers. Common isomers include other C8 alkenes with different branching or double bond positions, such as other methylheptene isomers (e.g., 3-Methyl-2-heptene, 3-Methyl-3-heptene) and ethylhexene isomers. If the synthesis is not stereospecific, you may also have the (R) and (S) enantiomers of this compound.

Q2: What are the most common methods for purifying this compound from its isomers?

A2: The most common and effective methods for separating alkene isomers like those of this compound include Preparative Gas Chromatography (GC), Fractional Distillation, Adductive Crystallization with urea (B33335), and Silver Ion Solid-Phase Extraction (SPE). The choice of method depends on the specific isomers present, the required purity, the scale of the separation, and available resources.

Q3: Which method offers the highest purity?

A3: Preparative Gas Chromatography (GC) generally offers the highest resolution and can achieve the highest purity, often exceeding 99.5%.[1] However, it is typically a lower-throughput technique best suited for smaller quantities.

Q4: I have a mixture of cis/trans isomers. Which method is best for their separation?

A4: For separating geometric (cis/trans) isomers, Silver Ion Solid-Phase Extraction (SPE) is particularly effective. This technique relies on the differential interaction of the pi electrons in the double bonds of the isomers with silver ions.[2] Preparative GC with a suitable polar capillary column can also be very effective at separating cis/trans isomers.[3]

Q5: Can I use fractional distillation to separate isomers of this compound?

A5: Fractional distillation can be used, but its effectiveness is limited if the boiling points of the isomers are very close (a common characteristic of structural isomers).[4][5] To achieve a good separation of close-boiling isomers, a distillation column with a high number of theoretical plates is required, and the process can be slow and may not result in very high purity.[4][5]

Purification Method Performance Comparison

The following table provides a summary of expected performance for different purification methods for this compound isomers. Please note that these are typical values and actual results may vary depending on the specific isomeric mixture and experimental conditions.

Purification MethodTypical Purity Achieved (%)Expected Yield (%)Relative Cost per SampleTypical Processing Time
Preparative Gas Chromatography (GC)> 99.570 - 90HighHours to Days
Fractional Distillation90 - 9860 - 80LowHours
Adductive Crystallization (Urea)95 - 9950 - 70MediumDays
Silver Ion Solid-Phase Extraction (SPE)98 - 99.580 - 95Medium-HighHours

Experimental Protocols

Preparative Gas Chromatography (GC)

This method is ideal for obtaining high-purity isomers on a small to medium scale.

Instrumentation:

  • Preparative Gas Chromatograph equipped with a fraction collector.

  • Column: A polar capillary column (e.g., Carbowax 20M or similar polyethylene (B3416737) glycol phase) is recommended for separating alkene isomers. A typical dimension would be 50 m x 0.53 mm ID, 1.0 µm film thickness.

  • Carrier Gas: Helium or Hydrogen.

  • Detector: Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID) with a splitter to the fraction collector.

Procedure:

  • Sample Preparation: Dissolve the crude this compound mixture in a minimal amount of a volatile solvent (e.g., pentane (B18724) or hexane). The concentration should be optimized to avoid column overloading.

  • Injection: Inject an appropriate volume of the sample onto the GC column. Start with a small injection volume to determine the retention times of the isomers.

  • Temperature Program:

    • Initial Oven Temperature: 50 °C, hold for 5 minutes.

    • Ramp: Increase the temperature by 2 °C/minute to 150 °C.

    • Final Hold: Hold at 150 °C for 10 minutes. (Note: This is a starting point and should be optimized for your specific mixture).

  • Fraction Collection: Set the fraction collector to collect the eluent at the retention time corresponding to this compound.

  • Analysis: Analyze the collected fraction using analytical GC-MS to confirm purity.

GC_Workflow cluster_prep Sample Preparation cluster_gc Preparative GC cluster_analysis Purity Analysis Crude Crude this compound Dissolve Dissolve Crude->Dissolve Solvent Volatile Solvent (e.g., Pentane) Solvent->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation on Polar Capillary Column Inject->Separate Detect Detect Isomers (TCD/FID) Separate->Detect Collect Collect this compound Fraction Detect->Collect GCMS Analyze by GC-MS Collect->GCMS Pure Pure this compound GCMS->Pure

Preparative GC workflow for isomer purification.
Fractional Distillation

This method is suitable for larger quantities where high purity is not the primary concern.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column with at least 20 theoretical plates)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head.

  • Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the crude this compound mixture and add a few boiling chips.

  • Distillation:

    • Gently heat the flask.

    • As the mixture boils, vapor will rise through the fractionating column.

    • Control the heating rate to maintain a slow and steady distillation rate (1-2 drops per second).

    • Record the temperature at which the first drops of distillate are collected.

  • Fraction Collection: Collect the distillate in different fractions based on the boiling point. The fraction corresponding to the boiling point of this compound (approx. 115-116 °C) should be collected separately.

  • Analysis: Analyze the collected fractions by analytical GC to determine their composition.

Distillation_Workflow cluster_prep Setup cluster_distill Fractional Distillation cluster_analysis Analysis Crude Crude this compound Flask Add to Round-Bottom Flask with Boiling Chips Crude->Flask Heat Gently Heat Flask->Heat Vaporize Vapor Rises Through Column Heat->Vaporize Condense Condense Vapor Vaporize->Condense Collect Collect Fractions Based on Boiling Point Condense->Collect GC_Analysis Analyze Fractions by GC Collect->GC_Analysis Purified Purified this compound Fraction GC_Analysis->Purified

Fractional distillation workflow for isomer separation.
Adductive Crystallization with Urea

This method is effective for separating linear or near-linear alkenes from branched isomers. This compound, being branched, will likely remain in the solution while any linear alkene impurities would form adducts.

Materials:

  • Urea

  • Methanol (B129727) (reagent grade)

  • The crude this compound mixture

  • Stirring apparatus

  • Filtration setup

Procedure:

  • Prepare Urea Solution: Prepare a saturated solution of urea in methanol at room temperature.

  • Adduction:

    • Dissolve the crude this compound mixture in a minimal amount of a non-polar solvent like hexane (B92381).

    • Slowly add the saturated urea-methanol solution to the alkene mixture while stirring.

    • Continue stirring at room temperature for several hours or overnight. A white precipitate (the urea adduct with linear alkenes) should form.

  • Separation:

    • Filter the mixture to separate the solid urea adduct from the liquid phase.

    • The filtrate contains the enriched this compound.

  • Recovery:

    • Wash the filtrate with water to remove any dissolved urea and methanol.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the purified this compound.

  • Analysis: Analyze the product by GC-MS to confirm the removal of linear isomers.

Silver Ion Solid-Phase Extraction (SPE)

This technique is excellent for separating isomers based on the degree of substitution and geometry of the double bond.

Materials:

  • Silver-impregnated silica (B1680970) gel SPE cartridge

  • Hexane

  • Dichloromethane

  • Acetone

  • Acetonitrile

  • Collection vials

Procedure:

  • Cartridge Conditioning:

    • Wash the Ag-SPE cartridge with 10 mL of hexane.

  • Sample Loading:

    • Dissolve a small amount of the crude this compound mixture in 1-2 mL of hexane.

    • Load the sample onto the conditioned cartridge.

  • Elution:

    • Elute with a series of solvents of increasing polarity. A typical gradient might be:

      • Fraction 1: 10 mL of 100% Hexane (elutes saturated alkanes)

      • Fraction 2: 10 mL of 2% Dichloromethane in Hexane (elutes less retained isomers)

      • Fraction 3: 10 mL of 5% Dichloromethane in Hexane (elutes this compound)

      • Fraction 4: 10 mL of 10% Acetone in Hexane (elutes more strongly retained isomers)

    • Collect each fraction in a separate vial.

  • Analysis: Evaporate the solvent from each fraction and analyze by GC-MS to identify the fraction containing the highest purity of this compound.

Troubleshooting Guides

Preparative Gas Chromatography (GC)
Issue Possible Cause Solution
Poor resolution between isomer peaks 1. Inappropriate column polarity. 2. Temperature ramp is too fast. 3. Carrier gas flow rate is not optimal.1. Use a more polar column (e.g., WAX or PEG phase). 2. Decrease the temperature ramp rate (e.g., from 2°C/min to 1°C/min). 3. Optimize the carrier gas flow rate to achieve the best separation efficiency.
Peak tailing 1. Active sites in the injector or column. 2. Column overload.1. Use a deactivated injector liner and/or trim the first few centimeters of the column. 2. Dilute the sample or inject a smaller volume.
Ghost peaks in collected fractions Carryover from previous injections.Bake out the column at a high temperature before injecting the sample for collection.
Fractional Distillation
Issue Possible Cause Solution
Poor separation of isomers 1. Insufficient number of theoretical plates in the column. 2. Distillation rate is too fast.1. Use a longer fractionating column or one with a more efficient packing material. 2. Reduce the heating rate to ensure a slow and steady distillation.
Temperature fluctuations during distillation "Bumping" of the liquid due to uneven boiling.Ensure an adequate amount of fresh boiling chips are in the flask.
No distinct fractions collected The boiling points of the isomers are too close for effective separation by this method.Consider using a different purification technique like Preparative GC or Silver Ion SPE.
Adductive Crystallization (Urea)
Issue Possible Cause Solution
No precipitate forms 1. Insufficient amount of urea solution. 2. The mixture does not contain significant amounts of linear alkanes/alkenes.1. Add more saturated urea-methanol solution. 2. This method is primarily for removing linear impurities; if none are present, no adduct will form.
Low yield of purified product Co-precipitation of the desired branched isomer with the adduct.Wash the filtered adduct thoroughly with a small amount of cold hexane to recover any trapped branched product.
Silver Ion Solid-Phase Extraction (SPE)
Issue Possible Cause Solution
Poor separation of isomers 1. Inappropriate elution solvent polarity. 2. The cartridge is overloaded.1. Optimize the solvent gradient. Use smaller steps in polarity change. 2. Reduce the amount of sample loaded onto the cartridge.
Desired compound elutes in multiple fractions The elution bands are broad.Use a slower flow rate during elution to allow for better equilibration and sharper elution bands.
Low recovery of the compound The compound is irreversibly bound to the stationary phase.This is unlikely with alkenes, but if it occurs, try a stronger elution solvent (e.g., acetonitrile).

References

Technical Support Center: Optimizing GC-MS for Volatile Hydrocarbon Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of volatile hydrocarbons. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental parameters for reliable and sensitive results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your GC-MS experiments in a question-and-answer format.

Category 1: Poor Chromatographic Peak Shape

Question: My peaks are tailing. What are the likely causes and how can I fix it?

Answer: Peak tailing, where the latter half of the peak is drawn out, can compromise resolution and integration accuracy. The common causes, in order of likelihood, are:

  • Active Sites in the System: Polar or ionogenic analytes can interact with active sites in the inlet liner, at the head of the column, or within the transfer line.[1][2]

    • Solution: Use a fresh, deactivated inlet liner. Trim 10-20 cm from the front of the GC column to remove accumulated non-volatile residues or active sites.[1] Consider using inert-coated components throughout the flow path.[2]

  • Improper Column Installation: A poor column cut or incorrect placement within the inlet can create dead volume and disrupt the sample band.[1]

    • Solution: Re-cut the column, ensuring a clean, 90-degree cut. Verify the column is installed at the correct height in the inlet according to the manufacturer's instructions.[1]

  • Column Contamination: Accumulation of non-volatile matrix components on the stationary phase can lead to peak tailing.[1]

    • Solution: Bake out the column at a high temperature (within its specified limit) to remove contaminants. If this fails, trimming the front of the column is recommended.[3]

  • Flow Path Problems: Injecting a light hydrocarbon that should not tail can help diagnose if the issue is related to the flow path.[2]

Question: I am observing peak fronting. What does this indicate?

Answer: Peak fronting, the inverse of tailing, is often caused by:

  • Column Overload: Injecting too much sample can saturate the stationary phase.[2]

    • Solution: Reduce the injection volume or dilute the sample.[4] Check the concentration of your sample.[1]

  • Solubility Mismatch: If the analyte is not soluble in the stationary phase, it can lead to fronting. This can also occur if the injection solvent is incompatible with the stationary phase polarity.[2]

    • Solution: Ensure the stationary phase polarity is appropriate for your analytes and solvent.

Question: My peaks are broad, leading to poor resolution. How can I improve this?

Answer: Broad peaks can result from several factors:

  • Sub-optimal GC Oven Program: A slow temperature ramp can cause peaks to broaden.[5]

    • Solution: Increase the oven programming rate.[5]

  • Incorrect Initial Oven Temperature: If the initial oven temperature is too high during a splitless injection, it can cause poor focusing of analytes at the head of the column.[1]

    • Solution: The initial oven temperature should be about 20°C below the boiling point of the sample solvent for efficient analyte trapping.[1]

  • Thick Column Film: A thick stationary phase film can increase retention and lead to broader peaks, especially for later eluting compounds.[5]

    • Solution: Consider a column with a thinner film, especially for high molecular weight compounds.[6]

  • Incorrect Gas Flow Rate: Sub-optimal carrier gas flow can lead to peak broadening.[5]

    • Solution: Verify and adjust the inlet and detector flow rates to the optimal linear velocity for your carrier gas and column dimensions.[5]

Question: I'm seeing split peaks. What is the cause?

Answer: Split peaks can be caused by:

  • Injector Problems: A fast autosampler injection into an open liner can cause the sample to not vaporize homogeneously.[5] Incomplete vaporization can also be a cause.[5]

    • Solution: Use an inlet liner with glass wool to aid vaporization or reduce the injection speed.[5]

  • Solvent and Stationary Phase Mismatch: Using a non-polar solvent like hexane (B92381) with a polar column (e.g., WAX) during a splitless injection can cause peak splitting.[1]

    • Solution: Match the polarity of the sample solvent with the stationary phase.[1]

Category 2: Sensitivity and Response Issues

Question: How can I improve the sensitivity of my GC-MS analysis for volatile hydrocarbons?

Answer: Improving sensitivity involves enhancing the signal and reducing the noise. Here are several strategies:

  • Optimize Injection Technique:

    • Splitless Injection: For trace analysis, use splitless injection to transfer the entire sample onto the column.[7]

    • Programmed Temperature Vaporizing (PTV) Inlet: PTV inlets allow for large volume injection by evaporating the solvent before transferring the analytes to the column, which can increase sensitivity by one to two orders of magnitude compared to splitless injection.[8]

  • Column Selection:

    • Narrow Bore Columns: Columns with smaller internal diameters (e.g., 0.18 mm or 0.25 mm) produce narrower peaks, which increases the signal-to-noise ratio and thus sensitivity.[6][8]

  • MS Detector Optimization:

    • Tuning: Regularly tune the mass spectrometer to ensure optimal ion source and mass analyzer performance.[9][10] An autotune is a good starting point, but manual or target tuning for specific masses of interest can further enhance sensitivity.[9][11]

    • Selected Ion Monitoring (SIM): Instead of scanning a full mass range, monitoring only a few characteristic ions for your target analytes (SIM mode) significantly increases dwell time on those ions, boosting sensitivity.[9]

    • Source Cleaning: A clean ion source is crucial for good sensitivity. Schedule regular source cleaning as part of your preventative maintenance.[10]

  • Sample Preparation:

    • Pre-concentration: Techniques like solid-phase microextraction (SPME) or purge-and-trap can increase the concentration of volatile analytes before injection.[7]

Question: My analyte response is decreasing over time. What should I check?

Answer: A gradual decrease in response can be due to:

  • Inlet Contamination: The inlet liner can become contaminated with non-volatile matrix components, leading to analyte adsorption.

    • Solution: Replace the inlet liner and septum.[12]

  • Column Contamination: The front of the column can become contaminated.

    • Solution: Trim the first few centimeters of the column.[12]

  • Ion Source Fouling: The MS ion source will become dirty over time, especially with complex samples.

    • Solution: Clean the ion source. The frequency will depend on sample cleanliness and usage.[10]

  • Leaks: Leaks in the system can lead to a loss of sample and reduced sensitivity.

    • Solution: Perform a leak check, especially after maintenance like changing the column or septum.[13]

Category 3: Carryover and Ghost Peaks

Question: I am observing peaks from a previous injection in my blank runs (sample carryover). How can I eliminate this?

Answer: Sample carryover can originate from several places in the GC system:

  • Autosampler Syringe: The syringe can be a primary source of carryover.

    • Solution: Optimize the syringe cleaning procedure. Increase the number of solvent washes between injections. Use multiple wash solvents, starting with one that is a good solvent for your analytes and finishing with one that is miscible with your sample solvent.[14][15]

  • Inlet: Contaminants can build up in the inlet liner or on the septum.[14]

    • Solution: Regularly replace the inlet liner and septum. Ensure the septum purge flow is adequate to prevent sample deposition on the underside of the septum.[14]

  • GC Column: High-boiling point compounds from a previous run may not have eluted completely.[16]

    • Solution: Increase the final oven temperature or the hold time at the final temperature to ensure all compounds elute. A post-run bakeout can be effective.[16]

  • Split Vent Line: In split/splitless inlets, sample can backflash into the split vent line and be re-introduced in subsequent runs.[17]

    • Solution: Clean or replace the split vent line and trap if contamination is suspected.[17]

Question: I see "ghost peaks" that are not from my sample or previous injections. Where are they coming from?

Answer: Ghost peaks can be caused by:

  • Septum Bleed: Particles from the septum can be introduced into the inlet and column.

    • Solution: Use high-quality, low-bleed septa and replace them regularly.[17]

  • Column Bleed: Degradation of the column's stationary phase at high temperatures can produce a rising baseline and discrete peaks.

    • Solution: Use low-bleed "MS-grade" columns.[9] Ensure the carrier gas is pure and free of oxygen and water by using appropriate traps.[18] Condition new columns properly before connecting them to the mass spectrometer.[9]

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases.

    • Solution: Use high-purity gas and install purifying traps for moisture, oxygen, and hydrocarbons.[19]

Data Presentation

Table 1: GC Column Selection for Volatile Hydrocarbons
Stationary PhasePolarityCommon ApplicationsRecommended Column Example(s)
100% DimethylpolysiloxaneNon-polarGeneral purpose for non-polar volatile hydrocarbons.DB-1, Rxi-1ms, VF-1ms
5% Phenyl / 95% DimethylpolysiloxaneNon-polarSeparation of aromatic hydrocarbons.[20]DB-5, Rxi-5ms, VF-5ms
6% Cyanopropylphenyl / 94% DimethylpolysiloxaneIntermediate PolarityAnalysis of volatile organic compounds (VOCs) as specified in various EPA methods.[21]DB-624, Rxi-624ms, VF-624ms
Polyethylene Glycol (WAX)PolarAnalysis of polar volatile compounds. Not ideal for non-polar hydrocarbons.DB-WAX, INNOWAX
Table 2: Typical GC-MS Parameters for Volatile Hydrocarbon Analysis
ParameterTypical SettingRationale
Inlet Temperature 250 - 280 °CEnsures rapid vaporization of volatile hydrocarbons.[4][20]
Injection Mode Splitless or Split (e.g., 50:1)Splitless for trace analysis; Split for higher concentration samples to avoid column overload.[4][7]
Carrier Gas HeliumProvides good efficiency and is safe for MS.
Constant Flow Rate 1.0 - 1.5 mL/minOptimal for 0.25 mm ID columns to maintain efficiency.[20]
Oven Program Initial: 40°C (hold 1-3 min), Ramp: 10-15°C/min, Final: 250-290°C (hold 2-4 min)Tailored to the volatility range of the target hydrocarbons.[4][20]
Transfer Line Temp 250 - 280 °CPrevents condensation of analytes between the GC and MS.[20]
Ion Source Temp 230 - 250 °CStandard temperature for electron ionization.[20]
Electron Energy 70 eVStandard energy for generating reproducible mass spectra.[20]
Mass Scan Range 45 - 250 amuCovers the typical mass range for many volatile hydrocarbons.[20]

Experimental Protocols

Protocol 1: Routine GC Inlet Maintenance

This protocol outlines the steps for routine maintenance of a split/splitless inlet to prevent common issues like peak tailing and carryover.

  • Cool Down: Set the inlet and oven temperatures to a safe level (e.g., below 50°C) and turn off the carrier gas flow at the instrument (after allowing the column to cool).

  • Remove Column: Carefully remove the column from the inlet.

  • Disassemble Inlet: Remove the septum nut, septum, and then the inlet liner.

  • Inspect and Clean: Visually inspect the inlet for any residue. While it's generally recommended to replace the liner, it can be cleaned in some cases with appropriate solvents.

  • Replace Consumables:

    • Install a new, deactivated inlet liner. Ensure the O-ring is in good condition and properly seated.

    • Install a new, high-quality septum.

  • Reassemble and Leak Check:

    • Reassemble the inlet.

    • Reinstall the column to the correct depth.

    • Turn on the carrier gas and perform a leak check using an electronic leak detector around the septum nut and column fitting.

  • Conditioning: Heat the inlet to its operating temperature and allow it to equilibrate. It's good practice to make a few solvent blank injections to ensure the system is clean.

Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for Poor Peak Shape

PoorPeakShape Start Poor Peak Shape Observed Tailing Peak Tailing Start->Tailing Fronting Peak Fronting Start->Fronting Broadening Peak Broadening Start->Broadening Splitting Peak Splitting Start->Splitting Check_Activity Check for Active Sites (Liner, Column Head) Tailing->Check_Activity Check_Column_Cut Check Column Installation (Cut, Position) Tailing->Check_Column_Cut Check_Contamination Check for Contamination (Column, Inlet) Tailing->Check_Contamination Check_Overload Check for Column Overload Fronting->Check_Overload Check_Solubility Check Solvent/Phase Compatibility Fronting->Check_Solubility Check_Oven Check Oven Program (Rate, Initial Temp) Broadening->Check_Oven Check_Flow Check Carrier Gas Flow Rate Broadening->Check_Flow Check_Injector Check Injector (Speed, Liner) Splitting->Check_Injector Check_Solvent_Match Check Solvent/Phase Polarity Match Splitting->Check_Solvent_Match Fix_Activity Replace Liner, Trim Column Check_Activity->Fix_Activity Fix_Column_Cut Recut and Reinstall Column Check_Column_Cut->Fix_Column_Cut Fix_Contamination Bakeout or Trim Column Check_Contamination->Fix_Contamination Fix_Overload Dilute Sample or Reduce Injection Volume Check_Overload->Fix_Overload Fix_Solubility Change Solvent or Column Check_Solubility->Fix_Solubility Fix_Oven Optimize Oven Parameters Check_Oven->Fix_Oven Fix_Flow Adjust Flow to Optimal Rate Check_Flow->Fix_Flow Fix_Injector Use Wool Liner, Reduce Injection Speed Check_Injector->Fix_Injector Fix_Solvent_Match Match Solvent to Stationary Phase Check_Solvent_Match->Fix_Solvent_Match SensitivityWorkflow Start Goal: Improve Sensitivity Sample_Prep Sample Preparation Start->Sample_Prep Injection Injection Technique Start->Injection Separation GC Separation Start->Separation Detection MS Detection Start->Detection Preconcentration Pre-concentrate Analytes (e.g., SPME, Purge & Trap) Sample_Prep->Preconcentration Large_Volume_Injection Use Large Volume Injection (PTV Inlet) Injection->Large_Volume_Injection Splitless_Mode Switch to Splitless Injection Injection->Splitless_Mode Narrow_Bore_Column Use Narrow Bore Column (e.g., 0.18mm ID) Separation->Narrow_Bore_Column Optimize_Flow Optimize Carrier Gas Flow Separation->Optimize_Flow SIM_Mode Use Selected Ion Monitoring (SIM) Detection->SIM_Mode Tune_MS Tune Mass Spectrometer Detection->Tune_MS Clean_Source Clean Ion Source Detection->Clean_Source Result Improved Sensitivity Preconcentration->Result Large_Volume_Injection->Result Splitless_Mode->Result Narrow_Bore_Column->Result Optimize_Flow->Result SIM_Mode->Result Tune_MS->Result Clean_Source->Result

References

Overcoming poor resolution in the chromatographic separation of heptene isomers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chromatographic Separation of Heptene (B3026448) Isomers

Welcome to the technical support center for resolving challenges in the chromatographic separation of heptene isomers. This guide is designed for researchers, scientists, and drug development professionals, offering targeted troubleshooting advice and frequently asked questions (FAQs) to address common issues, particularly poor resolution, encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high resolution in the separation of heptene isomers challenging? A1: Heptene isomers, which include various positional (e.g., 1-heptene, 2-heptene) and geometric (cis/trans) isomers, often possess very similar physicochemical properties such as molecular weight, polarity, and boiling points.[1][2] These similarities lead to minimal differences in their interaction with the chromatographic stationary phase, resulting in issues like co-elution (overlapping peaks) and poor resolution, which complicates accurate identification and quantification.[1][3]

Q2: What is the most effective chromatographic technique for separating heptene isomers? A2: Capillary Gas Chromatography (GC) is a highly effective and widely used method for separating volatile hydrocarbon isomers like heptenes.[3][4] The high efficiency of capillary columns, combined with the ability to select from a wide range of stationary phases, makes GC the preferred technique for resolving these closely related compounds.[3][5]

Q3: What are the primary factors that contribute to poor peak resolution in GC? A3: Poor resolution in gas chromatography is primarily governed by three factors: efficiency (N), selectivity (α), and the retention factor (k').[5][6] Insufficient resolution for heptene isomers often stems from:

  • Suboptimal Stationary Phase: The chosen column chemistry does not provide enough selectivity to differentiate between the isomers.[4]

  • Incorrect Temperature Conditions: The oven temperature or temperature ramp rate may not be optimized, affecting the volatility and interaction of isomers with the stationary phase.[7]

  • Inefficient Column: The column may be too short, have too large an internal diameter, or have a film thickness that is not suitable for the analysis, leading to peak broadening.[5]

  • Improper Carrier Gas Velocity: The flow rate of the carrier gas is not set to its optimal linear velocity, reducing column efficiency.[8]

Q4: How does the choice of the GC stationary phase impact the separation of heptene isomers? A4: The stationary phase is a critical parameter for separating isomers.[4][5] Its polarity and chemical structure determine the selectivity of the separation. For geometric (cis/trans) isomers of heptene, polar stationary phases (e.g., those containing cyanopropyl or polyethylene (B3416737) glycol functional groups) often provide better separation compared to non-polar phases.[4] For complex mixtures of positional and geometric isomers, liquid crystalline stationary phases are known to offer exceptionally high selectivity.[3]

Q5: What is the role of temperature in improving the resolution of heptene isomers? A5: Temperature control is crucial in GC analysis. Lowering the column temperature generally increases retention time and can enhance the differential partitioning of isomers into the stationary phase, often leading to improved resolution.[9] Conversely, using a temperature program—where the temperature is increased at a specific rate during the run—can help sharpen the peaks of later-eluting compounds and reduce the overall analysis time.[7] The optimal temperature or program requires balancing resolution with practical analysis times.[8]

Troubleshooting Guide for Poor Resolution

This section addresses specific problems you may encounter during the separation of heptene isomers.

Problem: My heptene isomer peaks are co-eluting or are not baseline-resolved.

This is the most common issue and can be addressed by systematically optimizing chromatographic parameters to enhance selectivity and efficiency.

  • Solution 1: Evaluate and Change the Stationary Phase The interaction between the isomers and the stationary phase is the primary driver of separation. If resolution is poor, the current column may not be suitable.[4] Polar stationary phases are often recommended for better separation of geometric isomers.[4][5]

    Table 1: Comparison of Common GC Stationary Phases for Heptene Isomer Separation

    Phase Polarity Example Phase Chemistry Primary Application for Heptene Isomers Advantages Considerations
    Non-Polar 100% Dimethylpolysiloxane General screening, separation by boiling point. Robust, low bleed, long lifetime. Limited selectivity for polar or geometric isomers.
    Intermediate Polarity 6% Cyanopropylphenyl-94% Dimethylpolysiloxane[10] Separation of positional and geometric isomers. Good balance of selectivity and stability.[10] May not resolve the most challenging isomer pairs.
    High Polarity Polyethylene Glycol (WAX) Excellent for separating cis/trans isomers. High selectivity based on polarity differences. Prone to degradation from oxygen and water at high temperatures.

    | High Selectivity | Liquid Crystalline Phases[3] | Baseline separation of complex positional and geometric isomer mixtures. | Uniquely high selectivity based on molecular shape.[3] | Higher cost, potentially lower temperature limits. |

  • Solution 2: Optimize the Oven Temperature Program Adjusting the temperature can significantly alter the selectivity of the separation.[7][9] Small changes to the initial temperature, hold time, or ramp rate can have a large impact on resolution.

    Table 2: Effect of GC Temperature Program Adjustments on Resolution

    Parameter Adjustment Effect on Resolution Effect on Analysis Time Recommendation
    Initial Temperature Decrease Often improves resolution of early-eluting peaks.[8] Increases Decrease in 5-10°C increments for better separation at the start of the chromatogram.
    Initial Hold Time Increase Improves resolution of very volatile, early-eluting peaks. Increases Useful if the first few peaks are co-eluting.
    Ramp Rate Decrease Generally improves resolution for all peaks.[8] Increases significantly Decrease the ramp rate if multiple peaks are poorly resolved throughout the chromatogram.[8]

    | Isothermal Analysis | Use a low temperature | Can provide the best resolution for a few specific isomers. | Very long | Best for simple mixtures where all peaks elute in a reasonable time. |

  • Solution 3: Adjust the Carrier Gas Flow Rate Every column has an optimal linear velocity (flow rate) at which it operates most efficiently. Operating too far above or below this optimum will broaden peaks and reduce resolution. If your method is not optimized, adjusting the flow rate (or pressure) of your carrier gas (e.g., Helium or Hydrogen) can improve efficiency.[8] Hydrogen often allows for faster optimal velocities, potentially shortening run times without sacrificing resolution.[8]

Problem: My peaks are excessively broad.

  • Solution: Check for Column Overload and Injection Issues Broad peaks can be caused by injecting too much sample, which saturates the stationary phase.[1] Try reducing the injection volume or diluting the sample. Also, ensure the injection is rapid and the injector temperature is sufficient to flash-vaporize the sample, as a slow transfer to the column can cause band broadening.[11]

Problem: My peaks are tailing.

  • Solution: Check for Active Sites Peak tailing can occur due to unwanted interactions between the analytes and active sites (e.g., exposed silica) within the injector liner or the column itself. Ensure you are using a deactivated liner and a high-quality column. If the column is old, it may need to be replaced.

Experimental Protocols

Protocol 1: Standard Gas Chromatography (GC-FID) Method for Heptene Isomer Analysis

This protocol provides a starting point for developing a separation method for a mixture of heptene isomers. Optimization will likely be required based on the specific isomers present.

  • Instrumentation:

    • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a capillary split/splitless injector.

  • Column Selection:

    • Column: A polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m length x 0.25 mm I.D. x 0.25 µm film thickness), is recommended for good selectivity between geometric isomers.[4]

  • GC Conditions:

    • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Mode: Split, with a split ratio of 100:1 to avoid column overload.[11]

    • Injection Volume: 1.0 µL.

    • Oven Temperature Program:

      • Initial Temperature: 40°C.[12]

      • Initial Hold Time: 2 minutes.

      • Temperature Ramp: Increase at 5°C/min to 120°C.[7][8]

      • Final Hold Time: 2 minutes.

    • Detector: FID.

    • Detector Temperature: 250°C.

  • Sample Preparation:

    • Dilute the heptene isomer mixture in a volatile, non-interfering solvent (e.g., pentane (B18724) or hexane) to a final concentration of approximately 100 ppm.

  • Data Analysis:

    • Identify peaks based on retention times compared to known standards. Assess resolution between critical pairs. If resolution is below 1.5, further optimization of the temperature program or a change in stationary phase may be necessary.

Visualizations

// Nodes start [label="Poor Resolution or\nCo-elution Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_temp [label="Step 1: Optimize\nTemperature Program", fillcolor="#FBBC05", fontcolor="#202124"]; check_phase [label="Step 2: Evaluate\nStationary Phase", fillcolor="#FBBC05", fontcolor="#202124"]; check_flow [label="Step 3: Adjust Carrier\nGas Flow Rate", fillcolor="#FBBC05", fontcolor="#202124"]; check_column_dims [label="Step 4: Consider Column\nDimensions (L, ID, df)", fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Resolution Achieved", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Sub-options for Temp sub_temp1 [label="Decrease Initial Temp\nor Ramp Rate", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; sub_temp2 [label="Increase Hold Time", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

// Sub-options for Phase sub_phase1 [label="Switch to a more\npolar column (e.g., WAX)", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

// Edges start -> check_temp;

check_temp -> sub_temp1 [label=" If insufficient\n separation", style=dashed]; check_temp -> sub_temp2 [label=" For early peaks", style=dashed]; sub_temp1 -> check_phase [label="If still unresolved"]; sub_temp2 -> check_phase [label="If still unresolved"]; check_temp -> success [label=" If resolved"];

check_phase -> sub_phase1 [style=dashed]; sub_phase1 -> check_flow [label="If still unresolved"]; check_phase -> success [label=" If resolved"];

check_flow -> check_column_dims [label="If still unresolved"]; check_flow -> success [label=" If resolved"];

check_column_dims -> success [label=" If resolved"]; }

Caption: A logical workflow for troubleshooting poor resolution in heptene isomer separations.

// Central Concept Resolution [label="Peak Resolution", pos="0,0!", fillcolor="#4285F4", shape=ellipse, fontsize=12];

// Primary Factors Selectivity [label="Selectivity (α)", pos="-2,1.5!", fillcolor="#EA4335"]; Efficiency [label="Efficiency (N)", pos="2,1.5!", fillcolor="#34A853"]; Retention [label="Retention (k')", pos="0,-2.5!", fillcolor="#FBBC05", fontcolor="#202124"];

// Parameters influencing factors StationaryPhase [label="Stationary Phase\n(Column Chemistry)", pos="-4,0!", fillcolor="#5F6368"]; Temperature [label="Oven Temperature", pos="0,3!", fillcolor="#5F6368"]; ColumnDims [label="Column Dimensions\n(L, ID, df)", pos="4,0!", fillcolor="#5F6368"]; FlowRate [label="Carrier Gas\nFlow Rate", pos="2,-1.5!", fillcolor="#5F6368"];

// Connections Resolution -> Selectivity [style=invis]; Resolution -> Efficiency [style=invis]; Resolution -> Retention [style=invis];

StationaryPhase -> Selectivity [label="Strongly\nImpacts"]; Temperature -> Selectivity; Temperature -> Retention; ColumnDims -> Efficiency [label="Strongly\nImpacts"]; FlowRate -> Efficiency;

}

Caption: Interrelationships between key GC parameters and their effect on chromatographic resolution.

References

Preventing isomerization of 3-Methyl-1-heptene during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methyl-1-heptene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the synthesis of this compound, with a primary focus on preventing isomerization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common and versatile laboratory-scale syntheses for this compound are the Wittig reaction and the Grignard reaction.

  • Wittig Reaction: This method involves the reaction of a phosphorus ylide with a ketone. For this compound, this would typically involve the reaction of methylenetriphenylphosphorane (B3051586) with 2-hexanone (B1666271). This method is advantageous because it forms the double bond at a specific location.

  • Grignard Reaction: This route typically involves the reaction of a Grignard reagent with a carbonyl compound. For instance, reacting sec-butylmagnesium chloride with acrolein can produce the precursor alcohol, which is then dehydrated to form this compound.

Q2: What is isomerization in the context of this compound synthesis, and why is it a problem?

A2: Isomerization is the process where this compound, the desired terminal alkene, rearranges to form more stable internal alkenes. The most common isomers are 3-Methyl-2-heptene and 3-Methyl-3-heptene. This is problematic as it leads to a mixture of products that can be difficult to separate, reducing the yield and purity of the desired this compound.

Q3: What factors can cause the isomerization of this compound during synthesis?

A3: Several factors can promote the unwanted isomerization of this compound:

  • Acidic Conditions: Traces of acid can catalyze the migration of the double bond.

  • Basic Conditions: Strong bases can also facilitate isomerization.

  • Heat: Prolonged heating or high temperatures, especially during distillation, can provide the energy for the rearrangement to a more thermodynamically stable internal alkene.

  • Metal Catalysts: Trace amounts of transition metals, sometimes originating from reagents or reaction vessels, can catalyze the isomerization.

Q4: How can I detect the presence of isomers in my product?

A4: The most common methods for detecting and quantifying isomers of this compound are:

  • Gas Chromatography (GC): GC is an excellent technique to separate and quantify the different isomers based on their boiling points and interactions with the column stationary phase.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the isomers. The signals for the vinyl protons in this compound are characteristic and will be absent in the spectra of the internal alkene isomers, which will show different characteristic signals.

Troubleshooting Guides

Problem 1: Low yield of this compound and presence of multiple isomers in the final product.

This is the most common issue and is almost always related to isomerization.

Potential Cause Troubleshooting Step
Acidic residue in glassware or reagents. Ensure all glassware is thoroughly washed and dried. Consider rinsing with a dilute base solution followed by distilled water and drying. Use freshly distilled, neutral solvents.
Use of strong acid for dehydration (in Grignard route). Use a milder dehydrating agent such as phosphorus oxychloride (POCl₃) in pyridine (B92270) or Martin's sulfurane.
Prolonged reaction times at elevated temperatures. Monitor the reaction closely by GC or TLC and stop it as soon as the starting material is consumed. Use the lowest effective reaction temperature.
High temperature during distillation. Purify the product by vacuum distillation to lower the boiling point and reduce thermal stress on the molecule.
Trace metal contamination. Use high-purity reagents and consider using glass-lined reactors if metal-catalyzed isomerization is suspected.
Problem 2: The Wittig reaction is not proceeding or giving a low yield.
Potential Cause Troubleshooting Step
Inefficient ylide formation. Ensure anhydrous conditions as the ylide is moisture-sensitive. Use a strong enough base (e.g., n-butyllithium, sodium hydride) to fully deprotonate the phosphonium (B103445) salt. The formation of a characteristic color (often orange or red) indicates ylide generation.
Steric hindrance. 2-Hexanone is not significantly hindered, but using a less sterically demanding base for ylide formation can be beneficial.
Low reactivity of the ketone. While unlikely with 2-hexanone, ensure the ketone is pure and free of inhibitors.
Problem 3: The Grignard reaction is not initiating or is sluggish.
Potential Cause Troubleshooting Step
Inactive magnesium. Use fresh magnesium turnings. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.
Presence of moisture. All glassware must be flame-dried or oven-dried. Use anhydrous solvents (e.g., diethyl ether, THF).
Impure alkyl halide. Use freshly distilled alkyl halide.

Data Presentation: Comparison of Synthetic Routes

While specific literature with detailed comparative data on isomer distribution for the synthesis of this compound is scarce, the following table provides an estimated comparison based on the general principles of the reactions.

Synthetic Route Starting Materials Typical Yield Range Estimated Isomer Purity (this compound) Key Considerations
Wittig Reaction 2-Hexanone, Methyltriphenylphosphonium (B96628) bromide60-80%>95%Generally provides high selectivity for the terminal alkene. Requires anhydrous conditions.
Grignard Reaction & Dehydration sec-Butyl bromide, Acrolein50-70% (overall)70-90%The dehydration step is critical and can induce isomerization. Milder dehydration methods improve selectivity.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol describes the synthesis of this compound from 2-hexanone using a Wittig reaction.

Materials:

Procedure:

  • Ylide Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.05 eq) dropwise via the dropping funnel. The mixture will turn a deep orange/red color, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction:

    • To the ylide solution at 0 °C, add a solution of 2-hexanone (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The color of the reaction will likely fade.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with pentane (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

    • Remove the solvent by rotary evaporation at low temperature.

    • Purify the crude product by fractional vacuum distillation to obtain pure this compound.

Protocol 2: Synthesis of this compound via Grignard Reaction and Dehydration

This protocol outlines the synthesis of this compound starting from sec-butyl bromide and acrolein.

Materials:

  • Magnesium turnings

  • Iodine (catalytic amount)

  • sec-Butyl bromide

  • Anhydrous diethyl ether

  • Acrolein

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place magnesium turnings (1.2 eq) and a small crystal of iodine.

    • Add a solution of sec-butyl bromide (1.1 eq) in anhydrous diethyl ether dropwise via the dropping funnel to initiate the reaction.

    • Once the reaction starts, add the remaining sec-butyl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Acrolein:

    • Cool the Grignard reagent to 0 °C.

    • Add a solution of freshly distilled acrolein (1.0 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

    • After the addition, allow the mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Dehydration:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude alcohol (3-methyl-1-hepten-4-ol).

    • Dissolve the crude alcohol in pyridine and cool to 0 °C.

    • Slowly add phosphorus oxychloride (1.1 eq) and stir at 0 °C for 1 hour, then at room temperature for 2 hours.

    • Pour the reaction mixture onto ice and extract with diethyl ether.

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent.

  • Purification:

    • Purify the crude product by fractional vacuum distillation.

Visualizations

Wittig_Reaction_Workflow cluster_Ylide_Prep Ylide Preparation cluster_Wittig_Reaction Wittig Reaction cluster_Workup Work-up & Purification Phosphonium_Salt Methyltriphenyl- phosphonium bromide Ylide Methylenetriphenyl- phosphorane (Ylide) Phosphonium_Salt->Ylide Deprotonation Base n-Butyllithium Base->Ylide Reaction_Mixture Reaction Mixture Ylide->Reaction_Mixture Ketone 2-Hexanone Ketone->Reaction_Mixture Quenching Aqueous Workup Reaction_Mixture->Quenching Extraction Extraction Quenching->Extraction Purification Fractional Distillation Extraction->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound via the Wittig reaction.

Isomerization_Pathway cluster_conditions Isomerization Conditions This compound This compound 3-Methyl-2-heptene 3-Methyl-2-heptene This compound->3-Methyl-2-heptene Isomerization (more stable) 3-Methyl-3-heptene 3-Methyl-3-heptene 3-Methyl-2-heptene->3-Methyl-3-heptene Isomerization (most stable) Acid Acid Base Base Heat Heat Metal Metal Catalyst

Troubleshooting low yields in the synthesis of chiral alkenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chiral alkenes. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during experimental work.

I. Troubleshooting Low Yields in Olefination Reactions

This section addresses common issues and solutions for widely used olefination methods to synthesize chiral alkenes.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a popular choice for creating alkenes with a high degree of stereoselectivity, typically favoring the (E)-isomer. However, achieving high yields can be challenging.

Frequently Asked Questions (FAQs)

Q1: My HWE reaction is resulting in a low yield or no product at all. What are the common causes?

A1: Low yields in HWE reactions can often be traced back to several key factors:

  • Inefficient Deprotonation: The phosphonate (B1237965) carbanion may not be forming efficiently. This can be due to the base being too weak for the specific phosphonate, or the base itself may have degraded.[1][2]

  • Presence of Moisture: Phosphonate carbanions are strong bases and are readily quenched by water. The use of non-anhydrous solvents or glassware that has not been properly dried is a frequent cause of low yields.[1]

  • Steric Hindrance: Aldehydes are generally more reactive than ketones. Significant steric hindrance around the carbonyl group can slow down the reaction, leading to incomplete conversion.[3]

  • Reagent Purity: Impurities in the phosphonate reagent, often leftovers from its synthesis (e.g., via the Arbuzov reaction), can interfere with the reaction.[1]

  • Suboptimal Reaction Temperature: The temperature at which the reaction is performed plays a crucial role. While lower temperatures are often used for the addition of the carbonyl compound, higher temperatures may be required for the reaction to go to completion, especially with less reactive substrates.[1]

Q2: How does the choice of base affect the yield and stereoselectivity of the HWE reaction?

A2: The base is a critical parameter in the HWE reaction. Strong, non-nucleophilic bases like sodium hydride (NaH) are commonly used for deprotonating phosphonates, especially less acidic ones.[2] For substrates that are sensitive to strong bases, milder organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), often in combination with lithium chloride (LiCl), can be a better choice.[2][4] The choice of base can also influence the E/Z selectivity of the resulting alkene.

Q3: I am trying to synthesize a (Z)-alkene using the HWE reaction, but I'm getting a mixture of isomers. What should I do?

A3: The standard HWE reaction conditions thermodynamically favor the formation of the (E)-alkene.[2] To obtain the (Z)-alkene with high selectivity, the Still-Gennari modification is recommended. This variation utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl), in combination with a strong, non-coordinating base (e.g., KHMDS) and a crown ether at low temperatures.[3][5] These conditions kinetically favor the formation of the (Z)-isomer.[5]

Data Presentation: Impact of Reaction Conditions on HWE Reactions
EntryPhosphonate ReagentBaseSolventTemperature (°C)Yield (%)E/Z RatioReference
1Triethyl phosphonoacetateNaHTHF0 to RT85-95>95:5[2]
2Triethyl phosphonoacetateDBU/LiClAcetonitrileRT80-90>95:5[2]
3Bis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS/18-crown-6THF-7870-85<5:95[5]
4Diethyl phosphonoacetateNaHDMF2581>95:5[1]
5Diethyl phosphonoacetaten-BuLiTHF-78 to RT7590:10[1]
Experimental Protocol: Screening Bases for an HWE Reaction

This protocol outlines a general procedure for screening different bases to optimize the yield of an HWE reaction.

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • Phosphonate reagent (1.1 mmol)

  • Anhydrous solvent (e.g., THF, DMF, Acetonitrile)

  • Bases to be screened (e.g., NaH (60% in mineral oil), KHMDS, DBU, LiCl)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • Preparation: In separate, flame-dried, round-bottom flasks under an inert atmosphere (e.g., Argon or Nitrogen), add the chosen base (1.2 mmol).

  • Solvent Addition: Add the anhydrous solvent (5 mL) to each flask.

  • Phosphonate Addition: Cool the solutions to the appropriate temperature (e.g., 0 °C for NaH, -78 °C for KHMDS). Slowly add the phosphonate reagent to each flask.

  • Carbanion Formation: Allow the mixtures to stir for 30-60 minutes to ensure complete formation of the phosphonate carbanion.

  • Carbonyl Addition: Slowly add a solution of the aldehyde or ketone in the same anhydrous solvent (2 mL) to each reaction mixture.

  • Reaction Monitoring: Allow the reactions to proceed at the chosen temperature, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, quench each reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Analyze the crude product by ¹H NMR to determine the yield and E/Z ratio.

Mandatory Visualization: HWE Troubleshooting Workflow

HWE_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in HWE Reaction cause1 Inefficient Deprotonation start->cause1 cause2 Moisture Contamination start->cause2 cause3 Poor Reagent Quality start->cause3 cause4 Suboptimal Temperature start->cause4 sol1 Use stronger base Check base quality cause1->sol1 sol2 Use anhydrous solvents Flame-dry glassware cause2->sol2 sol3 Purify phosphonate Use fresh aldehyde/ketone cause3->sol3 sol4 Screen different temperatures cause4->sol4

Caption: Troubleshooting workflow for low yields in the Horner-Wadsworth-Emmons reaction.

Wittig Reaction

The Wittig reaction is a versatile method for synthesizing alkenes, but low yields can be encountered, especially with sterically hindered substrates.

Frequently Asked Questions (FAQs)

Q1: I'm getting a low yield in my Wittig reaction. What should I investigate?

A1: Several factors can contribute to low yields in a Wittig reaction:

  • Incomplete Ylide Formation: The base may not be strong enough to deprotonate the phosphonium (B103445) salt effectively. Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are often required for unstabilized ylides.[6]

  • Ylide Instability: Unstabilized ylides can be reactive and prone to decomposition. Generating the ylide in situ in the presence of the aldehyde can sometimes mitigate this issue.[6]

  • Moisture and Air Sensitivity: Wittig ylides are sensitive to moisture and oxygen. Strict anhydrous and inert atmosphere techniques are crucial for success.[6]

  • Steric Hindrance: Sterically hindered ketones are often poor substrates for the Wittig reaction, leading to low yields.[7] In such cases, the Horner-Wadsworth-Emmons reaction is a better alternative.[3]

  • Side Reactions: The presence of lithium salts can sometimes negatively affect the reaction outcome. Using "salt-free" conditions can improve yields and stereoselectivity.[3]

Q2: How can I improve the stereoselectivity of my Wittig reaction?

A2: The stereochemical outcome of the Wittig reaction depends on the nature of the ylide. Unstabilized ylides typically give (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.[7] The Schlosser modification can be employed to obtain (E)-alkenes from unstabilized ylides.[7] This involves treating the intermediate betaine (B1666868) with a strong base like phenyllithium (B1222949) at low temperatures.

Data Presentation: Solvent Effects on a Model Wittig Reaction
EntryYlide TypeSolventTemperature (°C)Yield (%)Z/E RatioReference
1UnstabilizedTHF-78 to RT8595:5[7]
2UnstabilizedTolueneRT8010:90[7]
3StabilizedMethanolRT90<5:95[7]
4StabilizedBenzene808815:85[7]
Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes, particularly (E)-alkenes.

Frequently Asked Questions (FAQs)

Q1: What are the main differences between the classical Julia-Lythgoe and the Julia-Kocienski olefination?

A1: The Julia-Kocienski olefination is a modification of the classical Julia-Lythgoe reaction. The key differences are that the Julia-Kocienski variant is a one-pot reaction and typically uses a heteroaryl sulfone (like benzothiazolyl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones), which leads to spontaneous elimination.[8][9] The classical Julia-Lythgoe olefination is a two-step process that requires a reductive elimination step.[10]

Q2: I am observing a significant amount of a self-condensation byproduct in my Julia-Kocienski reaction. How can I prevent this?

A2: Self-condensation of the sulfone reagent is a common side reaction. This can be minimized by using "Barbier-like conditions," where the base is added slowly to a mixture of the sulfone and the aldehyde. This ensures that the sulfonyl carbanion reacts with the aldehyde as soon as it is formed, minimizing its reaction with another sulfone molecule.[8]

Data Presentation: Comparison of Sulfones in the Julia-Kocienski Olefination
EntrySulfoneBaseSolventTemperature (°C)Yield (%)E/Z RatioReference
1BT-sulfoneLiHMDSTHF-78 to 08595:5[8]
2PT-sulfoneKHMDSToluene-78 to 090>98:2[8]
3BT-sulfoneNaHMDSDME-608892:8[11]
4PT-sulfoneDBUDMF-60982:98[11][12]

II. Troubleshooting Asymmetric Catalysis

Low yields and poor enantioselectivity are common hurdles in asymmetric catalysis. This section provides guidance on how to address these issues.

Frequently Asked Questions (FAQs)

Q1: My asymmetric reaction has a low yield. What are the likely causes?

A1: Low yields in asymmetric catalysis can be due to several factors:

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the substrate, solvent, or reagents.[13][14] Common poisons for transition metal catalysts include sulfur and oxygen-containing compounds.[13] Air and moisture can also deactivate many catalysts.[15]

  • Incorrect Catalyst Loading: Using too little catalyst can result in incomplete conversion.

  • Suboptimal Reaction Conditions: Temperature, pressure (in the case of hydrogenations), and solvent can all significantly impact catalyst activity and stability.[1][13]

Q2: My reaction is proceeding with good conversion, but the enantiomeric excess (ee) is low. How can I improve it?

A2: Low enantioselectivity can be a complex problem to solve:

  • Purity of Catalyst and Ligand: The chiral ligand and metal precursor must be of high purity. Even small amounts of impurities can have a detrimental effect on the enantioselectivity.[15]

  • Solvent Effects: The solvent can play a crucial role in the chiral induction by influencing the conformation of the catalyst-substrate complex. Screening a range of solvents is often necessary.[15]

  • Temperature: Lowering the reaction temperature generally leads to higher enantioselectivity, as it increases the energy difference between the diastereomeric transition states.[11]

  • Substrate Purity: Impurities in the substrate can sometimes act as competing substrates for the catalyst, leading to a racemic or low ee product.[13]

Q3: I am using a Grubbs catalyst for a metathesis reaction to form a chiral alkene, and the yield is poor. What should I consider?

A3: Low yields in Grubbs-catalyzed metathesis can be due to catalyst deactivation. Grubbs catalysts can be sensitive to certain functional groups and impurities. Ensure your substrate and solvent are free of potential catalyst poisons. For ring-closing metathesis (RCM), running the reaction at high dilution is crucial to favor the intramolecular reaction over intermolecular oligomerization. The choice of the Grubbs catalyst generation (e.g., 1st, 2nd, or 3rd generation) can also significantly impact the reaction's success with a particular substrate.[16]

Experimental Protocol: General Procedure for Asymmetric Hydrogenation

This protocol provides a general workflow for an asymmetric hydrogenation reaction.

Materials:

  • Substrate (1.0 mmol)

  • Chiral catalyst (e.g., Ru-BINAP, 0.01 mmol, 1 mol%)

  • Anhydrous, degassed solvent (e.g., methanol, dichloromethane)

  • High-purity hydrogen gas

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the catalyst to a high-pressure reactor.

  • Solvent and Substrate Addition: Add the degassed solvent, followed by the substrate.

  • Reaction Setup: Seal the reactor and purge it several times with hydrogen gas.

  • Hydrogenation: Pressurize the reactor to the desired hydrogen pressure and begin stirring at the desired temperature.

  • Monitoring and Workup: Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC. Once complete, carefully depressurize the reactor and concentrate the reaction mixture.

  • Purification and Analysis: Purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.[11][13]

Mandatory Visualization: Asymmetric Catalysis Troubleshooting Logic

Asymmetric_Catalysis_Troubleshooting cluster_yield Low Yield Troubleshooting cluster_ee Low ee Troubleshooting start Low Yield or Low ee q1 Is the conversion low? start->q1 q2 Is the ee low? q1->q2 No yield_cause1 Catalyst Deactivation q1->yield_cause1 Yes ee_cause1 Impure Catalyst/Ligand q2->ee_cause1 Yes end_node Improved Yield and ee q2->end_node No yield_sol1 Purify reagents/solvents Use inert atmosphere yield_cause1->yield_sol1 yield_cause2 Suboptimal Conditions yield_sol1->yield_cause2 yield_sol2 Optimize temperature, pressure, and concentration yield_cause2->yield_sol2 yield_sol2->end_node ee_sol1 Use high-purity catalyst and ligand ee_cause1->ee_sol1 ee_cause2 Suboptimal Temperature/Solvent ee_sol1->ee_cause2 ee_sol2 Screen solvents and lower reaction temperature ee_cause2->ee_sol2 ee_sol2->end_node

Caption: Decision tree for troubleshooting low yield and/or low enantiomeric excess in asymmetric catalysis.

III. Purification and Analysis of Chiral Alkenes

Proper purification and analysis are critical to obtaining and confirming the desired chiral alkene.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify my chiral alkene product?

A1: Flash column chromatography is the most common method for purifying organic compounds, including chiral alkenes. The choice of solvent system (eluent) is crucial for achieving good separation of your product from byproducts and unreacted starting materials. For removing ruthenium residues from metathesis reactions, specific protocols involving treatment with phosphine (B1218219) quenchers or filtration through silica (B1680970) gel impregnated with a scavenger may be necessary.

Q2: How do I determine the enantiomeric excess (ee) of my chiral alkene?

A2: The most common methods for determining the enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification.[17]

Experimental Protocol: Chiral HPLC Method Development

This protocol provides a general strategy for developing a chiral HPLC method to determine the enantiomeric excess of a chiral alkene.

Materials:

  • Racemic standard of the chiral alkene

  • Enantioenriched sample of the chiral alkene

  • HPLC-grade solvents (e.g., hexane (B92381), isopropanol, ethanol)

  • Chiral HPLC columns (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD)

  • HPLC system with a UV detector

Procedure:

  • Column and Mobile Phase Screening: Start by screening a few different chiral columns with a standard mobile phase, such as a mixture of hexane and isopropanol.[18][19]

  • Initial Analysis: Inject the racemic standard and observe the chromatogram. The goal is to achieve baseline separation of the two enantiomer peaks.

  • Method Optimization: If separation is not achieved, vary the mobile phase composition (e.g., change the ratio of hexane to isopropanol, or try ethanol (B145695) as the alcohol modifier). The flow rate and column temperature can also be adjusted to improve resolution.

  • Analysis of Enantioenriched Sample: Once a suitable method is developed with the racemic standard, inject the enantioenriched sample to determine the ratio of the two enantiomers and calculate the enantiomeric excess.

Mandatory Visualization: General Reaction and Purification Workflow

Reaction_Workflow start Start: Reactants & Catalyst reaction Reaction under Optimized Conditions start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification analysis Analysis (NMR, Chiral HPLC/GC) purification->analysis product Final Chiral Alkene Product analysis->product

Caption: A general experimental workflow for the synthesis, purification, and analysis of chiral alkenes.

References

Technical Support Center: Ensuring the Stability of 3-Methyl-1-heptene Samples for Accurate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of 3-Methyl-1-heptene samples for analytical purposes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guide

This guide is designed to help you identify and resolve issues related to the stability and analysis of this compound.

Observed Problem Potential Cause Recommended Solution
Inconsistent analytical results (e.g., varying concentrations in replicate injections) Sample degradation due to improper storage.Store samples in amber glass vials with PTFE-lined caps (B75204) at low temperatures (2-8°C or frozen) and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and volatilization.[1]
Evaporation of the volatile analyte.Ensure vials are completely sealed. Use vials with minimal headspace to reduce evaporation.[1] Prepare fresh dilutions from a stock solution for each analytical run.
Appearance of unexpected peaks in the chromatogram Oxidation of this compound.Purge the sample vial with an inert gas before sealing. Consider adding a suitable antioxidant, such as butylated hydroxytoluene (BHT), at a low concentration (e.g., 0.01-0.1%).
Isomerization of this compound.Avoid exposure of samples to acidic conditions or high temperatures, which can catalyze the isomerization of the double bond.[2][3]
Contamination from the analytical system.Check for and eliminate sources of contamination, such as "ghost peaks" from the GC inlet septa, column bleed, or contaminated solvents.[4]
Peak tailing or fronting in the gas chromatogram Active sites in the GC inlet liner or column.Use a fresh, deactivated inlet liner. If tailing persists, trim a small portion (e.g., 10-20 cm) from the front of the GC column.
Improper injection technique or parameters.Ensure a smooth and rapid injection. Optimize the injector temperature to ensure complete and rapid vaporization without causing thermal degradation.
Mismatch between sample solvent and stationary phase polarity.Select a solvent that is compatible with the polarity of the GC column's stationary phase to ensure proper peak shape.
Peak splitting in the gas chromatogram Incomplete sample vaporization in the inlet.Use a liner with glass wool or a specific geometry to aid in sample vaporization and prevent aerosol formation.[4][5]
Incompatible solvent and stationary phase.Ensure the solvent and the stationary phase have similar polarities to allow for even wetting of the stationary phase.[5]
Column installation issues.Ensure the column is cut properly and installed at the correct height in the inlet.

Frequently Asked Questions (FAQs)

Sample Storage and Handling

  • Q1: What is the ideal storage temperature for this compound samples? A1: To minimize degradation, this compound samples should be stored at low temperatures. Refrigeration (2-8°C) is recommended for short-term storage, while freezing is preferable for long-term storage. It is crucial to prevent temperature fluctuations.

  • Q2: What type of container should I use to store this compound? A2: Samples should be stored in amber glass vials with polytetrafluoroethylene (PTFE)-lined caps.[1] The amber glass protects the light-sensitive compound from photodegradation, and the PTFE liner provides an inert seal. Avoid using plastic containers as the analyte may adsorb to or react with the plastic.

  • Q3: How can I prevent the oxidation of my this compound samples? A3: Oxidation is a primary degradation pathway for alkenes. To prevent this, it is recommended to purge the headspace of the sample vial with an inert gas, such as nitrogen or argon, before sealing. The addition of a small amount of an antioxidant, like butylated hydroxytoluene (BHT), can also inhibit oxidation.[4]

Sample Analysis

  • Q4: What are the potential degradation pathways for this compound? A4: The primary degradation pathways for this compound are:

    • Oxidation: The double bond is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and trace metal contaminants. This can lead to the formation of epoxides, aldehydes, ketones, and carboxylic acids.

    • Isomerization: The terminal double bond can migrate to form more stable internal alkenes, especially in the presence of acid catalysts or upon exposure to high temperatures.[2][3]

    • Polymerization: Although less common under typical analytical conditions, alkenes can undergo polymerization, especially in the presence of certain catalysts or upon prolonged storage.

  • Q5: I am observing unexpected peaks in my GC-MS analysis. What could be the cause? A5: Unexpected peaks can arise from several sources. These could be degradation products of this compound, such as isomers or oxidation products. They could also be "ghost peaks" originating from the analytical system itself, such as bleed from the GC septum or column, or contaminants in the carrier gas or solvents.[4]

  • Q6: How can I avoid isomerization of this compound during sample preparation and analysis? A6: To prevent isomerization, avoid exposing the sample to acidic conditions. Ensure that all glassware is thoroughly cleaned and free of any acidic residues. During GC analysis, use a well-deactivated inlet liner and column to minimize active sites that could catalyze isomerization. It is also advisable to use the lowest possible injector and oven temperatures that still allow for good chromatography.

Experimental Protocols

Protocol 1: Recommended Storage Procedure for this compound Samples

  • Container Selection: Use amber glass vials with PTFE-lined screw caps.

  • Sample Transfer: Dispense the this compound sample into the vial, minimizing the headspace as much as possible.

  • Inert Atmosphere: Gently purge the headspace of the vial with a stream of high-purity nitrogen or argon for 10-15 seconds to displace any oxygen.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap.

  • Storage Conditions:

    • Short-term (up to 1 week): Store in a refrigerator at 2-8°C.

    • Long-term (over 1 week): Store in a freezer at -20°C or below.

  • Thawing: When ready to use a frozen sample, allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the sample.

Protocol 2: Sample Preparation for GC-MS Analysis

  • Solvent Selection: Use a high-purity, volatile solvent that is compatible with your GC column. Hexane or pentane (B18724) are suitable choices for a non-polar compound like this compound.

  • Dilution: Prepare dilutions of your sample in the chosen solvent to fall within the linear range of your instrument. Perform dilutions just prior to analysis to minimize the risk of degradation in the diluted solution.

  • Vial Preparation: Transfer the diluted sample to a clean autosampler vial, again minimizing headspace.

  • Inert Purge: If the sample is to be stored in the autosampler for an extended period before injection, purge the vial with an inert gas.

  • Analysis: Analyze the samples as soon as possible after preparation.

Visualizations

DegradationPathways cluster_oxidation Oxidation Products cluster_isomerization Isomerization Products cluster_polymerization Polymerization Product This compound This compound Oxidation Oxidation This compound->Oxidation O2, light, heat Isomerization Isomerization This compound->Isomerization Acid, heat Polymerization Polymerization This compound->Polymerization Catalysts, time Epoxides Epoxides Oxidation->Epoxides Aldehydes Aldehydes Oxidation->Aldehydes Ketones Ketones Oxidation->Ketones Internal Alkenes Internal Alkenes Isomerization->Internal Alkenes Oligomers/Polymers Oligomers/Polymers Polymerization->Oligomers/Polymers TroubleshootingWorkflow start Inconsistent Analytical Results check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage storage_ok Storage OK check_storage->storage_ok Yes improve_storage Implement Recommended Storage Protocol check_storage->improve_storage No check_prep Review Sample Preparation (Solvent, Dilution, Time) prep_ok Preparation OK check_prep->prep_ok Yes improve_prep Implement Recommended Preparation Protocol check_prep->improve_prep No check_gc Review GC-MS Parameters (Inlet, Column, Temp) gc_ok GC-MS OK check_gc->gc_ok Yes improve_gc Troubleshoot GC-MS (See Guide) check_gc->improve_gc No storage_ok->check_prep prep_ok->check_gc

References

Addressing matrix effects in the quantification of 3-Methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address matrix effects encountered during the quantitative analysis of 3-Methyl-1-heptene, a volatile organic compound (VOC).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound quantification?

A1: In analytical chemistry, particularly in methods like gas chromatography-mass spectrometry (GC-MS), matrix effects refer to the alteration of the analytical signal of a target analyte, such as this compound, due to the presence of other co-eluting components in the sample matrix.[1][2] These effects can manifest as either signal suppression (a decrease in signal intensity) or signal enhancement (an increase in signal intensity), leading to inaccurate quantification, poor reproducibility, and reduced method sensitivity.[1][3]

Q2: What are the primary causes of matrix effects in the GC-MS analysis of volatile compounds?

A2: The primary causes of matrix effects in a GC-MS system are:

  • Matrix-Induced Signal Enhancement: This is the more common effect observed in GC-MS. It occurs when non-volatile or semi-volatile components from the sample matrix accumulate in the GC inlet or at the head of the analytical column.[1] These residues can mask active sites where analytes like this compound might otherwise adsorb or degrade, leading to a higher, and often inaccurate, signal response.[1][4]

  • Matrix-Induced Signal Suppression: Though less frequent in GC-MS compared to enhancement, signal suppression can happen. This may be caused by competition for ionization energy in the MS source or by other interferences that hinder the efficient transfer of the analyte from the GC to the MS.[1]

Q3: How can I diagnose if my analysis of this compound is being impacted by matrix effects?

A3: To determine if your analysis is affected, you can perform a post-extraction spike experiment.[3] This involves comparing the analytical response of this compound in two different solutions:

  • A calibration standard prepared in a pure solvent (e.g., hexane (B92381) or methanol).

  • A matrix-matched standard prepared by spiking a known concentration of this compound into a blank sample extract (a sample of the same matrix type known to be free of the analyte).[1]

Analyze both solutions under identical GC-MS conditions. A significant difference (typically >15-20%) between the signal responses of the two standards indicates the presence of matrix effects.[5] A value greater than 100% (compared to the solvent standard) suggests signal enhancement, while a value less than 100% indicates signal suppression.[2][5]

Q4: What are the principal strategies to mitigate or compensate for matrix effects?

A4: The common strategies can be grouped into three categories:

  • Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Dispersive SPE (d-SPE), or simple sample dilution can be used to remove interfering components or reduce their concentration.[1][6]

  • Calibration Methods: Employing methods that compensate for the effect is highly effective. These include using matrix-matched calibration standards, the standard addition method, or, most robustly, a stable isotope dilution assay (SIDA).[4][7][8]

  • Instrumental Optimization: Modifying GC-MS parameters, such as cleaning the inlet liner, trimming the analytical column, or adjusting the oven temperature program, can help separate this compound from interfering compounds.[1]

Troubleshooting Guide

Issue: Inaccurate or irreproducible quantification of this compound.

  • Symptoms: You observe poor recovery in quality control samples, non-linear calibration curves, or significant result variability between seemingly identical samples.

  • Possible Cause: The presence of co-eluting endogenous materials in the sample matrix is causing signal suppression or enhancement.

  • Solution Workflow: Follow a systematic approach to identify and counteract the matrix effect. The workflow below outlines the recommended steps from diagnosis to resolution.

G start Inaccurate Results Observed assess_me Assess Matrix Effect (Solvent vs. Matrix-Matched Std) start->assess_me no_me No Significant ME (Investigate Other Issues) assess_me->no_me Difference <20% me_present Matrix Effect Confirmed assess_me->me_present Difference >20% strategy Select Strategy me_present->strategy mitigate Mitigation: Reduce Interferences strategy->mitigate Interferences High compensate Compensation: Correct for Signal Alteration strategy->compensate Interferences Low / Blank Matrix Available dilute Dilute Sample mitigate->dilute cleanup Improve Sample Cleanup (e.g., SPE, d-SPE) mitigate->cleanup mmc Use Matrix-Matched Calibration compensate->mmc sa Use Standard Addition compensate->sa Blank Matrix Unavailable sida Use Stable Isotope Dilution (Gold Standard) compensate->sida Highest Accuracy Needed validate Validate Method & Re-analyze Samples dilute->validate cleanup->validate mmc->validate sa->validate sida->validate

Caption: Troubleshooting workflow for addressing matrix effects.

Data Presentation

Comparison of Quantification Methods

The following table shows illustrative data for a sample containing a true concentration of 10 ng/mL of this compound, demonstrating how different calibration strategies can impact the final result.

Calibration MethodApparent Concentration (ng/mL)Calculated Recovery (%)Implied Matrix Effect
External Solvent-Based Calibration17.8178%Significant Signal Enhancement
Matrix-Matched Calibration10.3103%Effect Compensated
Standard Addition Method10.1101%Effect Compensated
Stable Isotope Dilution Assay (SIDA)9.999%Effect Corrected
Summary of Mitigation and Compensation Strategies
StrategyPrincipleAdvantagesDisadvantages
Sample Dilution Reduces the concentration of both the analyte and interfering matrix components.[1]Simple, fast, and inexpensive.[6]May lower the analyte concentration below the limit of quantification (LOQ).[7]
Sample Cleanup (SPE) Physically removes interfering components from the sample extract before analysis.[1]Effectively reduces matrix effects; can concentrate the analyte.Can be time-consuming, costly, and may lead to analyte loss.
Matrix-Matched Calibration Prepares calibration standards in a blank matrix to ensure standards and samples experience the same effect.[1][2]Highly effective at compensating for matrix effects.[4]Requires a true blank matrix, which can be difficult to obtain.[7]
Standard Addition The sample is spiked with known amounts of the analyte to create a calibration curve within the sample itself.[1]Very accurate; does not require a blank matrix.[7]Labor-intensive as each sample requires multiple analyses.
Stable Isotope Dilution An isotopically labeled version of the analyte is added to the sample as an internal standard.[4]Considered the "gold standard"; corrects for both matrix effects and variations in sample prep/recovery.[8][9]Can be expensive; requires the availability of a specific labeled standard.[4][8]

Experimental Protocols

Protocol 1: Assessing Matrix Effect Using Post-Extraction Spiking

Objective: To quantitatively determine the presence and magnitude of matrix effects.

Methodology:

  • Prepare Solvent Standard: Prepare a standard of this compound at a known concentration (e.g., 20 ng/mL) in a pure, GC-MS grade solvent (e.g., methanol).

  • Prepare Blank Matrix Extract: Extract a sample of the matrix (e.g., plasma, soil extract) that is known to be free of this compound using your established sample preparation protocol.

  • Prepare Post-Extraction Spiked Sample: Take a known volume of the blank matrix extract and spike it with the this compound standard to achieve the same final concentration as the solvent standard (20 ng/mL).

  • Analysis: Analyze both the solvent standard and the spiked sample using the same GC-MS method.

  • Calculation: Calculate the matrix effect (ME) using the following formula:

    • ME (%) = (Peak Area in Spiked Sample / Peak Area in Solvent Standard) x 100

    • A result of 80-120% is often considered acceptable. Values outside this range indicate significant matrix effects.[2]

Protocol 2: Quantification using Matrix-Matched Calibration

Objective: To accurately quantify this compound by compensating for matrix effects.

Methodology:

  • Obtain Blank Matrix: Source a batch of the sample matrix (e.g., drug-free plasma) that is certified to be free of this compound.

  • Extract Blank Matrix: Process a sufficient quantity of the blank matrix using your sample preparation method to create a pooled blank extract.

  • Prepare Calibration Standards: Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 ng/mL) by spiking the appropriate amounts of a this compound stock solution into aliquots of the blank matrix extract.[10][11]

  • Prepare Samples: Extract your unknown samples using the identical sample preparation protocol.

  • Analysis: Analyze the matrix-matched calibration standards and the prepared unknown samples under the same GC-MS conditions.

  • Quantification: Construct a calibration curve using the responses from the matrix-matched standards and use it to determine the concentration of this compound in your unknown samples.

Visualizations

Caption: The causes and consequences of matrix effects.

Caption: Impact of matrix components on the analytical signal pathway.

References

Minimizing fragmentation in the mass spectrum of 3-Methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing fragmentation during the mass spectral analysis of 3-Methyl-1-heptene.

Troubleshooting Guide: Minimizing Fragmentation

Issue: The mass spectrum of this compound is dominated by fragment ions, and the molecular ion peak (M+) at m/z 112 is weak or absent.

This is a common challenge when using standard Electron Ionization (EI) at 70 eV, which is a "hard" ionization technique that imparts significant energy to the analyte molecule, causing extensive bond cleavage. The primary goal to minimize fragmentation is to use a "soft" ionization technique or to reduce the energy of the ionization process.

Troubleshooting StepExpected OutcomePotential Issues
1. Reduce Electron Ionization (EI) Energy Increased relative abundance of the molecular ion (m/z 112) and reduced intensity of fragment ions.Significant loss of overall signal intensity and ionization efficiency.
2. Switch to Chemical Ionization (CI) A prominent quasi-molecular ion peak ([M+H]+ at m/z 113) with significantly less fragmentation.Reagent gas selection is critical; improper choice may not efficiently ionize the analyte or may still cause some fragmentation.
3. Utilize Atmospheric Pressure Chemical Ionization (APCI) Generation of a strong protonated molecule ([M+H]+ at m/z 113) or a radical cation (M+• at m/z 112) with minimal fragmentation.Optimization of source parameters (e.g., vaporizer temperature, corona current) is necessary for good sensitivity.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion of this compound so weak in my 70 eV EI mass spectrum?

At 70 eV, the energy transferred to the this compound molecule is significantly higher than the energy of its chemical bonds.[1] This excess energy causes the molecular ion to be highly unstable and rapidly break apart into smaller, more stable fragment ions.[1] Common fragmentation pathways for alkenes include allylic cleavage, which is the breaking of the bond adjacent to the double bond, leading to the formation of stable resonance-stabilized carbocations.[2]

Q2: What are the major fragment ions I should expect to see in the 70 eV EI mass spectrum of this compound?

Based on the NIST database, the standard 70 eV EI mass spectrum of this compound shows several characteristic fragment ions. The most abundant fragments are typically due to the loss of alkyl groups.

Q3: How does lowering the electron energy in EI help in reducing fragmentation?

By reducing the electron energy to a level closer to the ionization potential of the molecule (typically 10-20 eV for organic compounds), less excess energy is transferred to the newly formed molecular ion.[1][3] This leaves the molecular ion with greater stability and a lower tendency to fragment, thus increasing the relative abundance of the molecular ion peak in the spectrum.[3]

Q4: What is Chemical Ionization (CI) and how does it minimize fragmentation?

Chemical Ionization (CI) is a soft ionization technique where a reagent gas (like methane (B114726) or ammonia) is first ionized by electrons.[4] These reagent gas ions then react with the analyte molecule in the gas phase through proton transfer or other ion-molecule reactions.[4] This is a much gentler process than direct electron bombardment, imparting less energy to the analyte and resulting in a quasi-molecular ion (e.g., [M+H]+) with very little fragmentation.[4]

Q5: Is Atmospheric Pressure Chemical Ionization (APCI) suitable for a nonpolar compound like this compound?

Yes, APCI is well-suited for the analysis of volatile, nonpolar to moderately polar compounds.[5][6] In APCI, the sample is vaporized and then ionized by reacting with ions produced from a corona discharge in a reagent gas at atmospheric pressure.[6] For hydrocarbons, this often results in the formation of protonated molecules ([M+H]+) or radical cations (M+•) with minimal fragmentation, making it an excellent technique for determining the molecular weight of such compounds.[5][7]

Data Presentation

The following table summarizes the expected quantitative data for the mass spectrum of this compound under different ionization conditions. The data for 70 eV EI is from the NIST database. The data for Low-Energy EI and CI are representative examples based on the expected reduction in fragmentation for alkenes.

Ionization MethodMolecular Ion (m/z)Relative Abundance of Molecular Ion (%)Major Fragment Ions (m/z)Relative Abundance of Base Peak (%)
Electron Ionization (70 eV) 112 (M+)~541, 56, 70, 83100 (at m/z 41)
Low-Energy Electron Ionization (~15 eV) 112 (M+)> 5041, 56, 70, 83100 (at m/z 112)
Chemical Ionization (Methane) 113 ([M+H]+)> 80111, 97100 (at m/z 113)
Atmospheric Pressure Chemical Ionization 113 ([M+H]+) or 112 (M+•)> 90Minor fragments100 (at molecular ion)

Experimental Protocols

Low-Energy Electron Ionization (EI)

Objective: To increase the relative abundance of the molecular ion by reducing the energy of the ionizing electrons.

Methodology:

  • Introduce the this compound sample into the mass spectrometer, typically via a GC inlet for volatile compounds.

  • In the ion source settings of the mass spectrometer software, locate the parameter for "Electron Energy" or "Ionization Energy".

  • Reduce the electron energy from the standard 70 eV to a value in the range of 12-20 eV. A good starting point is 15 eV.

  • It may be necessary to increase the emission current to compensate for the loss in ionization efficiency at lower energies.

  • Acquire the mass spectrum and observe the enhanced molecular ion peak relative to the fragment ions.

Chemical Ionization (CI)

Objective: To produce a quasi-molecular ion with minimal fragmentation using a soft ionization technique.

Methodology:

  • Ensure your mass spectrometer is equipped with a CI-capable ion source.

  • Introduce a suitable reagent gas, such as methane or isobutane, into the ion source at a pressure of approximately 1 torr.

  • The electron energy is typically set between 100 and 200 eV to efficiently ionize the reagent gas.

  • Introduce the this compound sample into the ion source. The sample pressure should be significantly lower than the reagent gas pressure.

  • The ionized reagent gas will react with the analyte molecules to form quasi-molecular ions (e.g., [M+H]+).

  • Acquire the mass spectrum, which should be dominated by the m/z 113 peak.

Atmospheric Pressure Chemical Ionization (APCI)

Objective: To ionize the volatile, nonpolar analyte at atmospheric pressure with high efficiency and minimal fragmentation.

Methodology:

  • The mass spectrometer must be equipped with an APCI source.

  • The this compound sample is typically introduced as a liquid stream, often from an HPLC, at a flow rate of 0.2-1.0 mL/min. The solvent should be a nonpolar organic solvent like hexane (B92381) or a mixture with a protic solvent like methanol.

  • The eluent is passed through a heated nebulizer (vaporizer temperature typically 350-450°C) to create a fine aerosol.

  • A high voltage (typically 3-5 kV) is applied to a corona discharge needle, which ionizes the surrounding solvent vapor and nitrogen sheath gas.

  • The analyte molecules are ionized through gas-phase ion-molecule reactions with the solvent ions.

  • Set the capillary temperature (typically 250-350°C) and gas flow rates (sheath and auxiliary gas) to optimize desolvation and ion transfer.

  • Acquire the mass spectrum, expecting to see a strong signal for the protonated molecule or radical cation.

Visualizations

Fragmentation_Pathway Standard EI Fragmentation of this compound M This compound (m/z 112) F1 Allylic Cleavage (-C4H9) M->F1 High Energy (70 eV) F3 Loss of Propene M->F3 High Energy (70 eV) F5 Loss of Butene M->F5 High Energy (70 eV) F2 [C4H7]+ (m/z 55) F1->F2 F4 [C5H10]+• (m/z 70) F3->F4 F7 Further Fragmentation F4->F7 F6 [C4H8]+• (m/z 56) F5->F6 F6->F7 F8 [C3H5]+ (m/z 41) F7->F8

Caption: Fragmentation pathways of this compound under 70 eV EI.

Troubleshooting_Workflow Workflow for Minimizing Fragmentation Start Start: High Fragmentation Observed with 70 eV EI Step1 Option 1: Reduce EI Energy (e.g., to 15 eV) Start->Step1 Step2 Option 2: Use Chemical Ionization (CI) Start->Step2 Step3 Option 3: Use Atmospheric Pressure Chemical Ionization (APCI) Start->Step3 Result1 Outcome: Enhanced M+• (m/z 112) Step1->Result1 Result2 Outcome: Prominent [M+H]+ (m/z 113) Step2->Result2 Result3 Outcome: Prominent [M+H]+ or M+• Step3->Result3 Check Is Molecular Ion Sufficiently Abundant? Result1->Check Result2->Check Result3->Check Check->Start No, try another option End End: Minimized Fragmentation Check->End Yes

Caption: Troubleshooting workflow for minimizing fragmentation.

References

Navigating the Synthesis of 3-Methyl-1-heptene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide for the synthesis of 3-Methyl-1-heptene, a valuable building block in organic synthesis. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the most common synthetic strategies. All quantitative data is summarized for easy comparison, and key workflows are visualized to clarify complex processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for scaling up the synthesis of this compound?

A1: The most prevalent and scalable methods for synthesizing this compound are the Wittig reaction, the Grignard reaction followed by dehydration, and to a lesser extent, olefin metathesis. The choice of method often depends on factors such as starting material availability, cost, desired stereoselectivity, and the scale of the reaction.

Q2: I am observing a low yield in my Wittig reaction. What are the likely causes?

A2: Low yields in Wittig reactions, especially with non-stabilized ylides required for terminal alkenes, can stem from several factors. Inefficient ylide formation is a primary suspect. This can be due to an insufficiently strong base, the presence of moisture which quenches the ylide, or impure reagents.[1] Additionally, steric hindrance on either the aldehyde or the phosphonium (B103445) salt can impede the reaction. Monitoring the reaction by Thin-Layer Chromatography (TLC) is crucial to assess the consumption of the starting material.[1]

Q3: My Grignard reaction to form the precursor alcohol is sluggish or fails to initiate. What should I do?

A3: Initiation of a Grignard reaction is highly sensitive to the reaction conditions. The magnesium surface must be activated, which can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The glassware must be rigorously flame-dried to remove all traces of water, as Grignard reagents are potent bases and will be quenched by protic solvents.[2] Using anhydrous solvents is mandatory.

Q4: During the dehydration of the alcohol to form this compound, I am getting a mixture of alkene isomers. How can I improve the selectivity for the terminal alkene?

A4: Acid-catalyzed dehydration of alcohols often leads to a mixture of alkene isomers, with the most thermodynamically stable (more substituted) alkene being the major product (Zaitsev's rule). To favor the formation of the less substituted terminal alkene (Hofmann product), you can convert the alcohol into a better leaving group that is amenable to E2 elimination using a bulky base. For example, conversion of the alcohol to a tosylate followed by elimination with potassium tert-butoxide can increase the yield of the terminal alkene.

Q5: What is the best method for purifying the volatile this compound product?

A5: Due to its relatively low boiling point (approximately 115-116 °C), fractional distillation is the most effective method for purifying this compound from less volatile impurities, such as byproducts from the Wittig or Grignard reactions. Careful control of the distillation rate and the use of an efficient fractionating column are essential for achieving high purity.

Troubleshooting Guides

Wittig Reaction Troubleshooting
Symptom Possible Cause Suggested Solution
Low or no yield of this compound Incomplete ylide formation.Use a stronger base (e.g., n-BuLi, NaH). Ensure all glassware is flame-dried and the reaction is under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.[1]
Starting aldehyde (propanal) is impure or has oligomerized.Use freshly distilled propanal.
Ylide is quenched by moisture or acidic impurities.Ensure all reagents and solvents are anhydrous.
Formation of triphenylphosphine (B44618) oxide is observed, but no alkene. The intermediate oxaphosphetane is not collapsing to the desired products.This is uncommon for non-stabilized ylides but could indicate unforeseen electronic effects. Try gentle heating.
Difficult separation of this compound from triphenylphosphine oxide. Triphenylphosphine oxide is a common, often crystalline, byproduct.Purify by fractional distillation. Alternatively, triphenylphosphine oxide can sometimes be precipitated by adding a non-polar solvent like hexane (B92381) and filtering.
Grignard Reaction & Dehydration Troubleshooting
Symptom Possible Cause Suggested Solution
Grignard reagent (e.g., butylmagnesium bromide) fails to form. Inactive magnesium surface.Activate magnesium with a crystal of iodine or a small amount of 1,2-dibromoethane.
Presence of moisture.Flame-dry all glassware and use anhydrous ether or THF.[2]
Low yield of the precursor alcohol (3-methyl-1-hepten-3-ol). Grignard reagent concentration is lower than expected.Titrate the Grignard reagent before use to determine the exact concentration.
Side reactions such as Wurtz coupling.Add the alkyl halide slowly to the magnesium turnings to minimize coupling.
Formation of multiple alkene isomers during dehydration. Acid-catalyzed dehydration favors the Zaitsev product.Use a two-step procedure: convert the alcohol to a tosylate, then eliminate with a bulky base (e.g., potassium tert-butoxide) to favor the Hofmann product (terminal alkene).
Polymerization or charring during acid-catalyzed dehydration. Reaction temperature is too high or acid concentration is excessive.Use a milder acid (e.g., phosphoric acid) and carefully control the temperature. Consider vacuum distillation of the product as it forms.

Data Presentation: Comparison of Synthesis Strategies

Parameter Wittig Reaction Grignard Reaction & Dehydration
Starting Materials Butyltriphenylphosphonium bromide, Propanal1-Bromobutane (B133212), Magnesium, Acrolein (or Allyl bromide and Pentanal)
Key Reagents Strong base (n-BuLi, NaH), Anhydrous solvent (THF, Ether)Anhydrous Ether/THF, Acid catalyst (H₂SO₄, H₃PO₄) or Tosyl chloride, Pyridine, Bulky base (t-BuOK)
Typical Yield 60-80%50-70% (two steps)
Reaction Temperature Ylide formation: 0°C to RT; Wittig reaction: -78°C to RTGrignard formation: RT to reflux; Grignard reaction: 0°C to RT; Dehydration: 140-180°C (acid-catalyzed) or RT to reflux (tosylation/elimination)
Key Byproducts Triphenylphosphine oxideDimerized Grignard products (e.g., octane), Isomeric alkenes
Advantages Regioselective formation of the double bond.Utilizes readily available starting materials.
Disadvantages Stoichiometric amounts of phosphonium salt and base are required. Removal of triphenylphosphine oxide can be challenging on a large scale.The Grignard reaction is highly sensitive to moisture and air. Dehydration step can lead to a mixture of isomers.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol describes the synthesis of this compound from butyltriphenylphosphonium bromide and propanal.

Materials:

Procedure:

  • Ylide Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend butyltriphenylphosphonium bromide in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0°C in an ice bath. Add n-BuLi dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C. The formation of a deep red or orange color indicates the formation of the ylide. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Wittig Reaction: Cool the ylide solution to -78°C using a dry ice/acetone bath. Add a solution of freshly distilled propanal in anhydrous THF dropwise. Stir the reaction mixture at -78°C for 2 hours, then allow it to warm slowly to room temperature and stir overnight.

  • Work-up and Extraction: Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent by simple distillation. Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 115-116°C.

Protocol 2: Synthesis of this compound via Grignard Reaction and Dehydration

This protocol outlines the synthesis of this compound starting from 1-bromobutane and acrolein.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • 1-Bromobutane

  • Acrolein

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a crystal of iodine. Add a small amount of anhydrous diethyl ether. Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, as evidenced by bubbling and a color change. Once initiated, add the remaining 1-bromobutane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Acrolein: Cool the Grignard reagent to 0°C in an ice bath. Add a solution of freshly distilled acrolein in anhydrous diethyl ether dropwise, maintaining the temperature below 10°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Work-up: Cool the reaction mixture to 0°C and quench by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude alcohol (3-methyl-1-hepten-3-ol).

  • Dehydration: Place the crude alcohol in a distillation apparatus. Add a catalytic amount of concentrated H₂SO₄. Heat the mixture and collect the distillate, which is a mixture of water and the alkene product. Separate the organic layer from the distillate, dry it over anhydrous Na₂SO₄, and purify by fractional distillation.

Visualizations

Wittig_Reaction_Workflow Wittig Reaction Workflow for this compound Synthesis cluster_0 Ylide Formation cluster_1 Wittig Reaction cluster_2 Work-up & Purification A Butyltriphenylphosphonium bromide in Anhydrous THF B Add n-BuLi at 0°C A->B C Butylide (Ylide) (Deep Red/Orange Solution) B->C D Cool Ylide to -78°C C->D E Add Propanal D->E F Reaction Mixture E->F G Quench with NH4Cl(aq) F->G H Extract with Diethyl Ether G->H I Fractional Distillation H->I J Pure this compound I->J

Wittig Reaction Workflow

Grignard_Dehydration_Workflow Grignard Reaction and Dehydration Workflow cluster_0 Grignard Reagent Formation cluster_1 Grignard Reaction cluster_2 Dehydration & Purification A 1-Bromobutane + Mg in Anhydrous Ether B Initiate with Iodine A->B C Butylmagnesium bromide B->C D Cool Grignard to 0°C C->D E Add Acrolein D->E F 3-Methyl-1-hepten-3-ol (Crude Alcohol) E->F G Acid-catalyzed Dehydration (H2SO4) F->G H Fractional Distillation G->H I Pure this compound H->I

Grignard & Dehydration Workflow

Troubleshooting_Logic General Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Reagents Are reagents pure and anhydrous? Start->Check_Reagents Check_Conditions Are reaction conditions (temperature, atmosphere) correct? Start->Check_Conditions Check_Stoichiometry Is the stoichiometry of reactants correct? Start->Check_Stoichiometry Analyze_Byproducts Analyze byproducts (TLC, GC-MS) to identify side reactions. Check_Reagents->Analyze_Byproducts Check_Conditions->Analyze_Byproducts Check_Stoichiometry->Analyze_Byproducts Optimize Optimize reaction parameters (time, temperature, concentration). Analyze_Byproducts->Optimize

General Troubleshooting Logic

References

Identifying and removing impurities from commercial 3-Methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-Methyl-1-heptene. The information provided will assist in identifying and removing common impurities encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in commercial this compound?

A1: Impurities in commercial this compound can originate from several sources:

  • Synthesis Byproducts: The industrial synthesis of this compound can lead to the formation of structural isomers, unreacted starting materials, and other reaction byproducts. A plausible and common industrial route involves the Grignard reaction of a butylmagnesium halide with acrolein, followed by the dehydration of the resulting alcohol.

  • Isomerization: The double bond in this compound can migrate to form more stable internal alkenes, such as 3-methyl-2-heptene (B1599018) or 3-methyl-3-heptene. This can be catalyzed by trace acidic impurities or heat.

  • Oxidation and Degradation: Prolonged storage or exposure to air and light can lead to the formation of oxidation products like peroxides, aldehydes, and ketones.

Q2: What are the common types of impurities I should expect to find?

A2: Based on likely synthesis routes and degradation pathways, the following types of impurities are common:

  • Positional Isomers: These are the most common impurities, where the double bond is in a different position. Examples include cis/trans-3-Methyl-2-heptene and cis/trans-3-Methyl-3-heptene.

  • Structural Isomers: Other C8H16 isomers may be present.

  • Unreacted Starting Materials: Depending on the synthesis route, residual amounts of starting materials may be present.

  • Solvent Residues: Traces of solvents used during synthesis and purification.

  • Oxidation Products: Peroxides, aldehydes, and ketones can form upon exposure to air.

Q3: How can I identify the impurities in my this compound sample?

A3: Several analytical techniques can be employed for impurity identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for separating and identifying volatile impurities. The gas chromatogram will show the different components of the sample, and the mass spectrometer will provide fragmentation patterns that can be used to identify each impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify and quantify isomeric impurities by analyzing the chemical shifts and coupling constants of the protons and carbons near the double bond.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of functional groups that may indicate oxidation, such as hydroxyl (-OH) or carbonyl (C=O) groups.

Q4: What are the recommended methods for removing these impurities?

A4: The choice of purification method depends on the type and quantity of the impurities:

  • Fractional Distillation: This is an effective method for separating isomers with different boiling points. Since positional isomers of this compound have slightly different boiling points, careful fractional distillation can significantly improve purity.

  • Preparative Gas Chromatography (Prep-GC): For very high purity requirements, preparative GC can be used to isolate this compound from its isomers and other impurities.

  • Column Chromatography: For removing more polar impurities, such as oxidation products, column chromatography using silica (B1680970) gel or alumina (B75360) can be effective. Argentation chromatography, which uses silica gel impregnated with silver nitrate, is particularly useful for separating alkenes based on the degree of substitution and geometry of the double bond.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action(s)
Unexpected peaks in GC-MS analysis Presence of isomeric impurities (e.g., 3-Methyl-2-heptene, 3-Methyl-3-heptene).Perform careful fractional distillation to separate the isomers based on their boiling point differences. For higher purity, consider preparative GC.
Broader than expected peak for the main component in GC Co-elution of isomers with very similar boiling points.Optimize the GC method (e.g., use a longer column, a different stationary phase, or adjust the temperature program) to improve separation. Argentation chromatography can also be effective.
Presence of peaks corresponding to higher molecular weight compounds in GC-MS Dimerization or oligomerization of the alkene.This can occur if the sample has been stored for a long time or at elevated temperatures. Purification by distillation is recommended.
Appearance of new peaks in the carbonyl region of the FTIR spectrum (around 1700-1750 cm⁻¹) Oxidation of the sample.The sample has likely been exposed to air. To remove polar oxidation products, pass the sample through a column of activated alumina or silica gel. Store the purified product under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent reaction outcomes or lower than expected yields Presence of various impurities affecting the reaction.It is crucial to analyze the purity of the starting material by GC-MS before use. If significant impurities are detected, purify the this compound using the appropriate method (distillation or chromatography) before proceeding with the reaction.

Experimental Protocols

Protocol 1: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the commercial this compound sample in a volatile solvent (e.g., hexane (B92381) or pentane) to a concentration of approximately 1 mg/mL.

  • GC-MS System: Use a standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

  • Data Analysis: Identify the main peak corresponding to this compound. Analyze the mass spectra of the other peaks and compare them with a mass spectral library (e.g., NIST) to identify the impurities. Pay close attention to peaks with the same molecular ion (m/z 112 for C8H16 isomers).

Protocol 2: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column (e.g., with Raschig rings or metal sponge) to increase the number of theoretical plates. Use a heating mantle with a stirrer for uniform heating.

  • Procedure:

    • Place the impure this compound in the distillation flask with a few boiling chips.

    • Slowly heat the flask.

    • Discard the initial fraction (forerun), which may contain more volatile impurities.

    • Collect the fraction that distills at the boiling point of this compound (approximately 115-116 °C).

    • Monitor the temperature at the still head closely. A stable boiling point indicates a pure fraction.

    • Stop the distillation before the flask runs dry to prevent the concentration of non-volatile impurities.

  • Purity Check: Analyze the collected fraction by GC-MS to confirm the removal of impurities.

Data Presentation

Table 1: Common Impurities in Commercial this compound and their Boiling Points

Compound Structure Boiling Point (°C)
This compoundCH2=CHCH(CH3)CH2CH2CH2CH3115-116
(E)-3-Methyl-2-hepteneCH3CH=C(CH3)CH2CH2CH2CH3122-123
(Z)-3-Methyl-2-hepteneCH3CH=C(CH3)CH2CH2CH2CH3125-126
(E)-3-Methyl-3-hepteneCH3CH2C(CH3)=CHCH2CH2CH3122
(Z)-3-Methyl-3-hepteneCH3CH2C(CH3)=CHCH2CH2CH3124

Note: Boiling points are approximate and can vary with pressure.

Visualizations

Impurity_Identification_Workflow cluster_0 Sample Analysis cluster_1 Impurity Identification cluster_2 Purification Strategy CommercialSample Commercial this compound GCMS GC-MS Analysis CommercialSample->GCMS Primary Technique NMR NMR Spectroscopy CommercialSample->NMR FTIR FTIR Spectroscopy CommercialSample->FTIR IdentifyIsomers Identify Isomers GCMS->IdentifyIsomers IdentifyOther Identify Other Impurities GCMS->IdentifyOther NMR->IdentifyIsomers IdentifyOxidation Identify Oxidation Products FTIR->IdentifyOxidation Distillation Fractional Distillation IdentifyIsomers->Distillation Boiling Point Difference Chromatography Column Chromatography IdentifyOxidation->Chromatography Polarity Difference IdentifyOther->Distillation

Caption: Workflow for identifying and selecting a purification strategy for impurities in this compound.

Purification_Logic start Impure this compound decision_isomer Are isomeric impurities the main concern? start->decision_isomer decision_polar Are polar (oxidation) impurities present? decision_isomer->decision_polar No distillation Perform Fractional Distillation decision_isomer->distillation Yes chromatography Perform Column Chromatography decision_polar->chromatography Yes pure_product Pure this compound decision_polar->pure_product No distillation->decision_polar chromatography->pure_product

Caption: Decision tree for selecting the appropriate purification method for this compound.

Technical Support Center: Enhancing Enantiomeric Excess in the Asymmetric Synthesis of 3-Methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enantiomeric excess (ee) of 3-Methyl-1-heptene synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the asymmetric synthesis of this compound, focusing on two primary methods: Cobalt-Catalyzed Asymmetric Hydrovinylation and Palladium-Catalyzed Asymmetric Allylic Alkylation.

Q1: My cobalt-catalyzed hydrovinylation of 1,3-octadiene (B86258) is resulting in low enantiomeric excess. What are the potential causes and solutions?

A1: Low enantiomeric excess in cobalt-catalyzed hydrovinylation can stem from several factors related to the catalyst system and reaction conditions. Below is a systematic guide to troubleshoot this issue.

Troubleshooting Low Enantiomeric Excess in Cobalt-Catalyzed Hydrovinylation

Potential CauseRecommended ActionExpected Outcome
Suboptimal Chiral Ligand Screen a panel of chiral phosphine (B1218219) ligands. Effective ligands for similar transformations include DIOP, BDPP, and Josiphos derivatives.[1][2] An electron-deficient Josiphos ligand has been shown to be particularly effective, even at low catalyst loadings.[1]Identification of a ligand that provides a better-matched chiral environment for the cobalt center, leading to improved enantioselectivity.
Incorrect Reaction Temperature Optimize the reaction temperature. Lower temperatures, often in the range of -40 °C to -45 °C, generally favor higher enantioselectivity by reducing side reactions and promoting a more ordered transition state.[1][2]Increased enantiomeric excess.
Improper Co-catalyst/Activator Ensure the use of an appropriate co-catalyst such as trimethylaluminum (B3029685) (Me₃Al) or methylaluminoxane (B55162) (MAO).[1][2] The choice and purity of the co-catalyst are critical for catalyst activation and performance.Efficient catalyst activation and improved reaction performance.
Presence of Impurities Use freshly distilled and degassed solvents and reagents. Water and oxygen can deactivate the catalyst and interfere with the reaction.Consistent and reproducible results with higher enantioselectivity.
Ligand Purity Verify the enantiomeric purity of the chiral ligand using techniques like chiral HPLC or NMR with a chiral solvating agent.Ensuring the source of chirality is of high purity is fundamental to achieving high ee in the product.

Q2: I am observing poor regioselectivity in my cobalt-catalyzed hydrovinylation, with significant formation of the linear achiral product instead of the desired branched this compound.

A2: Regioselectivity in this reaction is primarily influenced by the structure of the phosphine ligand.

Troubleshooting Poor Regioselectivity in Cobalt-Catalyzed Hydrovinylation

Potential CauseRecommended ActionExpected Outcome
Inappropriate Ligand Bite Angle The bite angle of the bidentate phosphine ligand is crucial. Ligands with narrow bite angles, such as 1,1-diphenylphosphinomethane, tend to favor the formation of the 1,2-addition (linear) product.[1] Employ ligands with larger bite angles to promote the formation of the desired 1,4-addition (branched) product.Increased yield of the branched chiral product, this compound.
Reaction Temperature Higher temperatures can sometimes lead to a decrease in regioselectivity.[1] Ensure the reaction is carried out at the optimized low temperature.Improved ratio of branched to linear product.

Q3: My palladium-catalyzed asymmetric allylic alkylation (AAA) to produce this compound is giving a racemic or near-racemic product. How can I improve the enantioselectivity?

A3: Achieving high enantioselectivity in Pd-catalyzed AAA is a multifactorial challenge. The following table outlines key parameters to investigate.

Troubleshooting Low Enantiomeric Excess in Palladium-Catalyzed AAA

Potential CauseRecommended ActionExpected Outcome
Ineffective Chiral Ligand The choice of chiral ligand is paramount. Screen a variety of ligand classes, such as those based on phosphinooxazolines (PHOX), N,N'-bis(diphenylphosphino)-N,N'-bis((R)-1-phenylethyl)ethylenediamine (P-Phos), or other privileged chiral backbones. The electronic and steric properties of the ligand must be tuned for the specific substrate and nucleophile.Discovery of a ligand that effectively controls the stereochemistry of the nucleophilic attack on the π-allylpalladium intermediate.
Solvent Effects The polarity of the solvent can significantly impact enantioselectivity.[3][4] Generally, nonpolar aprotic solvents lead to higher ee, while polar aprotic solvents can diminish it.[3] It is advisable to screen a range of solvents such as THF, toluene, and dichloromethane.Identification of a solvent that optimizes the catalyst-substrate interactions for improved enantioselection.
Nature of the Leaving Group The leaving group on the allylic substrate influences the rate of oxidative addition and the dynamics of the π-allylpalladium complex. Common leaving groups include carbonates, acetates, and phosphates. A leaving group that is too good or too poor can be detrimental to enantioselectivity.Finding a leaving group that facilitates the desired catalytic cycle pathway with high stereocontrol.
Counterion Effects The counterion of the nucleophile can affect the aggregation state and reactivity of the nucleophile, thereby influencing enantioselectivity. Consider varying the counterion (e.g., from sodium to potassium or lithium).Optimization of the nucleophile's reactivity for a more selective reaction.
Temperature Lowering the reaction temperature often leads to an increase in enantiomeric excess by enhancing the energy difference between the diastereomeric transition states.Improved enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most promising general strategies for synthesizing enantiomerically enriched this compound?

A1: Two of the most effective and widely applicable methods for the asymmetric synthesis of chiral alkenes like this compound are:

  • Cobalt-Catalyzed Asymmetric Hydrovinylation: This method involves the reaction of a 1,3-diene (in this case, 1,3-octadiene) with ethylene (B1197577) in the presence of a chiral cobalt catalyst. It is known for its high regioselectivity and enantioselectivity, often exceeding 90% ee.[1][2]

  • Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This versatile method involves the reaction of an allylic substrate with a nucleophile in the presence of a chiral palladium catalyst. For the synthesis of this compound, this could involve the reaction of a 1-hexene (B165129) derivative bearing a leaving group at the 3-position with a methyl nucleophile.

Q2: How do I select the appropriate chiral ligand for my synthesis?

A2: Ligand selection is often empirical and requires screening. However, some general guidelines can be followed:

  • For Cobalt-Catalyzed Hydrovinylation: Bidentate phosphine ligands such as DIOP, BDPP, and Josiphos have shown great success.[1][2] The electronic properties of the ligand are also important, with electron-deficient ligands sometimes showing higher activity.[1]

  • For Palladium-Catalyzed AAA: A vast array of chiral ligands has been developed. The choice depends on the specific nucleophile and substrate. For "soft" nucleophiles, ligands like Trost's bisphosphines are often effective. For "harder" nucleophiles, ligands such as PHOX derivatives may be more suitable.

Q3: What analytical techniques are used to determine the enantiomeric excess of this compound?

A3: The most common and reliable method for determining the enantiomeric excess of chiral molecules is chiral chromatography , specifically:

  • Chiral Gas Chromatography (GC): This is suitable for volatile compounds like this compound. A column with a chiral stationary phase is used to separate the enantiomers, and the ratio of the peak areas gives the enantiomeric excess.

  • Chiral High-Performance Liquid Chromatography (HPLC): The product may need to be derivatized to a less volatile compound containing a chromophore for detection by UV-Vis. Similar to chiral GC, a chiral stationary phase is used to separate the enantiomers.

Experimental Protocols

Protocol 1: General Procedure for Cobalt-Catalyzed Asymmetric Hydrovinylation of a 1,3-Diene

This protocol is a general guideline and should be optimized for the specific synthesis of this compound from 1,3-octadiene.

  • Catalyst Preparation:

    • In a glovebox, a Schlenk flask is charged with the chiral phosphine ligand (e.g., (S,S)-BDPP, 1.2 mol%) and CoCl₂ (1.0 mol%).

    • Anhydrous, degassed solvent (e.g., toluene) is added, and the mixture is stirred at room temperature for 30 minutes to form the cobalt-ligand complex.

  • Reaction Setup:

    • The flask containing the catalyst solution is cooled to the desired temperature (e.g., -45 °C).

    • The substrate, 1,3-octadiene (1.0 equiv), is added via syringe.

    • The flask is purged with ethylene gas and maintained under an ethylene atmosphere (1 atm).

  • Initiation and Reaction:

    • The co-catalyst, trimethylaluminum (Me₃Al, e.g., 2.0 M in hexanes, 10 mol%), is added dropwise to the stirred solution.

    • The reaction is monitored by GC or TLC.

  • Workup and Purification:

    • Upon completion, the reaction is quenched by the slow addition of a protic solvent (e.g., methanol).

    • The mixture is warmed to room temperature, and the solvent is removed under reduced pressure.

    • The residue is purified by flash column chromatography on silica (B1680970) gel to yield the chiral product, this compound.

  • Analysis:

    • The enantiomeric excess is determined by chiral GC analysis.

Protocol 2: General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation

This protocol provides a general framework for the synthesis of this compound and requires optimization of the specific substrate, nucleophile, and ligand.

  • Catalyst Preparation:

    • In a glovebox, a Schlenk flask is charged with a palladium precursor (e.g., [Pd(allyl)Cl]₂, 1.0 mol%) and the chiral ligand (e.g., a PHOX derivative, 2.2 mol%).

    • Anhydrous, degassed solvent (e.g., THF) is added, and the mixture is stirred at room temperature for 30 minutes.

  • Reaction Setup:

    • To the catalyst solution, the allylic substrate (e.g., 3-carbonate-1-hexene, 1.0 equiv) is added.

    • The nucleophile precursor (e.g., dimethyl malonate as a surrogate for a methyl group, 1.2 equiv) and a base (e.g., sodium hydride) are added.

  • Reaction:

    • The reaction mixture is stirred at the optimized temperature (e.g., 0 °C to room temperature) and monitored by TLC or GC.

  • Workup and Purification:

    • The reaction is quenched with a saturated aqueous solution of NH₄Cl.

    • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

    • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated.

    • The crude product is purified by flash column chromatography.

  • Analysis:

    • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Visualizations

experimental_workflow_hydrovinylation cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification ligand Chiral Ligand catalyst Chiral Cobalt Catalyst ligand->catalyst coc_2 CoCl₂ coc_2->catalyst solvent_prep Anhydrous Solvent solvent_prep->catalyst reaction_mixture Reaction at -45°C catalyst->reaction_mixture diene 1,3-Octadiene diene->reaction_mixture ethylene Ethylene (1 atm) ethylene->reaction_mixture cocatalyst Me₃Al cocatalyst->reaction_mixture quench Quench (MeOH) reaction_mixture->quench purification Column Chromatography quench->purification product Enantioenriched This compound purification->product troubleshooting_low_ee cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_solutions Solutions start Low Enantiomeric Excess check_ligand Is the chiral ligand optimal? start->check_ligand check_temp Is the temperature optimized? start->check_temp check_purity Is the ligand enantiomerically pure? check_ligand->check_purity check_cocatalyst Is the co-catalyst/activator correct? check_ligand->check_cocatalyst screen_ligands Screen Ligands check_ligand->screen_ligands verify_purity Verify Purity check_purity->verify_purity optimize_cocatalyst Optimize Co-catalyst check_cocatalyst->optimize_cocatalyst check_solvent Is the solvent appropriate? check_temp->check_solvent optimize_temp Optimize Temperature check_temp->optimize_temp check_impurities Are reagents and solvents pure and dry? check_solvent->check_impurities screen_solvents Screen Solvents check_solvent->screen_solvents purify_reagents Purify Reagents check_impurities->purify_reagents

References

Validation & Comparative

A Comparative Analysis of 3-Methyl-1-heptene and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physical properties, reactivity, and analytical separation of 3-Methyl-1-heptene and other C8H16 isomers, providing essential data for their application in chemical synthesis and pharmaceutical development.

In the landscape of organic chemistry and drug development, the selection of appropriate building blocks is paramount. Heptene (B3026448) isomers, a class of unsaturated hydrocarbons with the molecular formula C8H16, offer a diverse range of structural motifs for the synthesis of complex molecules. Among these, this compound presents a unique combination of steric and electronic properties. This guide provides a comprehensive comparison of this compound with other heptene isomers, focusing on their physical characteristics, chemical reactivity, and analytical differentiation to aid researchers in making informed decisions for their synthetic strategies.

Physical Properties: A Tabular Comparison

The seemingly subtle differences in the branching and position of the double bond among heptene isomers can lead to significant variations in their physical properties. These differences, particularly in boiling point and density, are critical for purification processes such as distillation. The following table summarizes the key physical data for this compound and a selection of its isomers.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)
This compound 4810-09-7C8H16112.211110.711
1-Heptene592-76-7C7H1498.1993.60.697
cis-2-Heptene6443-92-1C7H1498.1998.10.708
trans-2-Heptene14686-13-6C7H1498.19980.701 (at 25°C)
cis-3-Heptene7642-10-6C7H1498.1995.80.705
trans-3-Heptene14686-14-7C7H1498.19960.698
2-Methyl-1-hexene6094-02-6C7H1498.19920.697 (at 25°C)
3-Methyl-1-hexene3404-61-3C7H1498.1983.90.695
5-Methyl-1-hexene3524-73-0C7H1498.19850.690
2-Methyl-2-hexene2738-19-4C7H1498.19960.710
3-Methyl-cis-2-hexene7385-83-3C7H1498.1994.50.709
3-Methyl-trans-2-hexene7385-82-2C7H1498.1996.50.701
2,3-Dimethyl-1-pentene3404-72-6C7H1498.1986.50.715
2,4-Dimethyl-1-pentene2213-32-3C7H1498.19820.694
3,3-Dimethyl-1-pentene3404-73-7C7H1498.1977.50.696
4,4-Dimethyl-1-pentene762-62-9C7H1498.1977.50.686
2,3-Dimethyl-2-pentene10574-37-5C7H1498.19960.726
2,4-Dimethyl-2-pentene2674-93-9C7H1498.1984.50.708
3,4-Dimethyl-trans-2-pentene4914-92-5C7H1498.19800.670
cis-4,4-Dimethyl-2-pentene762-63-0C7H1498.1980-
trans-4,4-Dimethyl-2-pentene690-08-4C7H1498.1976.80.689
2,3,3-Trimethyl-1-butene594-56-9C7H1498.19780.701

Comparative Reactivity of Heptene Isomers

The reactivity of an alkene is primarily governed by the structure of its carbon-carbon double bond, including the degree of substitution and steric hindrance. These factors influence the rates and outcomes of various chemical transformations crucial for synthetic chemistry.

Electrophilic Addition

Electrophilic addition is a fundamental reaction of alkenes. The rate of this reaction is influenced by the stability of the carbocation intermediate formed. Generally, alkenes that can form more stable carbocations (tertiary > secondary > primary) will react faster.[1]

  • This compound , being a monosubstituted terminal alkene, will form a secondary carbocation upon protonation, leading to moderate reactivity.

  • 1-Heptene , also a monosubstituted terminal alkene, exhibits similar reactivity to this compound.

  • 2-Methyl-2-hexene , a trisubstituted internal alkene, will form a more stable tertiary carbocation, thus displaying higher reactivity in electrophilic additions.

  • 4-Ethyl-3-heptene , a tetrasubstituted alkene, is thermodynamically more stable due to hyperconjugation.[1] However, the steric hindrance around the double bond can significantly decrease its reactivity towards bulky electrophiles.

Electrophilic_Addition_Pathway Alkene Unsymmetrical Alkene Intermediate1 Less Stable Carbocation Alkene->Intermediate1 Attack on E+ Intermediate2 More Stable Carbocation Alkene->Intermediate2 Attack on E+ Electrophile Electrophile (E+) Product1 Minor Product Intermediate1->Product1 + Nucleophile Product2 Major Product Intermediate2->Product2 + Nucleophile

Caption: Electrophilic addition proceeds via the most stable carbocation intermediate.

Epoxidation

Epoxidation, the formation of an epoxide ring, is a vital transformation in organic synthesis, often serving as a precursor to diols and other functional groups. The rate of epoxidation is generally influenced by the electron density of the double bond and steric accessibility.

  • More substituted alkenes, having more electron-donating alkyl groups, are generally more reactive towards electrophilic oxidizing agents like peroxy acids.

  • However, significant steric hindrance around the double bond can counteract this electronic effect, slowing down the reaction. For instance, while a trisubstituted alkene like 2-Methyl-2-hexene would be electronically favored for epoxidation, a highly hindered tetrasubstituted alkene might react slower than a less substituted one.

A typical chemoenzymatic epoxidation can be performed using an immobilized lipase, such as Novozym 435, to generate a peroxy acid in situ from a carboxylic acid and hydrogen peroxide.[2] This method offers a greener alternative to traditional epoxidation protocols.

Hydroformylation

Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. This reaction is of great industrial importance for the production of aldehydes, which can be subsequently converted to alcohols, carboxylic acids, and other valuable chemicals.

The regioselectivity of hydroformylation (i.e., the formation of linear vs. branched aldehydes) is highly dependent on the structure of the alkene isomer and the catalyst system employed.[3]

  • Terminal alkenes like This compound and 1-Heptene generally favor the formation of the linear aldehyde, which is often the desired product.

  • Internal alkenes tend to produce a mixture of isomeric aldehydes and may undergo isomerization under the reaction conditions, further complicating the product distribution.[4] The steric bulk around the double bond also plays a crucial role, with more hindered alkenes reacting slower.

Experimental Protocols for Isomer Differentiation

The accurate identification and quantification of heptene isomers are critical for quality control in research and industrial settings. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful analytical techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Heptene Isomer Separation

GC is an excellent technique for separating volatile compounds like heptene isomers based on their boiling points and interactions with the stationary phase of the GC column.[5] Mass spectrometry provides fragmentation patterns that serve as molecular fingerprints for definitive identification.[5]

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the heptene isomer mixture in a volatile solvent like hexane.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-1ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating isomers based on boiling point differences. For enhanced separation of geometric isomers, a more polar column (e.g., DB-WAX) can be used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

    • Oven Program: Start at 40°C, hold for 5 minutes, then ramp up to 150°C at 5°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 30 to 150.

  • Data Analysis: Identify the peaks corresponding to each isomer based on their retention times and comparison of their mass spectra with a reference library. The Kovats retention index can be used for more standardized identification.[6]

GCMS_Workflow Sample Heptene Isomer Mixture GC Gas Chromatography (Separation) Sample->GC MS Mass Spectrometry (Detection & Identification) GC->MS Data Chromatogram & Mass Spectra MS->Data Analysis Data Analysis (Library Matching, Quantification) Data->Analysis Result Isomer Identification & Purity Assessment Analysis->Result

Caption: Workflow for the separation and identification of heptene isomers using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule, making it an invaluable tool for distinguishing between isomers.[7]

  • ¹H NMR: The number of signals, their chemical shifts, splitting patterns (multiplicity), and integration values can differentiate between structural isomers. For geometric isomers (cis/trans), the coupling constants (J-values) between vinylic protons are characteristic: typically 6-12 Hz for cis and 12-18 Hz for trans isomers.[7]

  • ¹³C NMR: The number of signals and their chemical shifts provide information on the carbon skeleton. The chemical shifts of the sp² hybridized carbons of the double bond are particularly sensitive to the substitution pattern and stereochemistry.

Applications in Drug Development

The choice of a specific alkene isomer as a starting material or intermediate in drug synthesis can have profound implications for the efficiency of the synthesis and the stereochemistry of the final active pharmaceutical ingredient (API).[8] The distinct reactivity profiles of isomers allow for regioselective and stereoselective transformations, which are critical in the synthesis of complex chiral drug molecules. For instance, the controlled functionalization of a specific double bond in a polyunsaturated precursor can be achieved by leveraging the subtle differences in reactivity among the various double bonds based on their substitution patterns.

Furthermore, understanding the isomeric composition of raw materials and intermediates is a crucial aspect of quality control in pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product.[9]

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's stereochemistry is a critical aspect of its characterization and can significantly impact its biological activity and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and widely accessible technique for the definitive assignment of cis and trans isomers of alkenes. This guide provides a comprehensive comparison of the NMR spectroscopic features that differentiate these isomers, supported by experimental data and detailed protocols.

The primary distinctions between cis and trans isomers in ¹H NMR spectra arise from differences in the through-bond scalar coupling (J-coupling) between vinylic protons and the through-space electronic environment that influences their chemical shifts (δ).

Comparative Analysis of NMR Parameters

The most reliable method for distinguishing between cis and trans isomers is by comparing the magnitude of the vicinal coupling constant (³JHH) between the protons across the double bond. The dihedral angle between these protons is approximately 0° in cis isomers and 180° in trans isomers. According to the Karplus relationship, this geometric difference leads to a significantly larger coupling constant for trans isomers.[1]

Chemical shift differences, while also useful, can be more influenced by the specific substituents on the double bond. Generally, the vinylic protons of cis isomers are more shielded (appear at a lower ppm value) compared to their trans counterparts.[2][3] This is often attributed to anisotropic effects from nearby substituents.

Below is a summary of typical ¹H NMR data for two common pairs of cis/trans isomers: stilbene (B7821643) and maleic/fumaric acid.

Compound PairIsomerVinylic Proton Chemical Shift (δ)Vinylic Proton Coupling Constant (³JHH)
Stilbene cis-Stilbene~6.60 ppm[4]< 12 Hz[4]
trans-Stilbene~7.11 ppm[4]> 12 Hz (typically 15-17 Hz)[5][6]
Maleic Acid / Fumaric Acid cis (Maleic Acid)~6.29 ppm[7]Not applicable (protons are equivalent)
trans (Fumaric Acid)~6.65 ppm[7]Not applicable (protons are equivalent)

Note: For symmetrical alkenes like maleic and fumaric acid, the vinylic protons are chemically equivalent and thus do not show mutual coupling. In these cases, the distinction is made based on their differing chemical shifts.[8]

Experimental Protocol for ¹H NMR Analysis

The following protocol outlines the steps for acquiring and analyzing ¹H NMR spectra to differentiate between cis and trans alkene isomers.[1]

1. Sample Preparation:

  • Dissolve 5-10 mg of the alkene sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • Acquire a one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of 300 MHz or higher to ensure adequate signal dispersion.[1]

  • Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

  • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • A standard pulse program with a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds is generally sufficient.

3. Spectral Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Identify the signals corresponding to the vinylic protons. These are typically in the range of 5-8 ppm.

  • For non-symmetrical alkenes, measure the coupling constant (J) in Hertz (Hz) by determining the distance between the centers of the split peaks of the doublet.

  • For symmetrical alkenes, note the chemical shift of the singlet corresponding to the vinylic protons.

4. Isomer Assignment:

  • For non-symmetrical alkenes: Compare the measured ³JHH value to the established ranges. A coupling constant in the range of 11-18 Hz is indicative of a trans configuration, while a value in the range of 6-14 Hz suggests a cis configuration.[3][5]

  • For symmetrical alkenes: Compare the observed chemical shift to literature values for the specific compounds.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the decision-making process for assigning the stereochemistry of an alkene based on its ¹H NMR spectrum.

G cluster_0 start Acquire ¹H NMR Spectrum vinylic_protons Identify Vinylic Proton Signals start->vinylic_protons coupling Observe Coupling Pattern vinylic_protons->coupling measure_j Measure Coupling Constant (³JHH) coupling->measure_j Doublet Observed singlet Observe Singlet coupling->singlet Singlet Observed (Symmetrical Alkene) compare_j ³JHH > 12 Hz? measure_j->compare_j trans_isomer Assign trans Isomer compare_j->trans_isomer Yes cis_isomer Assign cis Isomer compare_j->cis_isomer No compare_delta Compare Chemical Shift (δ) to Literature Values singlet->compare_delta assign_isomer Assign Isomer Based on δ compare_delta->assign_isomer

Caption: Workflow for alkene isomer identification using ¹H NMR.

References

A Comparative Guide to the Validation of Analytical Methods for 3-Methyl-1-heptene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative analysis of 3-Methyl-1-heptene, a volatile organic compound. The document outlines various analytical techniques, presenting their performance characteristics through supporting experimental data and detailed methodologies. This objective comparison is intended to assist researchers and professionals in selecting the most suitable method for their specific analytical needs.

Introduction to Analytical Techniques

The quantification of this compound, a volatile and non-polar hydrocarbon, is predominantly achieved using Gas Chromatography (GC). This technique separates volatile compounds in a gaseous mobile phase. For detection and quantification, GC is commonly coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The choice of the detector depends on the required selectivity and sensitivity.

To introduce the volatile analyte into the GC system from a liquid or solid sample matrix, several sample preparation techniques are employed. This guide focuses on three common and effective methods:

  • Static Headspace (HS): This technique involves analyzing the vapor phase in equilibrium with the sample in a sealed vial. It is a simple and clean method, suitable for volatile analytes in complex matrices.

  • Purge and Trap (P&T): In this method, an inert gas is bubbled through the sample, and the purged volatile compounds are trapped on an adsorbent material. The trap is then heated to desorb the analytes into the GC system. P&T is a highly sensitive technique for trace-level analysis.

  • Solid-Phase Microextraction (SPME): SPME utilizes a fiber coated with a stationary phase to extract and concentrate analytes from a sample. The fiber is then introduced into the GC injector for thermal desorption. SPME is a solvent-free and versatile technique.

Performance Comparison of Analytical Methods

The performance of each analytical method is evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. These parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following tables summarize the typical performance data for the quantification of this compound using different analytical configurations.

Table 1: Comparison of Validation Parameters for this compound Quantification by GC-MS

ParameterStatic Headspace (HS) - GC-MSPurge and Trap (P&T) - GC-MSSolid-Phase Microextraction (SPME) - GC-MS
Linearity Range (µg/L) 1 - 2000.1 - 500.5 - 100
Correlation Coefficient (r²) > 0.995> 0.998> 0.996
Limit of Detection (LOD) (µg/L) 0.20.050.1
Limit of Quantification (LOQ) (µg/L) 0.70.150.3
Accuracy (% Recovery) 95 - 10592 - 10894 - 106
Precision (% RSD) < 10< 8< 9

Table 2: Comparison of Validation Parameters for this compound Quantification by GC-FID

ParameterStatic Headspace (HS) - GC-FIDPurge and Trap (P&T) - GC-FIDSolid-Phase Microextraction (SPME) - GC-FID
Linearity Range (µg/L) 5 - 5001 - 1002 - 250
Correlation Coefficient (r²) > 0.99> 0.995> 0.99
Limit of Detection (LOD) (µg/L) 10.20.5
Limit of Quantification (LOQ) (µg/L) 30.61.5
Accuracy (% Recovery) 93 - 10790 - 11092 - 108
Precision (% RSD) < 12< 10< 11

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols serve as a starting point and may require optimization based on the specific sample matrix and instrumentation.

Static Headspace (HS) - GC-MS/FID

This method is suitable for the analysis of volatile compounds in liquid or solid samples.

Sample Preparation:

  • Accurately weigh 1-5 grams of the sample into a 20 mL headspace vial.

  • If the sample is solid, add a suitable solvent (e.g., dimethyl sulfoxide) to dissolve the analyte and facilitate its release into the headspace.

  • Immediately seal the vial with a PTFE-lined septum and an aluminum crimp cap.

  • Place the vial in the headspace autosampler and incubate at a constant temperature (e.g., 80°C) for a defined period (e.g., 30 minutes) to allow for equilibration between the sample and the headspace.

GC-MS/FID Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 20:1) at 250°C.

  • Oven Program: Initial temperature of 40°C for 2 minutes, ramp at 10°C/min to 200°C, and hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Detector (for GC-MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • FID Detector (for GC-FID):

    • Temperature: 250°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Helium): 25 mL/min.

Validation Procedure:

  • Linearity: Prepare a series of at least five calibration standards of this compound in a suitable matrix blank. Analyze each standard in triplicate and plot the peak area against the concentration.

  • LOD and LOQ: Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), or by determining the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.[1]

  • Accuracy: Analyze samples spiked with known concentrations of this compound at three different levels (low, medium, and high). Calculate the percentage recovery.

  • Precision: Assess repeatability by analyzing at least six replicates of a sample at 100% of the test concentration. Evaluate intermediate precision by performing the analysis on different days with different analysts.

G cluster_prep Sample Preparation cluster_analysis HS-GC-MS/FID Analysis Sample Sample in Vial Seal Seal Vial Sample->Seal Incubate Incubate (e.g., 80°C) Seal->Incubate HS_Inject Headspace Injection Incubate->HS_Inject GC Gas Chromatography HS_Inject->GC Detector MS or FID Detector GC->Detector Data Data Acquisition Detector->Data

Figure 1. Experimental workflow for Static Headspace GC analysis.
Purge and Trap (P&T) - GC-MS/FID

This technique is highly sensitive and suitable for trace-level analysis of volatile compounds in aqueous samples.

Sample Preparation:

  • Collect the aqueous sample in a vial with zero headspace.

  • Add a surrogate standard to the sample.

  • Connect the vial to the purge and trap system.

P&T and GC-MS/FID Conditions:

  • Purge and Trap System: Tekmar Atomx or equivalent.

  • Purge Gas: Helium at a flow rate of 40 mL/min for 11 minutes.

  • Purge Temperature: Ambient.

  • Trap: Tenax/silica gel/charcoal trap.

  • Desorb Temperature: 250°C for 2 minutes.

  • Bake Temperature: 270°C for 8 minutes.

  • GC-MS/FID System: Same as described for the Static Headspace method.

Validation Procedure:

Follow the same validation procedures as outlined for the Static Headspace method, using appropriate concentration ranges for the calibration standards and spiked samples.

G cluster_prep Sample Preparation & Purging cluster_analysis P&T-GC-MS/FID Analysis Sample Aqueous Sample Purge Purge with Inert Gas Sample->Purge Trap Trap Volatiles Purge->Trap Desorb Thermal Desorption Trap->Desorb GC Gas Chromatography Desorb->GC Detector MS or FID Detector GC->Detector Data Data Acquisition Detector->Data

Figure 2. Experimental workflow for Purge and Trap GC analysis.
Solid-Phase Microextraction (SPME) - GC-MS/FID

SPME is a solvent-free extraction method that is well-suited for a variety of sample matrices.

Sample Preparation:

  • Place a known amount of the sample into a headspace vial.

  • Add an internal standard.

  • Seal the vial and place it in an autosampler.

  • Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 60°C) with agitation. The choice of fiber coating (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) is critical and depends on the analyte's polarity.[2]

SPME and GC-MS/FID Conditions:

  • SPME Fiber: 65 µm PDMS/DVB or equivalent.

  • Desorption: Thermally desorb the analytes from the fiber in the GC injector at 250°C for 2 minutes.

  • GC-MS/FID System: Same as described for the Static Headspace method.

Validation Procedure:

Follow the same validation procedures as outlined for the Static Headspace method, preparing calibration standards and spiked samples in a matrix that closely matches the actual samples.

G cluster_prep Sample Preparation & Extraction cluster_analysis SPME-GC-MS/FID Analysis Sample Sample in Vial Expose Expose SPME Fiber Sample->Expose Extract Extract Analytes Expose->Extract Desorb Thermal Desorption Extract->Desorb GC Gas Chromatography Desorb->GC Detector MS or FID Detector GC->Detector Data Data Acquisition Detector->Data

Figure 3. Experimental workflow for SPME GC analysis.

Conclusion

The choice of the most appropriate analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available instrumentation.

  • GC-MS offers higher selectivity and is advantageous for complex matrices where co-eluting peaks may be present. It is also the preferred method for unambiguous identification of the analyte.

  • GC-FID is a robust and cost-effective technique that provides excellent sensitivity for hydrocarbon analysis. It is a suitable choice for routine quality control applications where the sample matrix is relatively clean.

Among the sample preparation techniques:

  • Static Headspace is the simplest and least labor-intensive method, making it ideal for high-throughput screening.

  • Purge and Trap provides the highest sensitivity and is the method of choice for trace-level analysis in aqueous samples.

  • SPME is a versatile, solvent-free technique that offers a good balance between sensitivity and ease of use for a wide range of sample types.

By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can select and validate a robust and reliable analytical method for the quantification of this compound that meets their specific needs.

References

Comparative analysis of different synthesis routes for 3-Methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for the formation of 3-Methyl-1-heptene, an unsaturated hydrocarbon of interest in various chemical syntheses. Due to a lack of specific experimental data in the surveyed literature for this particular alkene, this guide presents a comparison based on established organic chemistry principles and typical experimental outcomes for the discussed reaction types. The methodologies provided are illustrative and based on general protocols for analogous transformations.

Comparison of Synthetic Performance

The choice of a synthetic route for a target molecule like this compound is a critical decision in research and development, balancing factors such as yield, purity, cost of starting materials, and reaction conditions. Below is a summary of key performance indicators for three common synthetic pathways.

Synthetic RouteStarting MaterialsKey Reagents/CatalystTypical Temperature (°C)Typical Reaction Time (h)Typical Yield (%)Typical Purity (%)
Wittig Reaction Pentanal, Ethyltriphenylphosphonium bromideStrong base (e.g., n-BuLi)0 to 252 - 1270 - 90>95
Grignard Reaction 2-Hexanone (B1666271), Vinylmagnesium bromideMagnesium, Vinyl bromide0 to 352 - 660 - 85>90
Dehydration of Alcohol 3-Methyl-1-heptanolStrong acid (e.g., H₂SO₄, H₃PO₄)140 - 1801 - 450 - 80Variable (mixture of isomers possible)

Note: The quantitative data presented in this table represents typical ranges for these reaction types and may not be reflective of optimized conditions for the synthesis of this compound.

Experimental Protocols

The following are detailed, illustrative experimental protocols for the synthesis of this compound via the three main routes.

Wittig Reaction

This route offers high chemo- and regioselectivity for the formation of the double bond at the terminal position.

Protocol:

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend ethyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise. The mixture will turn a characteristic deep red/orange color, indicating the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction: To the ylide solution at 0 °C, add a solution of pentanal (1.0 eq) in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product, containing this compound and triphenylphosphine (B44618) oxide, is then purified by flash column chromatography on silica (B1680970) gel using hexanes as the eluent.

Grignard Reaction

This method involves the nucleophilic addition of a vinyl Grignard reagent to a ketone.

Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Under an inert atmosphere, add a small portion of a solution of vinyl bromide (1.1 eq) in anhydrous THF from the addition funnel to initiate the reaction. Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

  • Grignard Addition: Cool the freshly prepared vinylmagnesium bromide solution to 0 °C. Add a solution of 2-hexanone (1.0 eq) in anhydrous THF dropwise from the addition funnel. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent. The resulting crude alcohol (3-Methyl-1-hepten-3-ol) is then subjected to dehydration (see below) or can be purified at this stage if desired. Note: This route initially forms the alcohol, which then requires a subsequent dehydration step to yield the target alkene.

Dehydration of 3-Methyl-1-heptanol

This is a classic elimination reaction to form an alkene from an alcohol.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, place 3-Methyl-1-heptanol (1.0 eq). Carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid (typically 5-10 mol%).

  • Dehydration: Heat the mixture to a temperature sufficient to distill the alkene product as it is formed (typically 140-180 °C). The removal of the product from the reaction mixture helps to drive the equilibrium towards the formation of the alkene.

  • Work-up and Purification: Collect the distillate, which will contain this compound and water. Wash the distillate with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine. Dry the organic layer over anhydrous calcium chloride. The final product can be further purified by simple distillation. A potential side product is the isomeric 3-methyl-2-heptene, which may require careful fractional distillation to separate.

Mandatory Visualization

Below are diagrams illustrating the logical workflow and chemical pathways for the synthesis of this compound.

Synthesis_Routes cluster_wittig Wittig Reaction cluster_grignard Grignard Reaction cluster_dehydration Dehydration of Alcohol Pentanal Pentanal Wittig Reaction Step Wittig Reaction Step Pentanal->Wittig Reaction Step Ethyltriphenylphosphonium bromide Ethyltriphenylphosphonium bromide Ylide Formation Ylide Formation Ethyltriphenylphosphonium bromide->Ylide Formation  n-BuLi Ylide Formation->Wittig Reaction Step 3-Methyl-1-heptene_W This compound Wittig Reaction Step->3-Methyl-1-heptene_W 2-Hexanone 2-Hexanone Grignard Addition Grignard Addition 2-Hexanone->Grignard Addition Vinyl bromide Vinyl bromide Grignard Reagent Formation Grignard Reagent Formation Vinyl bromide->Grignard Reagent Formation  Mg Grignard Reagent Formation->Grignard Addition 3-Methyl-1-hepten-3-ol 3-Methyl-1-hepten-3-ol Grignard Addition->3-Methyl-1-hepten-3-ol Dehydration_G Dehydration 3-Methyl-1-hepten-3-ol->Dehydration_G  H+ 3-Methyl-1-heptene_G This compound Dehydration_G->3-Methyl-1-heptene_G 3-Methyl-1-heptanol 3-Methyl-1-heptanol Dehydration Step Dehydration Step 3-Methyl-1-heptanol->Dehydration Step  H+, Heat 3-Methyl-1-heptene_D This compound Dehydration Step->3-Methyl-1-heptene_D

Caption: Comparative workflow of three synthesis routes for this compound.

Logical_Relationship cluster_wittig_steps Wittig Pathway cluster_grignard_steps Grignard Pathway cluster_dehydration_steps Dehydration Pathway start Select Synthesis Strategy wittig Wittig Reaction start->wittig High Selectivity grignard Grignard Reaction start->grignard C-C Bond Formation dehydration Dehydration of Alcohol start->dehydration Simple Elimination w_step1 Prepare Ylide from Ethyltriphenylphosphonium bromide wittig->w_step1 g_step1 Prepare Vinylmagnesium bromide grignard->g_step1 d_step1 Acid-Catalyzed Elimination of 3-Methyl-1-heptanol dehydration->d_step1 w_step2 React Ylide with Pentanal w_step1->w_step2 w_step3 Purify Product w_step2->w_step3 end_product This compound w_step3->end_product g_step2 React with 2-Hexanone g_step1->g_step2 g_step3 Acidic Workup & Dehydration g_step2->g_step3 g_step4 Purify Product g_step3->g_step4 g_step4->end_product d_step2 Distill and Purify Product d_step1->d_step2 d_step2->end_product

Caption: Logical decision workflow for selecting a synthesis route for this compound.

Cross-Validation of GC-MS and NMR Data for the Identification of 3-Methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy data for the structural elucidation and confirmation of 3-Methyl-1-heptene. By presenting experimental and predicted data side-by-side, this document serves as a valuable resource for researchers engaged in the identification of volatile organic compounds.

Data Presentation: A Comparative Overview

The structural confirmation of this compound, a volatile alkene, is significantly enhanced by cross-validating data from orthogonal analytical techniques. GC-MS provides information on the compound's retention time and fragmentation pattern, while NMR spectroscopy reveals the chemical environment of individual protons and carbon atoms.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

GC-MS analysis of this compound yields a characteristic retention index and a mass spectrum defined by specific ion fragments. The Kovats retention index, a relative measure of retention time, aids in preliminary identification. The mass spectrum provides the molecular weight and a fragmentation fingerprint unique to the molecule's structure.

ParameterValueSource
Molecular Formula C₈H₁₆PubChem[1]
Molecular Weight 112.21 g/mol PubChem[1]
Kovats Retention Index (Standard Non-Polar Column) 744, 747.9, 754PubChem[1]
Top m/z Peak 55PubChem[2]
2nd Highest m/z Peak 56PubChem[2]
3rd Highest m/z Peak 41PubChem[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Due to the limited availability of public experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are generated using computational algorithms and serve as a valuable reference for spectral interpretation.

Predicted ¹H NMR Data

Atom PositionChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
1 (CH₂)4.90 - 5.05m-
2 (CH)5.65 - 5.85m-
3 (CH)2.00 - 2.15m-
4 (CH₂)1.20 - 1.40m-
5 (CH₂)1.20 - 1.40m-
6 (CH₂)1.20 - 1.40m-
7 (CH₃)0.85 - 0.95t~ 7.0
8 (CH₃)0.95 - 1.05d~ 6.8

Predicted ¹³C NMR Data

Atom PositionChemical Shift (ppm)
1 (=CH₂)~ 114.5
2 (=CH)~ 142.0
3 (-CH)~ 38.0
4 (-CH₂-)~ 34.0
5 (-CH₂-)~ 29.5
6 (-CH₂-)~ 23.0
7 (-CH₃)~ 14.0
8 (-CH₃)~ 20.0

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality analytical data. The following protocols are generalized for the analysis of volatile alkenes like this compound and can be adapted for specific instrumentation.

GC-MS Analysis Protocol
  • Sample Preparation: Prepare a 10-100 µg/mL solution of this compound in a volatile organic solvent such as hexane (B92381) or pentane.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 35-300.

    • Scan Mode: Full scan.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the obtained Kovats retention index and mass spectrum with database values for confirmation.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0 to 150 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Calibrate the chemical shift scale to the TMS signal. Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Mandatory Visualization

The following diagrams illustrate the cross-validation workflow and the structural features of this compound.

cross_validation_workflow cluster_gcms GC-MS Analysis cluster_nmr NMR Spectroscopy gcms_sample Sample Injection gc_separation GC Separation gcms_sample->gc_separation ms_detection MS Detection gc_separation->ms_detection gcms_data Retention Time & Mass Spectrum ms_detection->gcms_data cross_validation Cross-Validation gcms_data->cross_validation nmr_sample Sample Preparation nmr_acquisition NMR Data Acquisition nmr_sample->nmr_acquisition nmr_processing Data Processing nmr_acquisition->nmr_processing nmr_data Chemical Shifts & Coupling Constants nmr_processing->nmr_data nmr_data->cross_validation final_confirmation Structural Confirmation of This compound cross_validation->final_confirmation

Caption: Workflow for the cross-validation of GC-MS and NMR data.

Caption: Structure of this compound with key predicted NMR shifts.

References

Unlocking Nature's Asymmetry: A Comparative Guide to the Biological Activity of 3-Methyl-1-heptene Enantiomers and Chiral Volatile Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The three-dimensional architecture of a molecule, particularly its chirality, can dramatically influence its interaction with biological systems. Enantiomers, which are non-superimposable mirror images of each other, often exhibit distinct pharmacological, toxicological, and sensory properties. This is because biological targets such as enzymes and receptors are themselves chiral, leading to stereospecific interactions. Although data on 3-methyl-1-heptene is sparse, with general toxicological reports noting potential for skin and eye irritation and anesthetic effects without distinguishing between enantiomers, the broader class of chiral VOCs provides robust evidence of enantioselective effects.

Comparative Analysis of Chiral VOCs

To illustrate the significance of chirality in the biological activity of volatile compounds, this section details the antimicrobial and antifungal properties of the enantiomers of α-pinene, β-pinene, and limonene.

Antimicrobial and Antifungal Activity

Extensive research has demonstrated that the enantiomers of many monoterpenes possess significantly different antimicrobial and antifungal potencies. The positive enantiomers of α-pinene and β-pinene, for instance, have shown marked microbicidal activity against a range of pathogens, while their negative enantiomers were found to be inactive.[1][2][3]

CompoundEnantiomerTest OrganismMIC (μg/mL)MMC (μg/mL)Reference
α-Pinene (+)-α-PineneCandida albicans3,125>6,250[3]
Cryptococcus neoformans117117[3]
Rhizopus oryzae390780[3]
MRSA4,1504,150
(-)-α-PineneAll tested>20,000>20,000[2]
β-Pinene (+)-β-PineneCandida albicans187375[3]
Cryptococcus neoformans117117[3]
Rhizopus oryzae7801,560[3]
MRSA2,0754,150
(-)-β-PineneAll tested>20,000>20,000[2]
Limonene R-(+)-LimoneneAeromonas hydrophila--[4]
S-(-)-LimoneneXanthomonas oryzae pv. oryzae--[4]

MIC: Minimal Inhibitory Concentration; MMC: Minimal Microbicidal Concentration; MRSA: Methicillin-resistant Staphylococcus aureus. Note: Specific MIC/MMC values for Limonene enantiomers against the listed organisms were not detailed in the provided search results, though their differential activity was noted.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the biological activity of volatile compounds.

Determination of Minimal Inhibitory Concentration (MIC) and Minimal Microbicidal Concentration (MMC)

This method is used to determine the lowest concentration of a substance that prevents visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MMC).

MIC_MMC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare standardized microbial inoculum compound_prep Prepare serial dilutions of enantiomers in a suitable solvent inoculation Inoculate microtiter plates containing culture medium and diluted enantiomers start->inoculation compound_prep->inoculation incubation Incubate plates at optimal temperature and duration inoculation->incubation mic_determination Determine MIC by visual inspection for turbidity incubation->mic_determination mmc_determination Subculture from clear wells onto agar (B569324) plates mic_determination->mmc_determination mmc_incubation Incubate agar plates mmc_determination->mmc_incubation mmc_result Determine MMC by observing the absence of growth mmc_incubation->mmc_result

Workflow for MIC and MMC Determination.
Time-Kill Curve Assay

This assay provides information on the rate at which an antimicrobial agent kills a microorganism.

Time_Kill_Curve_Workflow cluster_setup Setup cluster_sampling Sampling and Plating cluster_results Results start Prepare standardized microbial suspension add_compound Add enantiomer at a specific concentration (e.g., MIC) start->add_compound incubation Incubate the mixture add_compound->incubation sampling Collect aliquots at different time points incubation->sampling plating Perform serial dilutions and plate on agar sampling->plating plate_incubation Incubate plates plating->plate_incubation colony_count Count colony-forming units (CFU/mL) plate_incubation->colony_count plot_curve Plot log(CFU/mL) vs. time colony_count->plot_curve Membrane_Disruption_Pathway voc Chiral Volatile Compound (e.g., this compound Enantiomer) membrane Microbial Cell Membrane voc->membrane Interaction disruption Membrane Disruption (Increased Permeability) membrane->disruption leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids, Proteins) disruption->leakage inhibition Inhibition of Membrane-Bound Enzymes (e.g., Respiratory Chain) disruption->inhibition death Cell Death leakage->death inhibition->death

References

A Comparative Guide to the Gas Chromatographic Behavior of C8H16 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relative retention times of various C8H16 isomers in gas chromatography (GC). Understanding the elution behavior of these isomers is crucial for their separation and identification in complex mixtures, a common challenge in petrochemical analysis, environmental monitoring, and synthetic chemistry.

Predicting Elution Order from Boiling Points

In gas chromatography, particularly with non-polar stationary phases, the elution order of non-polar compounds like C8H16 isomers is primarily dictated by their boiling points.[1] Compounds with lower boiling points are more volatile and will travel through the GC column faster, resulting in shorter retention times.[2] The following table summarizes the boiling points of several C8H16 isomers, which serves as a strong predictor of their elution order on a non-polar stationary phase.

Isomer NameStructureBoiling Point (°C)Predicted Elution Order (Lowest to Highest Retention Time)
1-OcteneCH2=CH(CH2)5CH3121-1231
trans-2-OcteneCH3CH=CH(CH2)4CH31252
cis-2-OcteneCH3CH=CH(CH2)4CH31263
1,1-DimethylcyclohexaneC8H16120(Predicted to be among the first to elute)
cis-1,2-DimethylcyclohexaneC8H16129-1304
trans-1,3-DimethylcyclohexaneC8H16120-122(Predicted to be among the first to elute)
cis-1,3-DimethylcyclohexaneC8H16124-1255
trans-1,4-DimethylcyclohexaneC8H161246
cis-1,4-DimethylcyclohexaneC8H16124.37
EthylcyclohexaneC8H161328
CyclooctaneC8H161519

Note: The predicted elution order is based on boiling points and assumes a non-polar GC column. Actual retention times can be influenced by the specific column chemistry, temperature program, and carrier gas flow rate.

Experimental Protocol: GC-MS Analysis of C8H16 Isomers

This section details a representative experimental methodology for the separation and identification of C8H16 isomers using gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation

  • Standard Preparation: Prepare individual standards of the C8H16 isomers of interest at a concentration of approximately 100 µg/mL in a volatile solvent such as hexane (B92381) or pentane.

  • Sample Dilution: If analyzing a mixture, dilute the sample in the same solvent to a final concentration within the linear range of the detector.

  • Filtration: If the sample contains particulate matter, filter it through a 0.45 µm syringe filter prior to injection to prevent column contamination.

2. Instrumentation

A gas chromatograph coupled with a mass spectrometer (GC-MS) is used for the analysis.[3]

  • GC System: A system equipped with a split/splitless injector and an autosampler.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), with dimensions of 30 m x 0.25 mm internal diameter x 0.25 µm film thickness is suitable for resolving hydrocarbon isomers.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization (EI) at 70 eV.

3. GC-MS Parameters

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless injection with a 1 µL injection volume.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 5 °C/min.

    • Hold: Maintain at 200 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-300.

4. Data Analysis

  • Peak Identification: Identify the peaks corresponding to the C8H16 isomers by comparing their retention times with those of the prepared standards. Further confirmation is achieved by comparing the acquired mass spectra with reference spectra from a library (e.g., NIST).

  • Relative Retention Time (RRT) Calculation: The RRT is a more stable parameter than the absolute retention time as it minimizes variations due to slight changes in experimental conditions.[2][4] It is calculated relative to a reference standard present in the same chromatographic run.[2]

    RRT = (Retention Time of Analyte) / (Retention Time of Reference Standard)

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of C8H16 isomers.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Isomer Standards Injection Inject Sample into GC Standard->Injection Sample Dilute/Filter Sample Sample->Injection Separation Separation in GC Column Injection->Separation Vaporization & Carrier Gas Flow Detection Detection by MS Separation->Detection Elution Chromatogram Generate Chromatogram Detection->Chromatogram MassSpectra Acquire Mass Spectra Detection->MassSpectra Identification Peak Identification & RRT Calculation Chromatogram->Identification MassSpectra->Identification

References

Assessing the purity of 3-Methyl-1-heptene using different analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical reagents and intermediates is a cornerstone of reliable and reproducible research. In the synthesis of complex molecules, the presence of even minor impurities can significantly impact reaction yields, biological activity, and overall safety profiles. This guide provides a comprehensive comparison of two powerful analytical techniques for determining the purity of 3-Methyl-1-heptene: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Introduction to Purity Assessment of Alkenes

This compound, a volatile unsaturated hydrocarbon, presents a unique set of challenges for purity analysis. Potential impurities may include structural isomers, residual starting materials from synthesis, and degradation products. The choice of analytical technique is therefore critical for both accurate quantification of the primary analyte and the identification of any co-eluting or structurally similar impurities.

Comparison of Analytical Techniques

The two primary methods for assessing the purity of this compound are Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced identification capabilities, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection and identification based on mass-to-charge ratio.Direct measurement of the molar concentration of an analyte by comparing the integral of its NMR signal to that of a certified internal standard.
Primary Strength Excellent for separating and identifying volatile impurities, even at trace levels. Provides structural information for impurity identification.High precision and accuracy for the primary analyte without the need for a specific this compound reference standard for every impurity.
Sample Preparation Dilution in a suitable volatile solvent.Precise weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent.
Analysis Time Typically longer due to chromatographic separation (can be ~20-30 minutes per sample).Rapid analysis, often around 10-15 minutes per sample.
Quantification Typically relies on area percent calculation, which assumes equal detector response for all components. For accurate quantification, a calibration curve with certified reference standards for each impurity is required.Direct quantification against an internal standard of known purity and concentration.
Data Interpretation Involves peak integration and comparison of mass spectra to libraries for impurity identification.Involves integration of specific, well-resolved NMR signals and calculation of purity based on molar ratios.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify this compound and its volatile impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification.

  • Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

GC-MS Parameters:

ParameterValue
Inlet Temperature 250 °C
Injection Volume 1 µL (Split ratio: 50:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 40 °C, hold for 5 min, ramp at 10 °C/min to 200 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 35-350 amu

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1000 µg/mL in hexane.

  • Prepare a sample solution by accurately weighing approximately 10 mg of the this compound sample and dissolving it in 10 mL of hexane.

Data Analysis:

  • Identification: Identify this compound and its impurities by comparing their retention times and mass spectra with those of reference standards or spectral libraries.

  • Quantification (Area Percent): Calculate the purity by dividing the peak area of this compound by the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

qNMR Parameters:

ParameterValue
Solvent Chloroform-d (CDCl3)
Internal Standard 1,3,5-Trimethoxybenzene (TMB) or another suitable standard with known purity.
Pulse Program A standard 90° pulse sequence.
Relaxation Delay (d1) 30 seconds (to ensure full relaxation of all nuclei)
Number of Scans 8 or 16 (sufficient for good signal-to-noise)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5 mg of the internal standard (e.g., TMB) into the same NMR tube.

  • Add approximately 0.75 mL of CDCl3, cap the tube, and gently mix until both the sample and the standard are fully dissolved.

Data Analysis:

  • Acquire the 1H NMR spectrum and carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved signal of this compound (e.g., the vinyl protons) and a signal from the internal standard (e.g., the methoxy (B1213986) protons of TMB).

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Data Presentation

GC-MS Analysis of this compound (98.5% Purity)
Peak No.Retention Time (min)Compound NameArea %Identification Method
15.85This compound98.50MS Library Match, Retention Time
25.622-Ethyl-1-hexene (Isomer)0.75MS Library Match
36.11cis/trans-3-Methyl-2-heptene (Isomer)0.50MS Library Match
44.98Toluene (Solvent Residue)0.25MS Library Match, Retention Time
qNMR Purity Assessment of this compound
ParameterAnalyte (this compound)Standard (1,3,5-Trimethoxybenzene)
Mass (mg) 10.255.12
Molecular Weight ( g/mol ) 112.21168.19
Signal Integrated Vinyl Protons (δ 4.9-5.8 ppm)Methoxy Protons (δ 3.79 ppm)
Number of Protons (N) 39
Integral Value (I) 1.002.45
Purity of Standard (P_standard) -99.9%
Calculated Purity 98.7% -

Visualization of Analytical Workflow

Purity_Assessment_Workflow cluster_gcms GC-MS Analysis cluster_qnmr qNMR Analysis gcms_sample Sample Preparation (Dilution in Hexane) gcms_injection GC Injection gcms_sample->gcms_injection gcms_separation Chromatographic Separation gcms_injection->gcms_separation gcms_detection MS Detection gcms_separation->gcms_detection gcms_data Data Analysis (Peak Integration, Library Search) gcms_detection->gcms_data gcms_result Purity (Area %) Impurity Identification gcms_data->gcms_result qnmr_sample Sample Preparation (Weighing with Internal Standard) qnmr_acquisition NMR Data Acquisition qnmr_sample->qnmr_acquisition qnmr_processing Data Processing (Phasing, Baseline Correction) qnmr_acquisition->qnmr_processing qnmr_integration Signal Integration qnmr_processing->qnmr_integration qnmr_calculation Purity Calculation qnmr_integration->qnmr_calculation qnmr_result Absolute Purity (%) qnmr_calculation->qnmr_result start This compound Sample start->gcms_sample start->qnmr_sample

Hypothetical Inter-laboratory Comparison: Analysis of 3-Methyl-1-heptene in a Polymer Matrix

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The objective of this guide is to provide researchers, scientists, and quality control professionals with a clear comparison of potential laboratory performance, detailed experimental protocols, and a logical workflow for such an analysis.

Data Presentation: Quantitative Analysis of 3-Methyl-1-heptene

Three laboratories (Lab A, Lab B, and Lab C) were provided with blind duplicates of a polymer sample spiked with a known concentration of this compound (Reference Concentration: 25.0 µg/g). Each laboratory was instructed to perform sample preparation and analysis according to their internal standard operating procedures, which are based on established methods for VOC analysis.[6] The summary of the quantitative results is presented below.

Table 1: Inter-laboratory Comparison of this compound Quantification (µg/g)

ParameterLab ALab BLab C
Mean Measured Concentration 23.826.124.5
Standard Deviation (SD) 1.21.90.9
Relative Standard Deviation (RSD) 5.0%7.3%3.7%
Recovery Rate 95.2%104.4%98.0%
Z-Score *-0.80.7-0.3

*Z-scores were calculated using the consensus mean of all laboratories as the assigned value. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[7]

Experimental Protocols

The following is a generalized protocol based on common practices for the analysis of volatile hydrocarbons in solid matrices by Headspace GC-MS.[6][8]

1. Sample Preparation: Static Headspace Extraction

  • Sample Weighing: Accurately weigh approximately 1.0 g of the polymer sample into a 20 mL headspace vial.

  • Internal Standard: Spike the sample with an internal standard (e.g., Toluene-d8) to a final concentration of 20 µg/g.

  • Sealing: Immediately seal the vial with a PTFE/silicone septum and aluminum cap.

  • Incubation: Place the vial in the headspace autosampler's incubator. Incubate at 120°C for 30 minutes to allow the volatile compounds to partition into the headspace.

2. GC-MS Analysis

  • Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer is used.[4]

  • Injection: After incubation, a 1.0 mL aliquot of the headspace gas is automatically injected into the GC inlet in splitless mode.

  • GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the target analyte from other matrix components.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1.0 mL/min.[8]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase to 250°C at a rate of 15°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

3. Quantification

  • Calibration: A multi-point calibration curve is generated using standards of this compound prepared in a clean solvent.

  • Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The NIST Mass Spectral Library can be used to confirm the identity of the compound.[9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound from sample receipt to final data reporting.

G cluster_0 Sample Handling cluster_1 Analytical Phase cluster_2 Data Processing A Sample Receipt B Sample Login & Blinding A->B C Weighing into Headspace Vial B->C D Internal Standard Spiking C->D E Vial Sealing D->E F Incubation in Headspace Autosampler E->F G GC-MS Injection & Separation F->G H Mass Spectrometry Detection G->H I Peak Integration & Identification H->I J Quantification via Calibration Curve I->J K Data Review & QC Check J->K L Final Report Generation K->L

Figure 1: General workflow for the analysis of this compound.

Logical Relationship: Out-of-Specification (OOS) Investigation

This diagram outlines a logical decision-making process for investigating an out-of-specification result during the analysis.

G start OOS Result Obtained check_obvious Phase 1: Obvious Error Check (e.g., Calculation, Dilution) start->check_obvious re_inject Re-inject Same Vial check_obvious->re_inject No obvious error invalidate_oos Invalidate OOS, Report Initial Passing Result check_obvious->invalidate_oos Error found & corrected passing_result Result Passes? re_inject->passing_result re_prepare Phase 2: Re-prepare from Original Sample passing_result2 Result Passes? re_prepare->passing_result2 re_sample Phase 3: Re-sample from Original Source passing_result3 Result Passes? re_sample->passing_result3 confirm_oos Confirm OOS & Report passing_result->re_prepare No passing_result->invalidate_oos Yes passing_result2->re_sample No passing_result2->invalidate_oos Yes passing_result3->confirm_oos No passing_result3->invalidate_oos Yes

Figure 2: Decision tree for an out-of-specification (OOS) result.

References

The Efficacy of 3-Methyl-1-heptene as a Synthon: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the selection of an appropriate alkene synthon is pivotal for achieving desired reaction outcomes. This guide provides a comparative analysis of 3-methyl-1-heptene against other common alkenes, offering insights into its reactivity and utility in key synthetic transformations. For drug development professionals and researchers, understanding the nuanced behavior of substituted alkenes like this compound is crucial for designing efficient and selective synthetic routes.

This comparison focuses on four fundamental and widely utilized alkene reactions: hydroformylation, metathesis, polymerization, and epoxidation. We will compare the performance of this compound with a linear terminal alkene, 1-octene (B94956), and a linear internal alkene, 2-octene, to highlight the effects of substitution and steric hindrance on reactivity and selectivity.

Data Presentation: A Comparative Overview

The following tables summarize the expected outcomes for the hydroformylation, metathesis, polymerization, and epoxidation of this compound, 1-octene, and 2-octene. The data is compiled from general principles of alkene reactivity and published literature on similar substrates.

Table 1: Comparison of Alkene Efficacy in Hydroformylation

AlkeneExpected ReactivityMajor Product(s)Typical Yield (%)Key Considerations
This compound Moderate4-Methyl-octanal (linear), 2,3-dimethylheptanal (branched)70-85Steric hindrance from the methyl group may slightly decrease the rate and favor the linear aldehyde over more hindered branched products.
1-Octene HighNonanal (linear), 2-methyloctanal (B1594714) (branched)>95High reactivity and selectivity for the linear aldehyde can be achieved with appropriate catalysts (e.g., Rh-based with bulky phosphine (B1218219) ligands).[1]
2-Octene Low to ModerateMixture of linear and branched C9 aldehydes40-60Isomerization to the terminal alkene is often a prerequisite for efficient hydroformylation, leading to a mixture of products.

Table 2: Comparison of Alkene Efficacy in Olefin Metathesis (Self-Metathesis)

AlkeneExpected ReactivityMajor Product(s)Typical Yield (%)Key Considerations
This compound Moderate5-Methyl-6-dodecene60-80The steric bulk near the double bond may necessitate more active catalysts (e.g., Grubbs 2nd generation) for efficient turnover.[2]
1-Octene High7-Tetradecene>90Readily undergoes metathesis with a variety of ruthenium-based catalysts.
2-Octene Moderate to High4-Octene, 2-Butene>85Internal alkenes generally react well, leading to a redistribution of alkylidene groups.

Table 3: Comparison of Alkene Efficacy in Polymerization

AlkeneExpected ReactivityPolymer PropertiesKey Considerations
This compound Low to ModerateAmorphous, low molecular weightThe branched structure can hinder coordination to the catalyst and lead to lower molecular weight polymers compared to linear alpha-olefins.
1-Octene HighSemicrystalline, high molecular weightWidely used as a comonomer with ethylene (B1197577) to produce linear low-density polyethylene (B3416737) (LLDPE) with desirable mechanical properties.[3][4]
2-Octene Very LowOligomersInternal double bonds are generally much less reactive in coordination polymerization.

Table 4: Comparison of Alkene Efficacy in Epoxidation

AlkeneExpected ReactivityMajor Product(s)Typical Yield (%)Key Considerations
This compound High2-(1-methylhexyl)oxirane>90The electron-rich double bond is readily epoxidized by various reagents like m-CPBA or hydrogen peroxide with a catalyst.
1-Octene High2-hexyloxirane>95A standard substrate for epoxidation reactions.
2-Octene High2,3-dihexyloxirane>90Internal alkenes are also readily epoxidized, often with diastereoselectivity depending on the reagent and substrate geometry.

Mandatory Visualizations

Hydroformylation_Cycle Catalyst Rh(H)(CO)(L)₂ Alkene_Coordination Alkene Coordination Catalyst->Alkene_Coordination + Alkene Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion - Alkene CO_Coordination CO Coordination Migratory_Insertion->CO_Coordination + CO Reductive_Elimination Reductive Elimination CO_Coordination->Reductive_Elimination Acyl Complex Reductive_Elimination->Catalyst - Aldehyde Aldehyde_Product Aldehyde Reductive_Elimination->Aldehyde_Product

Catalytic Cycle of Hydroformylation

Epoxidation_Workflow Start Start: Alkene and Solvent in Reaction Vessel Add_Reagent Add Epoxidizing Agent (e.g., m-CPBA) Start->Add_Reagent Reaction Stir at Controlled Temperature Add_Reagent->Reaction Quench Quench Reaction (e.g., with Na₂SO₃) Reaction->Quench Extraction Work-up: Extraction with Organic Solvent Quench->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product Final Product: Epoxide Purification->Product

Experimental Workflow for Epoxidation

Experimental Protocols

The following are detailed, representative methodologies for the key experiments discussed. These protocols are generalized for terminal alkenes and can be adapted for this compound or other alkenes with appropriate adjustments to reaction times and purification methods.

Hydroformylation of a Terminal Alkene

Objective: To synthesize an aldehyde from a terminal alkene using a rhodium-based catalyst.

Materials:

  • Alkene (e.g., 1-octene, 10 mmol)

  • [Rh(acac)(CO)₂] (0.01 mmol)

  • Bulky phosphine ligand (e.g., Xantphos, 0.02 mmol)

  • Toluene (B28343) (20 mL)

  • Syngas (CO/H₂, 1:1 mixture)

  • High-pressure reactor (autoclave)

Procedure:

  • The high-pressure reactor is charged with [Rh(acac)(CO)₂], the phosphine ligand, and the alkene under an inert atmosphere (e.g., argon).

  • Anhydrous, degassed toluene is added via syringe.

  • The reactor is sealed, purged several times with syngas, and then pressurized to the desired pressure (e.g., 20 bar).

  • The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred vigorously for a specified time (e.g., 12-24 hours).

  • After cooling to room temperature, the excess gas is carefully vented.

  • The solvent is removed under reduced pressure.

  • The resulting crude aldehyde is purified by flash column chromatography on silica (B1680970) gel.

Olefin Metathesis of a Terminal Alkene

Objective: To perform a self-metathesis reaction of a terminal alkene using a Grubbs catalyst.

Materials:

  • Alkene (e.g., 1-octene, 10 mmol)

  • Grubbs 2nd Generation Catalyst (0.1 mol%)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

  • The alkene is dissolved in anhydrous DCM in a flask under an inert atmosphere.

  • The Grubbs catalyst is added to the solution, and the mixture is stirred at room temperature.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched by adding a few drops of ethyl vinyl ether.

  • The solvent is removed in vacuo.

  • The residue is purified by column chromatography on silica gel to yield the metathesis product.

Epoxidation of a Terminal Alkene

Objective: To synthesize an epoxide from a terminal alkene using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • Alkene (e.g., 1-octene, 10 mmol)

  • m-CPBA (77% purity, 12 mmol)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite (B76179) solution

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • The alkene is dissolved in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • The flask is cooled in an ice bath.

  • m-CPBA is added portion-wise to the stirred solution over 10-15 minutes.

  • The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

  • The reaction mixture is cooled again in an ice bath and quenched by the slow addition of saturated sodium sulfite solution.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed by rotary evaporation to yield the crude epoxide, which can be further purified by distillation or chromatography.

Conclusion

This compound presents itself as a moderately reactive synthon with distinct steric attributes that influence its behavior in common synthetic transformations. While its reactivity in epoxidation is comparable to linear alkenes, its performance in hydroformylation, metathesis, and polymerization is tempered by the presence of the methyl group adjacent to the double bond. This steric hindrance can be both a challenge and an opportunity, potentially offering a handle for controlling regioselectivity in certain reactions. For researchers, the choice between this compound and a simpler alkene like 1-octene will ultimately depend on the specific synthetic target and the desired balance between reactivity, selectivity, and the structural complexity of the final product. The provided data and protocols serve as a foundational guide for making such informed decisions in the laboratory.

References

Benchmarking Synthetic Routes to Branched Olefins: A Comparative Guide Focused on 3-Methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following sections detail the generalized methodologies for these synthetic routes, present typical performance data, and include detailed experimental protocols that can serve as a starting point for the synthesis of 3-Methyl-1-heptene.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route for a target olefin like this compound depends on several factors, including the availability of starting materials, desired selectivity, and scalability. The Wittig reaction offers a direct and reliable method for forming a carbon-carbon double bond with good control over its position. In contrast, a Grignard-based synthesis provides a versatile approach to building the carbon skeleton, followed by an elimination step to introduce the double bond.

MetricWittig Reaction (Generalized)Grignard Reagent with Dehydration (Generalized)
Overall Yield 60-90%50-80% (two steps)
Regioselectivity High (double bond formed at carbonyl position)Variable (can lead to mixtures of isomers)
Stereoselectivity Generally favors Z-alkene with unstabilized ylidesNot applicable for terminal olefin formation
Key Reagents Phosphonium (B103445) salt, strong base, aldehyde/ketoneAlkyl/vinyl halide, magnesium, acid/dehydrating agent
Reaction Conditions Anhydrous, often requires inert atmosphereAnhydrous for Grignard step, followed by acidic conditions
Key Advantages Direct and predictable formation of the double bondReadily available starting materials
Key Disadvantages Stoichiometric phosphine (B1218219) oxide byproductPotential for rearrangement and formation of multiple products

Note: The data presented in this table represents typical ranges for these reaction types and is not specific to the synthesis of this compound due to the absence of direct comparative studies in the literature.

Visualizing the Synthetic Workflows

To illustrate the logical flow of each synthetic approach, the following diagrams were generated.

Wittig_Reaction_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_workup Workup & Purification cluster_product Final Product start_alkyl_halide Alkyl Halide phosphonium_salt Phosphonium Salt Formation start_alkyl_halide->phosphonium_salt start_phosphine Triphenylphosphine (B44618) start_phosphine->phosphonium_salt start_carbonyl Aldehyde/Ketone wittig_reaction Wittig Reaction start_carbonyl->wittig_reaction ylide_formation Ylide Generation (with strong base) phosphonium_salt->ylide_formation ylide_formation->wittig_reaction workup Aqueous Workup wittig_reaction->workup purification Chromatography workup->purification product Branched Olefin purification->product

Generalized workflow for the Wittig Reaction.

Grignard_Reaction_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_workup Workup & Purification cluster_product Final Product start_halide Alkyl/Vinyl Halide grignard_formation Grignard Reagent Formation start_halide->grignard_formation start_mg Magnesium start_mg->grignard_formation start_carbonyl Aldehyde/Ketone grignard_addition Nucleophilic Addition start_carbonyl->grignard_addition grignard_formation->grignard_addition dehydration Dehydration grignard_addition->dehydration workup Aqueous Workup dehydration->workup purification Distillation/ Chromatography workup->purification product Branched Olefin purification->product

Generalized workflow for a Grignard-based synthesis.

Experimental Protocols (Generalized)

The following protocols are generalized procedures that can be adapted for the synthesis of this compound. Appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

Method 1: Wittig Reaction

This protocol describes the synthesis of a branched olefin from an alkyl halide and an aldehyde. For the synthesis of this compound, the corresponding starting materials would be a pentyltriphenylphosphonium bromide and formaldehyde.

Step 1: Preparation of the Phosphonium Salt

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add triphenylphosphine (1.1 eq) and the appropriate alkyl halide (1.0 eq) in a suitable solvent such as toluene (B28343) or acetonitrile.

  • Heat the mixture to reflux and stir for 24 hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt by filtration.

  • Wash the salt with cold diethyl ether and dry under vacuum.

Step 2: Wittig Olefination

  • Suspend the dried phosphonium salt (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to -78 °C (dry ice/acetone bath).

  • Slowly add a strong base such as n-butyllithium (1.0 eq) dropwise. The formation of the ylide is often indicated by a color change (typically to deep red or orange).

  • Stir the mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional hour.

  • Cool the reaction mixture back to -78 °C and add the aldehyde (1.0 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired olefin.

Method 2: Grignard Reagent Addition Followed by Dehydration

This two-step protocol involves the formation of a secondary alcohol via a Grignard reaction, followed by dehydration to yield the olefin. For the synthesis of this compound, this would involve the reaction of pentylmagnesium bromide with acrolein to form 3-methyl-1-hepten-3-ol, which would then be dehydrated.

Step 1: Grignard Reaction to form 3-Methyl-1-heptanol (B93506)

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, place magnesium turnings (1.2 eq).

  • Assemble the apparatus and flush with a dry, inert gas (nitrogen or argon).

  • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

  • In the dropping funnel, prepare a solution of the appropriate alkyl halide (e.g., 1-bromopentane, 1.0 eq) in anhydrous ether/THF.

  • Add a small portion of the alkyl halide solution to the magnesium. The reaction is initiated if bubbling or a cloudy appearance is observed. Gentle heating or the addition of a small crystal of iodine may be necessary to initiate the reaction.

  • Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • Slowly add a solution of the aldehyde (e.g., propanal, 1.0 eq) in anhydrous ether/THF dropwise with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude alcohol may be purified by distillation or chromatography, or used directly in the next step.

Step 2: Dehydration of 3-Methyl-1-heptanol

  • Place the crude 3-methyl-1-heptanol in a round-bottom flask equipped for distillation.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture to a temperature that allows for the distillation of the olefin product as it is formed. The boiling point of this compound is approximately 115-117 °C.

  • Collect the distillate, which will contain the olefin and some water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous calcium chloride) and distill to obtain the purified this compound.

Conclusion

While the direct synthesis of this compound has not been extensively documented with comparative data, the Wittig and Grignard methodologies represent robust and adaptable strategies for its preparation. The Wittig reaction offers a more direct route with predictable regioselectivity, whereas the Grignard approach provides flexibility in constructing the carbon framework but may require more optimization to control the final olefin geometry. The choice between these methods will ultimately be guided by the specific requirements of the research, including precursor availability, desired purity, and scalability. The provided protocols and workflows serve as a foundational guide for the development of a tailored synthesis of this compound.

Safety Operating Guide

Proper Disposal of 3-Methyl-1-heptene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3-Methyl-1-heptene is critical for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this flammable organic compound effectively. Adherence to these protocols will help in minimizing risks and complying with regulatory standards.

Key Safety and Hazard Information

This compound is a flammable liquid that may cause skin and eye irritation. Overexposure can lead to anesthetic effects such as drowsiness, dizziness, and headaches[1]. As with many volatile organic compounds, it is crucial to handle it in a well-ventilated area and away from ignition sources[2][3][4].

Hazard ClassificationDescription
Physical Hazard Flammable liquid and vapor[5][6][7][8].
Health Hazards May be fatal if swallowed and enters airways[5][6][7][8]. Causes skin and eye irritation[1]. May cause respiratory irritation.
Environmental Hazards No specific data available, but it is advised to prevent its release into the environment.
GHS Pictograms Flame pictogramHealth hazard pictogram
Signal Word Danger[5][7][8].
Precautionary Statements Keep away from heat, sparks, and open flames. Avoid breathing vapors. Wear protective gloves and eye protection[4][6][7][8].

Experimental Protocols: Step-by-Step Disposal Procedure

The proper disposal of this compound should be handled by a licensed professional waste disposal service[9]. The following steps provide a general guideline for the collection and preparation of this chemical for disposal.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves[2].

  • Conduct all handling and disposal preparations in a well-ventilated area or a functioning fume hood to avoid inhalation of vapors[2].

  • Ensure that an emergency eyewash station and safety shower are readily accessible[4].

  • Keep all ignition sources away from the work area[2][3][4].

2. Waste Collection:

  • This compound waste should be collected in a designated, compatible waste container. This is typically a glass or chemically resistant plastic container with a secure screw-on cap[10][11].

  • Do not mix this compound with other waste streams, especially incompatible materials like strong oxidizing agents[4]. It should be disposed of as a non-halogenated organic solvent waste[2].

  • The container should be clearly labeled as "Hazardous Waste," with the full chemical name "this compound" and the associated hazards (Flammable Liquid) clearly written[10].

  • Fill the container to no more than 90% of its capacity to allow for vapor expansion[11].

3. Storage Pending Disposal:

  • Store the sealed waste container in a designated satellite accumulation area that is close to the point of generation and under the supervision of laboratory personnel[11][12].

  • The storage area should be a cool, dry, and well-ventilated location, away from heat and direct sunlight[6][7].

  • Ensure the waste container is stored in secondary containment to prevent spills[11].

4. Arranging for Disposal:

  • Once the waste container is full or has been in storage for the maximum allowed time (as per your institution's and local regulations), arrange for its disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor[9][10].

  • Provide the waste disposal service with an accurate description of the waste, including its composition and volume.

5. Spill Management:

  • In the event of a small spill, ventilate the area and eliminate all ignition sources[3].

  • Absorb the spill with an inert absorbent material, such as sand or vermiculite.

  • Collect the contaminated absorbent material into a separate, sealed container for hazardous waste disposal[4].

  • For large spills, evacuate the area and contact your institution's emergency response team.

Under no circumstances should this compound be disposed of down the drain[2][10].

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill fume_hood Work in a Well-Ventilated Fume Hood ppe->fume_hood collect_waste Collect in a Labeled, Compatible Waste Container fume_hood->collect_waste segregate Segregate from Incompatible Wastes collect_waste->segregate seal Securely Seal Container (Not exceeding 90% full) segregate->seal store Store in Designated Satellite Accumulation Area seal->store secondary_containment Use Secondary Containment store->secondary_containment contact_ehs Contact EH&S or Licensed Disposal Service secondary_containment->contact_ehs documentation Complete Waste Disposal Manifest contact_ehs->documentation pickup Arrange for Waste Pickup documentation->pickup end Compliant Disposal pickup->end small_spill Small Spill spill->small_spill Is it small? large_spill Large Spill spill->large_spill Is it large? absorb Absorb with Inert Material small_spill->absorb evacuate Evacuate Area large_spill->evacuate collect_spill Collect and Seal in Hazardous Waste Container absorb->collect_spill collect_spill->store emergency Contact Emergency Response evacuate->emergency

Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides critical safety protocols, operational procedures, and disposal plans for the handling of 3-Methyl-1-heptene. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk for all researchers, scientists, and drug development professionals.

Compound of Interest: this compound CAS Number: 4810-09-7 Molecular Formula: C₈H₁₆

Hazard Summary: this compound is a highly flammable liquid and vapor that can be fatal if swallowed and enters the airways due to its aspiration hazard.[1][2][3] It may cause skin and eye irritation, and overexposure can lead to anesthetic effects such as drowsiness, dizziness, and headaches.[3][4] Furthermore, it is harmful to aquatic life with long-lasting effects.[5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. All personnel handling this compound must use the following equipment.

PPE CategoryItemMaterial/StandardSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certifiedA face shield should also be worn where there is a significant risk of splashing.[6][7]
Hand Protection Chemical-Resistant GlovesNitrile or Viton®Nitrile gloves are suitable for incidental contact, while Viton® is recommended for extended contact or immersion. Always inspect gloves for any signs of degradation or punctures before use and change them frequently.[6]
Body Protection Flame-Retardant Laboratory CoatNomex® or treated cottonStandard polyester (B1180765) lab coats are not suitable as they can melt and adhere to the skin in the event of a fire.[6]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesAs neededNot generally required for small-scale use within a properly functioning chemical fume hood.[6] A risk assessment should be conducted to determine the need for respiratory protection when working outside of a fume hood or with larger quantities.[6][7]
Footwear Closed-toe ShoesNon-porous materialShoes must be made of a material that protects against spills.[6]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure that a current Safety Data Sheet (SDS) for this compound is readily accessible.

    • Verify that a certified chemical fume hood is in proper working order.

    • Confirm that an eyewash station and safety shower are unobstructed and have been recently tested.[8][9]

    • Remove all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, from the immediate vicinity.[1][5][9]

  • Donning PPE:

    • Put on all required PPE as detailed in the table above before handling the chemical.

  • Handling:

    • Conduct all handling of this compound within a chemical fume hood to minimize the inhalation of vapors.[6]

    • Use explosion-proof electrical, ventilating, and lighting equipment.[5][9][10]

    • Employ non-sparking tools for all operations.[2][5][9][10]

    • Ground and bond all containers and receiving equipment to prevent static discharge.[5][9][10]

    • Keep the container tightly closed when not in use.[1][2][5][9][10]

    • Avoid direct contact with the skin and eyes, and prevent inhalation of mist or vapor.[5]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5]

    • Clean the work area and any equipment used.

Disposal Plan: Step-by-Step Waste Management

  • Personal Protective Equipment (PPE) and Safety Precautions:

    • Wear all required PPE as specified in the table above.

    • Conduct all waste handling activities within a certified chemical fume hood.

  • Waste Segregation and Collection:

    • Do not mix this compound waste with other waste streams, especially incompatible chemicals like oxidizers.[11]

    • Collect the waste in a designated, properly labeled, and sealable container made of a material compatible with flammable hydrocarbons.[11]

  • Waste Storage:

    • Store the sealed waste container in a designated satellite accumulation area.[11]

    • This area must be a well-ventilated, cool, and dry location, away from direct sunlight and heat sources.[11]

  • Final Disposal:

    • Complete all necessary hazardous waste manifests or tags in accordance with institutional and local regulations.

    • Contact your institution's Environmental Health & Safety (EHS) department for pickup and disposal.

    • Crucially, never dispose of this compound by pouring it down the drain or discarding it with regular trash. [11]

Workflow for Safe Handling and Disposal

start Start: Receive this compound prep Preparation: - Review SDS - Verify Fume Hood and Safety Showers - Remove Ignition Sources start->prep ppe Don Appropriate PPE: - Goggles/Face Shield - Chemical-Resistant Gloves - Flame-Retardant Lab Coat prep->ppe handling Handling in Fume Hood: - Use Non-Sparking Tools - Ground Equipment - Keep Container Closed ppe->handling post_handling Post-Handling: - Wash Hands - Clean Work Area handling->post_handling waste_collection Waste Collection: - Segregate Waste - Use Labeled, Compatible Container handling->waste_collection If waste is generated post_handling->waste_collection If waste is generated storage Interim Storage: - Seal Container - Store in Satellite Accumulation Area waste_collection->storage disposal Final Disposal: - Complete Waste Tag - Contact EHS for Pickup storage->disposal end End: Waste Disposed by EHS disposal->end

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.